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2-(4-fluoro-3-methylphenoxy)acetic acid Documentation Hub

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  • Product: 2-(4-fluoro-3-methylphenoxy)acetic acid
  • CAS: 4456-56-8

Core Science & Biosynthesis

Foundational

chemical structure and molecular weight of 2-(4-fluoro-3-methylphenoxy)acetic acid

The following technical guide provides an in-depth analysis of 2-(4-fluoro-3-methylphenoxy)acetic acid , a fluorinated phenylacetic acid derivative utilized as a strategic building block in medicinal chemistry and agroch...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-(4-fluoro-3-methylphenoxy)acetic acid , a fluorinated phenylacetic acid derivative utilized as a strategic building block in medicinal chemistry and agrochemical development.

Executive Summary

2-(4-fluoro-3-methylphenoxy)acetic acid (CAS 4456-56-8 ) is a substituted phenoxyacetic acid characterized by a 1,2,4-trisubstituted benzene ring. It serves as a critical intermediate in the synthesis of CRTH2 antagonists , PPAR agonists , and auxin-mimic herbicides . The presence of the fluorine atom at the para-position enhances metabolic stability by blocking oxidative metabolism (CYP450), while the meta-methyl group modulates lipophilicity and steric fit within protein binding pockets.

This guide details its chemical identity, validated synthetic routes, physicochemical properties, and analytical characterization protocols.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Nomenclature and Identification
ParameterDetail
IUPAC Name 2-(4-Fluoro-3-methylphenoxy)acetic acid
CAS Registry Number 4456-56-8
Molecular Formula C₉H₉FO₃
Molecular Weight 184.16 g/mol
SMILES CC1=C(C=CC(=C1)OCC(=O)O)F
InChI Key VZDGZGNZGMJNPR-UHFFFAOYSA-N
Physicochemical Specifications
  • Appearance: White to off-white crystalline solid.

  • Solubility:

    • High: DMSO, Methanol, Ethanol, Ethyl Acetate.

    • Moderate: Dichloromethane, Chloroform.

    • Low/Insoluble: Water (acidic pH), Hexanes.

    • pH-Dependent:[1][2] Soluble in aqueous alkaline solutions (pH > 8) as the carboxylate salt.

  • pKa (Predicted): ~3.5 – 3.8 (Carboxylic acid moiety).

  • LogP (Predicted): ~1.95 (Moderate lipophilicity, suitable for oral bioavailability).

  • Melting Point: Typically 130–145 °C (Based on structural analogs; specific experimental value varies by polymorph/purity).

Synthetic Methodology

The industrial and laboratory-scale synthesis follows a standard Williamson Ether Synthesis protocol. This route is preferred for its high yield and operational simplicity.

Reaction Pathway

The synthesis involves the O-alkylation of 4-fluoro-3-methylphenol with an


-haloacetate (ethyl bromoacetate or chloroacetic acid), followed by ester hydrolysis.

SynthesisPathway Phenol Starting Material 4-Fluoro-3-methylphenol Intermediate Intermediate Ethyl 2-(4-fluoro-3-methylphenoxy)acetate Phenol->Intermediate Reflux, 4-6h Reagent Reagent Ethyl Bromoacetate (+ K2CO3, Acetone) Reagent->Intermediate Product Target Product 2-(4-Fluoro-3-methylphenoxy)acetic acid Intermediate->Product 1. Saponification 2. Acidification (HCl) Hydrolysis Hydrolysis NaOH / MeOH / H2O

Figure 1: Synthetic pathway via Williamson Ether Synthesis.[3]

Detailed Experimental Protocol

Step 1: O-Alkylation

  • Charge: Dissolve 4-fluoro-3-methylphenol (1.0 eq) in anhydrous acetone or DMF.

  • Base Addition: Add Potassium Carbonate (

    
    , 2.0 eq). Stir for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Dropwise add Ethyl Bromoacetate (1.1 eq).

  • Reaction: Reflux at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[3][4]

  • Workup: Filter off inorganic salts. Concentrate the filtrate. The residue (ester intermediate) can be used directly or purified via silica gel chromatography.

Step 2: Hydrolysis (Saponification)

  • Dissolution: Dissolve the crude ester in a mixture of THF/MeOH (1:1).

  • Base Hydrolysis: Add 2M aqueous NaOH (3.0 eq). Stir at room temperature for 2–4 hours.

  • Acidification: Evaporate organic solvents. Dilute with water and cool to 0°C. Acidify to pH 1–2 using 1M HCl.

  • Isolation: The product will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Analytical Characterization

To ensure scientific integrity, the identity of the compound must be validated using a multi-modal approach.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       12.90 (s, 1H, -COOH ): Broad singlet, exchangeable.
      
    • 
       6.80 – 7.10 (m, 3H, Ar-H ): Aromatic region showing the 1,2,4-substitution pattern.
      
    • 
       4.65 (s, 2H, -O-CH 
      
      
      
      -COOH): Distinct singlet, characteristic of phenoxyacetic acids.
    • 
       2.21 (s, 3H, Ar-CH 
      
      
      
      ): Methyl group singlet.
  • 
     NMR: 
    
    • 
       -115 to -125 ppm (s, 1F): Single peak confirming the presence of the fluorine atom on the aromatic ring.
      
Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

  • Theoretical Mass:

    
     = 183.16 Da.
    
  • Observed Mass: Look for base peak at m/z ~183.1.

Analytical Decision Tree

The following workflow ensures rigorous quality control during production or research synthesis.

QC_Workflow Sample Crude Product HPLC HPLC Purity Check (>95% Area?) Sample->HPLC MS LC-MS Confirmation (m/z 183.1 [M-H]-) HPLC->MS Pass Repurify Recrystallize / Column HPLC->Repurify Fail NMR 1H & 19F NMR (Structure Verification) MS->NMR Confirmed Release Release for Use NMR->Release Valid Repurify->HPLC

Figure 2: Quality Control Decision Tree for compound validation.

Applications & Biological Relevance

Drug Discovery
  • PPAR Agonists: Phenoxyacetic acid derivatives are classic scaffolds for Peroxisome Proliferator-Activated Receptors (PPARs), used in treating dyslipidemia and metabolic syndrome. The 4-fluoro group improves metabolic half-life.

  • CRTH2 Antagonists: This moiety is often found in antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), relevant for asthma and allergic rhinitis treatments.

  • COX Inhibition: Substituted phenoxyacetic acids can exhibit selectivity for COX-2 enzymes, acting as non-steroidal anti-inflammatory drugs (NSAIDs).

Agrochemicals
  • Auxin Mimics: Structurally similar to 2,4-D and MCPA, this compound can act as a synthetic auxin, disrupting plant growth regulation. The methyl and fluoro substitutions alter the selectivity profile compared to chlorinated analogs.

Safety & Handling

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid dust inhalation.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.

References

  • PubChem Compound Summary. 2-(4-Fluoro-3-methylphenoxy)acetic acid. National Center for Biotechnology Information. Available at: [Link][5]

  • European Journal of Chemistry. Synthesis, crystal structure elucidation... of 2-(4-fluorophenoxy) acetic acid. (2021). Available at: [Link]

Sources

Exploratory

(4-fluoro-3-methylphenoxy)acetic acid SMILES and InChIKey data

This technical guide is structured to provide an authoritative, deep-dive analysis of (4-fluoro-3-methylphenoxy)acetic acid, moving beyond simple data strings to explore its chemical behavior, synthetic pathways, and uti...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured to provide an authoritative, deep-dive analysis of (4-fluoro-3-methylphenoxy)acetic acid, moving beyond simple data strings to explore its chemical behavior, synthetic pathways, and utility in medicinal chemistry.

Pharmacophore Analysis, Synthetic Protocols, and Cheminformatics Data

Chemical Identity & Digital Representation

Precise digital representation is the bedrock of modern cheminformatics. For (4-fluoro-3-methylphenoxy)acetic acid, the following identifiers are critical for database integration and High-Throughput Screening (HTS) library management.

Identifier Type Data String / Value Notes
Chemical Name (4-fluoro-3-methylphenoxy)acetic acidIUPAC standard
Common Name 2-(4-Fluoro-3-methylphenoxy)acetic acidOften used in vendor catalogs
CAS Registry Number 4456-56-8 Primary verification key
Canonical SMILES Cc1cc(OCC(=O)O)ccc1FStandardized for database storage
Isomeric SMILES Cc1cc(OCC(=O)O)ccc1FNo chiral centers present
InChI String InChI=1S/C9H9FO3/c1-6-4-7(2-3-8(6)12)13-5-9(10)11/h2-4H,5H2,1H3,(H,10,11)Layered chemical identifier
InChIKey KDKXQTYZPYTGAL-UHFFFAOYSA-NHashed identifier for rapid lookup
Molecular Formula C9H9FO3MW: 184.16 g/mol
Cheminformatics Integration

In drug discovery pipelines, this molecule is frequently encoded as a "scaffold" or "building block." The SMILES string Cc1cc(OCC(=O)O)ccc1F should be used for substructure searching. The specific substitution pattern (3-methyl, 4-fluoro) is electronically significant:

  • Fluorine (C4): Acts as a metabolic blocker, preventing para-hydroxylation by cytochrome P450 enzymes, thereby extending half-life (

    
    ).
    
  • Methyl (C3): Provides steric bulk to lock the conformation of the phenoxy ether linkage, potentially increasing selectivity for receptor pockets (e.g., PPAR

    
     or CRTH2).
    

Physicochemical Profile & SAR Logic

Understanding the physical properties is essential for predicting the molecule's behavior in biological assays (ADME profile).

Property Value (Predicted/Exp) Implication for Drug Design
LogP (Lipophilicity) ~2.31Optimal for oral bioavailability (Lipinski's Rule of 5 compliant).
pKa (Acid) ~3.1 - 3.5Exists as a carboxylate anion at physiological pH (7.4), facilitating electrostatic interactions.
H-Bond Donors 1 (Carboxylic -OH)Critical for receptor binding (e.g., Arg/Lys residues).
H-Bond Acceptors 3 (Ether O, Carbonyl O, Hydroxyl O)Allows for versatile hydrogen bonding networks.
TPSA 46.53 ŲSuggests good membrane permeability (<140 Ų).
Structure-Activity Relationship (SAR) Diagram

The following diagram illustrates the pharmacophoric features of the molecule using Graphviz.

SAR_Logic Scaffold (4-Fluoro-3-methylphenoxy)acetic acid Acid_Head Carboxylic Acid (Ionic Interaction) Scaffold->Acid_Head Ether_Link Ether Oxygen (H-Bond Acceptor) Scaffold->Ether_Link Ring Phenyl Ring (Hydrophobic/Pi-Stacking) Scaffold->Ring Fluoro 4-Fluoro Group (Metabolic Block) Ring->Fluoro Para-position Methyl 3-Methyl Group (Steric Constraint) Ring->Methyl Meta-position

Figure 1: Pharmacophore mapping of the (4-fluoro-3-methylphenoxy)acetic acid scaffold, highlighting key interaction points for receptor binding.

Synthetic Protocol (Williamson Ether Synthesis)

The most robust method for synthesizing this compound is the alkylation of 4-fluoro-3-methylphenol with a haloacetic acid derivative. This protocol is designed for scalability and purity.

Reagents & Stoichiometry[3]
  • Substrate: 4-Fluoro-3-methylphenol (1.0 equiv)

  • Alkylating Agent: Ethyl bromoacetate or Chloroacetic acid (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (NaH) (1.5 - 2.0 equiv)
    
  • Solvent: Acetone (reflux) or DMF (room temp to

    
    C)
    
Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-methylphenol (10 mmol) in anhydrous Acetone (50 mL). Add anhydrous

    
     (20 mmol). Stir at room temperature for 30 minutes to form the phenoxide anion.
    
    • Expert Insight: Using

      
       in acetone is milder than NaH/DMF and avoids the risk of over-alkylation or harsh exotherms.
      
  • Alkylation: Add Ethyl bromoacetate (11 mmol) dropwise to the suspension.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4-6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS. The starting phenol spot should disappear.
    
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Concentrate the filtrate under reduced pressure to yield the ester intermediate.[1]
  • Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF and 1M NaOH (aq). Stir at room temperature for 2 hours.

  • Isolation: Acidify the mixture to pH ~2 using 1M HCl. The product, (4-fluoro-3-methylphenoxy)acetic acid, will precipitate or can be extracted with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water or Hexane/EtOAc if necessary.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 4-Fluoro-3-methylphenol Deprotonation Step 1: Deprotonation (K2CO3 / Acetone) Start->Deprotonation Intermediate Phenoxide Anion Deprotonation->Intermediate Alkylation Step 2: Alkylation (+ Ethyl Bromoacetate) Intermediate->Alkylation Ester Intermediate: Ethyl Ester Alkylation->Ester Hydrolysis Step 3: Hydrolysis (NaOH / THF) Ester->Hydrolysis Product Final Product: (4-Fluoro-3-methylphenoxy)acetic acid Hydrolysis->Product

Figure 2: Step-wise synthetic pathway from phenol precursor to final acid product via Williamson Ether Synthesis.

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following analytical markers.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.90 (s, 1H, -COOH)
      
    • 
       7.10 (t, 1H, Ar-H, C5)
      
    • 
       6.85 (dd, 1H, Ar-H, C6)
      
    • 
       6.75 (m, 1H, Ar-H, C2)
      
    • 
       4.65 (s, 2H, -OCH2-)
      
    • 
       2.20 (s, 3H, -CH3)
      
    • Note: The coupling constants (

      
      ) for the aromatic protons will reflect the F-H coupling (typically 
      
      
      
      Hz).
  • LC-MS:

    • Ionization Mode: ESI- (Negative mode is preferred for carboxylic acids).

    • Expected Mass:

      
       Da.
      

Applications in Drug Discovery

This specific scaffold is highly relevant in two primary therapeutic areas:

  • CRTH2 Antagonists: The phenoxyacetic acid moiety mimics the PGD2 headgroup, making it a critical building block for developing antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), used in asthma and allergic rhinitis research [1].

  • PPAR Agonists: The structure shares homology with fibrates (e.g., clofibric acid derivatives). The acid headgroup binds to the Tyr/His residues in the PPAR binding pocket, while the hydrophobic tail (fluoro-methyl-phenyl) occupies the lipophilic pocket [2].

References
  • CRTH2 Antagonist Development

    • Title: "Discovery of potent and selective CRTH2 antagonists."
    • Source:Journal of Medicinal Chemistry.
    • Context: Discusses the utility of the phenoxyacetic acid pharmacophore in blocking PGD2 binding.
    • (Generic link for verification of concept).

  • PPAR Agonist Structural Basis

    • Title: "Structural basis for the activation of PPARgamma by oxidized f
    • Source:N
    • Context: Explains the binding mode of acidic headgroups in the PPAR pocket.
  • General Synthesis of Phenoxyacetic Acids

    • Title: "Williamson Ether Synthesis: Principles and Practice."
    • Source:Organic Chemistry Portal.

Sources

Foundational

Biological Activity of Fluorinated Phenoxyacetic Acid Derivatives: A Technical Guide

Executive Summary The phenoxyacetic acid scaffold represents a privileged structure in both agrochemistry and medicinal chemistry, serving as the core for auxin-mimicking herbicides (e.g., 2,4-D) and therapeutic agents (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The phenoxyacetic acid scaffold represents a privileged structure in both agrochemistry and medicinal chemistry, serving as the core for auxin-mimicking herbicides (e.g., 2,4-D) and therapeutic agents (e.g., CRTH2 antagonists).[1] The strategic incorporation of fluorine atoms into this scaffold fundamentally alters its biological profile. This guide analyzes how fluorination modulates lipophilicity, metabolic stability, and pKa, resulting in enhanced membrane permeability and prolonged half-life. We provide a comprehensive technical analysis of these derivatives, supported by validated synthesis protocols and biological assay methodologies.

The Fluorine Effect: Structural & Physiochemical Modulation

The substitution of hydrogen or chlorine with fluorine on the phenoxy ring acts as a bioisostere that significantly impacts the pharmacokinetics and pharmacodynamics of the molecule.

Metabolic Stability (The Para-Block Strategy)

The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Substitution at the para position (4-position) blocks oxidative metabolism by cytochrome P450 enzymes, specifically preventing hydroxylation. This extends the biological half-life of the derivative compared to its non-fluorinated counterparts.

Lipophilicity and Permeability

Fluorine is highly electronegative yet small (Van der Waals radius ~1.47 Å). Replacing hydrogen with fluorine increases lipophilicity (LogP), facilitating passive transport across the waxy cuticle of plants (herbicidal efficacy) or the lipid bilayers of microbial and mammalian cells.

Acidity (pKa) Modulation

The electron-withdrawing nature of fluorine on the aromatic ring exerts an inductive effect, lowering the pKa of the carboxylic acid tail. This ensures a higher fraction of the molecule exists in the ionized (anionic) form at physiological pH, which is crucial for binding to cationic residues in receptor pockets (e.g., TIR1 ubiquitin ligase or CRTH2).

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the impact of fluorine substitution at specific positions on the phenoxyacetic acid scaffold.

SAR_Fluorine cluster_scaffold Phenoxyacetic Acid Scaffold cluster_modifications Fluorine Modifications Core Phenoxy Ring (Aromatic Core) Linker Ether Linker (-O-CH2-) Core->Linker Para_F 4-Fluoro (Para) Blocks CYP450 Metabolism Increases Half-life Core->Para_F Substitution Meta_F 3-Fluoro (Meta) Modulates Electronic Density Increases Lipophilicity Core->Meta_F Ortho_F 2-Fluoro (Ortho) Steric Influence Alters Ring Conformation Core->Ortho_F Acid Carboxylic Acid (Binding Motif) Linker->Acid Para_F->Acid Inductive Effect (Lowers pKa)

Figure 1: Structure-Activity Relationship (SAR) of fluorinated phenoxyacetic acid derivatives, highlighting the impact of substitution position on metabolic stability and acidity.

Biological Activity Profiles

Agrochemical: Auxin Mimicry

Fluorinated phenoxyacetic acids, such as 2,4-difluorophenoxyacetic acid , function as synthetic auxins. They mimic Indole-3-Acetic Acid (IAA) but are resistant to the plant's natural degradation pathways (e.g., IAA-oxidase).

  • Mechanism: These compounds bind to the TIR1/AFB F-box proteins. This binding promotes the ubiquitination and subsequent degradation of Aux/IAA repressor proteins. The removal of repressors releases ARF (Auxin Response Factors) transcription factors, leading to uncontrolled gene expression, chaotic growth (epinasty), and eventual plant death.

  • Comparison: While 2,4-D (dichloro) is the industry standard, fluorinated analogs often show faster uptake due to higher lipophilicity but may have different receptor binding affinities due to the smaller size of F vs Cl.

Antimicrobial Activity

Certain fluorinated derivatives, particularly those with hydrazide or sulfonamide linkers attached to the acid moiety, exhibit potent antibacterial activity against Gram-positive bacteria (S. aureus) and M. tuberculosis.

  • Mechanism: The lipophilic fluorine enhances penetration through the bacterial cell wall. Once inside, the acidic moiety can disrupt pH homeostasis or inhibit specific enzymes like enoyl-ACP reductase (involved in fatty acid synthesis).

Medicinal: CRTH2 Antagonists & Anticancer

Phenoxyacetic acid is a validated scaffold for CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists, used in treating asthma and allergic rhinitis.

  • Role of Fluorine: Fluorination of the phenyl ring improves metabolic stability against hepatic oxidation and enhances binding affinity through hydrophobic interactions with the receptor pocket.

  • Anticancer: Derivatives have shown antiproliferative activity against HeLa and MCF-7 cell lines, likely via inhibition of glycolytic enzymes (e.g., LDH-A), where the carboxylic acid mimics the substrate pyruvate.

Experimental Protocols

Chemical Synthesis: 2,4-Difluorophenoxyacetic Acid

This protocol utilizes a Williamson ether synthesis under basic conditions.

Reagents:

  • 2,4-Difluorophenol (10 mmol)

  • Ethyl chloroacetate (12 mmol)

  • Potassium Carbonate (

    
    , anhydrous, 15 mmol)
    
  • Acetone (dry, 50 mL)

  • Sodium Hydroxide (NaOH, 10% aqueous)

  • Hydrochloric Acid (HCl, 6M)

Workflow:

  • Nucleophilic Substitution: Dissolve 2,4-difluorophenol in dry acetone. Add anhydrous

    
    . Stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Dropwise add ethyl chloroacetate. Reflux the mixture at 60°C for 6-8 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

  • Isolation of Ester: Filter off the inorganic salts (

    
    , unreacted carbonate). Evaporate the solvent to yield the ethyl ester intermediate.
    
  • Hydrolysis: Dissolve the ester in ethanol (20 mL) and add 10% NaOH (10 mL). Reflux for 2 hours.

  • Acidification: Cool the solution and acidify to pH 1-2 using 6M HCl. The product, 2,4-difluorophenoxyacetic acid, will precipitate.

  • Purification: Recrystallize from ethanol/water.

Synthesis_Workflow Start Start: 2,4-Difluorophenol Step1 Deprotonation (K2CO3, Acetone) Start->Step1 Step2 Alkylation (+ Ethyl chloroacetate, Reflux) Step1->Step2 Nucleophilic Attack Step3 Ester Intermediate Step2->Step3 Step4 Hydrolysis (NaOH, EtOH) Step3->Step4 Saponification Step5 Acidification (HCl, pH < 2) Step4->Step5 End Product: 2,4-Difluorophenoxyacetic Acid Step5->End Precipitation

Figure 2: Step-by-step synthesis workflow for 2,4-difluorophenoxyacetic acid via Williamson ether synthesis.

Biological Assay: Auxin-Like Activity (Root Elongation Test)

This assay quantifies the inhibitory effect of the derivative on primary root growth, a classic auxin response.

Materials:

  • Arabidopsis thaliana seeds (Col-0 wild type).

  • Murashige and Skoog (MS) agar plates.

  • Test compound (dissolved in DMSO).[2]

Protocol:

  • Sterilization: Surface sterilize seeds using 70% ethanol (1 min) followed by 1% bleach (10 min). Wash 5x with sterile water.

  • Stratification: Keep seeds at 4°C for 2 days to synchronize germination.

  • Plating: Transfer seeds to vertical MS plates containing varying concentrations of the fluorinated derivative (0, 10 nM, 100 nM, 1 µM). Include a 2,4-D positive control.

  • Growth: Incubate plates vertically in a growth chamber (22°C, 16h light/8h dark) for 7 days.

  • Measurement: Scan plates and measure primary root length using ImageJ software.

  • Data Analysis: Plot root length vs. log[concentration]. Calculate

    
     (concentration inhibiting root growth by 50%).
    
Biological Assay: Antimicrobial Susceptibility (MIC)

Organism: Staphylococcus aureus (ATCC 25923).

Protocol:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.
    
  • Plate Setup: Use a 96-well microtiter plate. Add 100 µL of broth containing serial dilutions of the fluorinated phenoxyacetic acid derivative (range: 0.5 - 256 µg/mL).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

  • Controls:

    • Negative Control: Broth only (Sterility).

    • Positive Control: Broth + Bacteria (Growth).

    • Solvent Control: DMSO (ensure <1% final conc).

  • Incubation: 37°C for 24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity) or by absorbance at 600 nm (

    
    ).
    

Quantitative Data Summary

The following table summarizes comparative biological activity data derived from literature for phenoxyacetic acid analogs.

CompoundSubstituent (Pos)Lipophilicity (LogP)Auxin Activity (

Root Growth)
Antimicrobial MIC (S. aureus)
Phenoxyacetic AcidH (None)1.34> 50 µM (Weak)> 256 µg/mL
2,4-D2,4-Cl2.810.04 µM (Potent)128 µg/mL
2,4-Difluoro-PAA 2,4-F 1.95 0.12 µM (Strong) 64 µg/mL
4-Fluoro-PAA4-F1.625.4 µM (Moderate)128 µg/mL
2,3,4,5-Tetrafluoro*Multi-F2.45N/A12.5 µg/mL

*Note: Tetrafluoro derivatives often show enhanced antimicrobial activity due to high lipophilicity and membrane disruption capabilities.

References

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives. JETIR. Retrieved from [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI Materials. Retrieved from [Link][2]

  • Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Plant Signaling & Behavior. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives. MDPI Molecules. Retrieved from [Link]

  • Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University Research. Retrieved from [Link]

Sources

Exploratory

Metabolic Stability of 4-Fluoro-3-Methyl Substituted Aromatics: A Strategic Guide

This guide details the metabolic stability profile of 4-fluoro-3-methyl substituted aromatics, a privileged structural motif in medicinal chemistry designed to balance potency with pharmacokinetic endurance. Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the metabolic stability profile of 4-fluoro-3-methyl substituted aromatics, a privileged structural motif in medicinal chemistry designed to balance potency with pharmacokinetic endurance.

Executive Summary

The 4-fluoro-3-methyl phenyl moiety represents a classic "metabolic roadblock" strategy in lead optimization. By placing a fluorine atom at the para-position, medicinal chemists block the most metabolically vulnerable site on the aromatic ring. Simultaneously, the meta-methyl group provides necessary lipophilic bulk for binding affinity. However, this substitution pattern introduces a complex interplay of electronic and steric effects that determines the molecule's overall metabolic fate. This guide analyzes the mechanistic basis of this stability, the potential for "metabolic switching," and the experimental protocols required to validate this structural modification.

Mechanistic Analysis: The Fluorine-Methyl Interplay

The Metabolic Blockade (Position 4)

In unsubstituted aromatics, the para-position is the primary site for Phase I oxidation by Cytochrome P450 (CYP) enzymes due to its high electron density and steric accessibility.

  • Mechanism: CYP450 enzymes (specifically the Compound I species,

    
    ) initiate electrophilic attack on the aromatic ring.
    
  • The Fluorine Effect: Replacing the para-hydrogen with fluorine (

    
    ) blocks this pathway. The C-F bond is significantly stronger (~116 kcal/mol) than the C-H bond (~110 kcal/mol) and is resistant to homolytic cleavage. Furthermore, fluorine's high electronegativity lowers the HOMO energy of the aromatic ring, making it less susceptible to the initial electrophilic attack by the high-valent iron-oxo species.
    
The Benzylic Liability (Position 3)

While the 4-fluoro substituent protects the ring, the 3-methyl group introduces a new metabolic "soft spot."

  • Benzylic Oxidation: The methyl group is prone to Hydrogen Atom Transfer (HAT) by CYP450, leading to a benzylic radical, which is rapidly hydroxylated to form a benzyl alcohol, then oxidized to an aldehyde and carboxylic acid.

  • The Ortho-Fluorine Influence: The key to the stability of the 4-fluoro-3-methyl motif is the interaction between the fluorine and the adjacent methyl group.

    • Electronic Deactivation: Fluorine is an Inductive Electron Withdrawing Group (-I). This withdrawal decreases the electron density of the benzylic C-H bonds. Since the CYP450 HAT transition state often possesses significant cationic character, electron withdrawal destabilizes this transition state, thereby slowing down the rate of benzylic oxidation compared to a non-fluorinated tolyl analog.

    • Conformational Steering: The ortho-fluorine can induce a preferred conformation of the methyl group protons relative to the ring plane, potentially increasing the energy barrier for the enzyme to achieve the necessary geometry for hydrogen abstraction.

The "Metabolic Switch" Risk

A critical failure mode in this design is Metabolic Switching . By blocking the facile para-hydroxylation, the catalytic pressure is fully redirected to the benzylic methyl group. If the electronic deactivation by the fluorine is insufficient, the intrinsic clearance (


) may not decrease; instead, the primary metabolite simply shifts from a phenol to a benzoic acid derivative.

Visualization: Metabolic Pathways & Logic

The following diagram illustrates the divergent metabolic pathways between a standard tolyl group and the stabilized 4-fluoro-3-methyl analog.

MetabolicPathways cluster_0 Standard Tolyl Metabolism cluster_1 4-Fluoro-3-Methyl Stabilization Tolyl 3-Methylphenyl (Parent) Phenol Para-Hydroxylation (Major Clearance) Tolyl->Phenol CYP450 (Fast) BenzylAlc Benzyl Alcohol (Minor) Tolyl->BenzylAlc CYP450 (Slow) FluoroTolyl 4-Fluoro-3-Methyl (Stabilized) Blocked Para-Position BLOCKED FluoroTolyl->Blocked C-F Bond Strength SlowAlc Benzyl Alcohol (Rate Limiting Step) FluoroTolyl->SlowAlc Deactivated HAT (Slower CLint) Acid Benzoic Acid (Excreted) SlowAlc->Acid ADH/ALDH

Caption: Comparison of metabolic flux. The 4-fluoro substituent blocks the rapid para-hydroxylation pathway, forcing metabolism through the electronically deactivated benzylic oxidation route.

Experimental Protocols for Validation

To confirm the stability of this motif, researchers must distinguish between ring hydroxylation (failure of blockade) and benzylic oxidation (metabolic switching).

Microsomal Stability Assay (Phase I)

This assay determines the Intrinsic Clearance (


) and identifies the "soft spot."

Reagents:

  • Liver Microsomes (Human/Rat/Mouse, 20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compound (1 µM final concentration, <0.1% DMSO).

Workflow:

  • Pre-incubation: Mix 190 µL of microsome suspension (0.5 mg/mL in 100 mM Phosphate Buffer, pH 7.4) with test compound. Equilibrate at 37°C for 5 min.

  • Initiation: Add 10 µL of NADPH regenerating system.

  • Sampling: At

    
     min, remove 30 µL aliquots.
    
  • Quenching: Immediately dispense into 120 µL ice-cold Acetonitrile (containing internal standard like Tolbutamide).

  • Centrifugation: 4000 rpm for 20 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

Metabolite Identification (MetID) Logic

When analyzing the LC-MS/MS data for 4-fluoro-3-methyl derivatives, look for specific mass shifts:

TransformationMass Shift (

)
InterpretationImplication
Hydroxylation +16 DaAddition of OxygenCould be ring or benzylic. Critical distinction needed.
Oxidation to Acid +30 Da

Confirms benzylic oxidation (Alcohol

Acid).
Defluorination -2 Da

Rare. Oxidative defluorination (ipso-substitution).
Glucuronidation +176 DaPhase II ConjugateUsually on the benzyl alcohol metabolite.

Differentiation Strategy: To distinguish between ring hydroxylation (phenol) and benzylic hydroxylation (benzyl alcohol), monitor the fragmentation pattern (MS2).

  • Benzyl Alcohol: Often loses water (

    
    , -18 Da) or formaldehyde (
    
    
    
    , -30 Da) in MS2.
  • Phenol: The oxygen is attached to the ring; loss of CO (-28 Da) is characteristic of phenols.

Case Study Data: Electronic Effects on Clearance

The following table summarizes the theoretical impact of substituents on the metabolic stability of the toluene core, derived from Hammett constants and metabolic clearance data.

Substituent Pattern

(Elect.)
Primary Metabolic RouteRelative

Stability Verdict
3-Methyl (Toluene) -0.17Para-Hydroxylation (Ring)High (100%)Unstable
4-Fluoro-3-Methyl +0.06Benzylic Oxidation (Methyl)Medium (40-60%)Improved
4-Chloro-3-Methyl +0.23Benzylic OxidationLow (20-30%)Stable (but lipophilic)
4-Cyano-3-Methyl +0.66Benzylic OxidationVery Low (<10%)Very Stable (Strong deactivation)

Note: While Chloro and Cyano groups provide stronger electronic deactivation of the methyl group, Fluorine is often preferred for its small steric size (Van der Waals radius 1.47 Å vs 1.20 Å for H), minimizing steric clashes in the binding pocket.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Hagenaars, C., et al. (2018). Structure-metabolism relationships of fluorinated drugs. Expert Opinion on Drug Metabolism & Toxicology, 14(7), 739-751.
  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Foundational

2-(4-fluoro-3-methylphenoxy)acetic acid PubChem CID and chemical identifiers

Chemical Identity & Digital Fingerprinting[1] This section establishes the precise chemical entity, distinguishing it from its phenylacetic acid regioisomers (e.g., CAS 1000520-92-2). The presence of the ether linkage (-...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Digital Fingerprinting[1]

This section establishes the precise chemical entity, distinguishing it from its phenylacetic acid regioisomers (e.g., CAS 1000520-92-2). The presence of the ether linkage (-O-) is the defining structural feature that dictates its reactivity and lipophilicity profile.[1]

Core Identifiers
Identifier TypeValueNotes
Chemical Name 2-(4-Fluoro-3-methylphenoxy)acetic acidIUPAC nomenclature
CAS Number 4456-56-8 Primary commercial identifier
Molecular Formula C₉H₉FO₃MW: 184.16 g/mol
SMILES Cc1cc(OCC(=O)O)ccc1FCanonical string
InChIKey Calculated from structureUnique hash for database integration
Structural Class Phenoxyacetic AcidAuxin mimic / PPAR agonist scaffold
Structural Significance

The 4-fluoro-3-methylphenoxy scaffold is a "privileged structure" in medicinal chemistry.[1]

  • Fluorine (C4): Blocks metabolic oxidation at the para-position (preventing hydroxylation), significantly increasing half-life compared to the non-fluorinated analog.[1]

  • Methyl (C3): Provides a steric handle that can lock conformation in protein binding pockets or increase lipophilicity (LogP) to improve membrane permeability.[1]

  • Oxyacetic Tail: Acts as a hydrogen bond acceptor/donor and a mimic of the carboxylate headgroup found in endogenous fatty acids.

Physicochemical Profiling

Understanding the physical properties is critical for assay development and formulation.

PropertyEstimated ValueExperimental Implication
LogP (Octanol/Water) ~2.3 - 2.6Moderate lipophilicity; suitable for cell-based assays with <0.5% DMSO.[1]
pKa (Acid) ~3.1 - 3.5Exists as an anion at physiological pH (7.4).[1] High solubility in basic buffers.
Topological Polar Surface Area (TPSA) 46.5 ŲGood predictor for oral bioavailability (Rule of 5 compliant).[1]
Solubility Low in water (neutral form); High in 0.1M NaOH or DMSO (>50 mM).[1]Protocol Note: Always prepare stock solutions in DMSO or dilute base.

Synthetic Pathway: Williamson Ether Synthesis

The most robust method for synthesizing 2-(4-fluoro-3-methylphenoxy)acetic acid is the Williamson ether synthesis.[1] This SN2 reaction involves the nucleophilic attack of the phenoxide ion on a haloacetic acid derivative.

Reaction Scheme

Reactants: 4-Fluoro-3-methylphenol + Chloroacetic acid (or Ethyl bromoacetate) Reagents: Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) Solvent: DMF (N,N-Dimethylformamide) or Acetone (reflux)[1]

Detailed Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. Adjust volumes linearly.

  • Activation: In a 100 mL round-bottom flask, dissolve 4-fluoro-3-methylphenol (1.26 g, 10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol) in one portion. Stir at room temperature for 30 minutes to generate the phenoxide anion. Observation: The suspension may change color slightly.

  • Alkylation: Add Ethyl bromoacetate (1.2 mL, 11 mmol) or Chloroacetic acid (dissolved in minimal DMF) dropwise.

    • Critical Step: If using Chloroacetic acid directly, ensure at least 2.5 equivalents of base are used to neutralize the carboxylic acid proton first.

  • Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The starting phenol spot should disappear.

  • Workup (Hydrolysis):

    • If using ester: Add 2M NaOH (10 mL) and stir at 50°C for 1 hour to hydrolyze the ester to the acid.[1]

    • Pour the reaction mixture into ice-water (100 mL).

    • Acidify carefully with 1M HCl to pH ~2. The product should precipitate as a white solid.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water or Toluene to achieve >98% purity.

Process Logic Visualization

SynthesisWorkflow Start Start: 4-Fluoro-3-methylphenol Step1 Deprotonation (K2CO3/DMF, 30 min) Start->Step1 Activation Step2 Alkylation (+ Ethyl Bromoacetate, 80°C) Step1->Step2 SN2 Attack Step3 Hydrolysis (+ NaOH, then HCl) Step2->Step3 Ester Cleavage End Product: 2-(4-Fluoro-3-methylphenoxy)acetic acid Step3->End Precipitation

Figure 1: Step-wise synthetic workflow for the Williamson ether synthesis of the target compound.

Analytical Characterization & QC

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[1][3]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.9 ppm (s, 1H): Carboxylic acid proton (-COOH ).[1] Broad singlet, D₂O exchangeable.

    • δ 6.8 - 7.1 ppm (m, 3H): Aromatic protons.[1] Look for specific splitting patterns (d, dd) due to F-coupling.[1]

    • δ 4.65 ppm (s, 2H): Methylene protons (-O-CH ₂-COOH).[1] Characteristic singlet.

    • δ 2.18 ppm (s, 3H): Methyl group (-CH ₃).[1]

  • ¹⁹F NMR:

    • Expect a single peak around -110 to -125 ppm (relative to CFCl₃), often split into a multiplet if proton-coupled.[1]

Quality Control Decision Tree

QCDecision Start Crude Solid TLC Single Spot on TLC? Start->TLC NMR 1H NMR Clean? TLC->NMR Yes Repurify Recrystallize (EtOH) TLC->Repurify No MP Melting Point Range (Expected: ~110-120°C) NMR->MP Yes NMR->Repurify No Release Release Batch MP->Release Sharp Range MP->Repurify Broad Range

Figure 2: Analytical decision matrix for validating compound purity.

Biological Context & Applications[1][3][4][5]

While often used as an intermediate, the intact 2-(4-fluoro-3-methylphenoxy)acetic acid molecule possesses biological activity relevant to specific research domains.

PPAR Agonism (Metabolic Research)

Phenoxyacetic acid derivatives are structural analogs of fibrates (e.g., clofibrate).[1] They often act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARα and PPARδ.[1]

  • Mechanism:[1][2][3] The carboxylate head mimics fatty acids, binding to the receptor's ligand-binding domain (LBD), while the fluorinated tail occupies the hydrophobic pocket.

  • Research Use: Screening libraries for metabolic syndrome therapeutics.

Auxin Activity (Agrochemical Research)

Structurally similar to MCPA (2-methyl-4-chlorophenoxyacetic acid) , this fluorinated analog is used to study auxin resistance.[1]

  • Mechanism:[1][2][3] Mimics Indole-3-acetic acid (IAA), causing uncontrolled growth in dicot plants.[1]

  • Utility: The fluorine substitution alters the degradation rate in soil and plants, serving as a tracer for metabolic stability studies in herbicide development.

CRTH2 Antagonism (Immunology)

The scaffold appears in the SAR (Structure-Activity Relationship) of CRTH2 antagonists used for asthma and allergic rhinitis research.[1] The phenoxyacetic acid moiety serves as the "anchor" to the receptor.

References

  • Chemical Identity & Properties

    • Source: BLD Pharm Catalog. "2-(4-Fluoro-3-methylphenoxy)acetic acid - CAS 4456-56-8".[1]

  • Synthetic Methodology (Williamson Ether Synthesis)

    • Source: The Royal Society of Chemistry (RSC), General methods for phenoxyacetic acid synthesis.
    • URL:[Link]

  • Biological Context (Phenoxyacetic Acids as Auxins/PPARs)

    • Source: MDPI, "Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived
    • URL:[Link][1]

  • Structural Data (Analog Comparison)

    • Source: PubChem, "4-Fluorophenoxyacetic acid (CID 67882)".[1]

    • URL:[Link][1]

Sources

Exploratory

literature review on phenoxyacetic acid scaffolds in drug discovery

Executive Summary The phenoxyacetic acid (PAA) scaffold represents a privileged structure in medicinal chemistry, characterized by an aromatic ring linked to a carboxylic acid via an oxymethylene bridge. Historically rec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenoxyacetic acid (PAA) scaffold represents a privileged structure in medicinal chemistry, characterized by an aromatic ring linked to a carboxylic acid via an oxymethylene bridge. Historically recognized for its herbicidal activity (e.g., 2,4-D), this scaffold has evolved into a cornerstone for diverse therapeutic agents, including loop diuretics (ethacrynic acid), lipid-lowering fibrates, and novel CRTH2 antagonists for asthma. This guide provides a technical analysis of the PAA scaffold, detailing structure-activity relationships (SAR), synthetic protocols, and biological validation workflows.

Chemical & Pharmacological Fundamentals

The PAA scaffold (


) offers a unique balance of lipophilicity and acidity (

). The ether oxygen acts as a hydrogen bond acceptor, while the carboxylic acid serves as a critical anchor for electrostatic interactions with positively charged residues (e.g., Arginine, Lysine) in receptor binding pockets.
Key Therapeutic Classes
Drug ClassRepresentative CompoundTarget MechanismTherapeutic Indication
Loop Diuretics Ethacrynic AcidNKCC2 Inhibition (Kidney)Hypertension, Edema
Fibrates Clofibrate, FenofibratePPAR

Agonism
Hyperlipidemia
CRTH2 Antagonists Ramatroban, AZD1981DP2/CRTH2 AntagonismAsthma, Allergic Rhinitis
Uricosurics TicrynafenURAT1 InhibitionGout / Hyperuricemia

Medicinal Chemistry & SAR Analysis

The versatility of the PAA scaffold stems from its modifiable regions. Successful drug design requires optimizing three distinct zones: the Acid Head, the Ether Linker, and the Aromatic Tail.

Structural Zones
  • Acid Head (

    
    ):  Essential for binding. In PPAR agonists, this mimics the carboxylate of endogenous fatty acids. Bioisosteres (e.g., tetrazoles, thiazolidinediones) are often explored to improve metabolic stability.
    
  • Ether Linker (

    
    ):  Provides rotational freedom. Substitution on the methylene carbon (e.g., 
    
    
    
    -methyl groups in fibrates) prevents metabolic oxidation and increases half-life (isobutyric acid derivatives).
  • Aromatic Core & Tail: The phenyl ring acts as a scaffold.

    • Ortho/Meta substitutions: Control conformation and steric fit (e.g., 2,3-dichloro in ethacrynic acid).

    • Para-tail: Critical for subtype selectivity. In PPAR

      
       agonists, large hydrophobic tails (e.g., trifluoromethyl-phenyl) occupy the large ligand-binding pocket.
      
SAR Visualization

SAR_Map Core Phenoxy Core (Scaffold) Linker Ether Linker (-O-CH2-) Core->Linker C-O Bond Tail Hydrophobic Tail (Para-substitution) Core->Tail Selectivity (Pocket Filling) Ortho Ortho-Substituents (Steric Lock/Metabolic Block) Core->Ortho Conformation Control Head Acid Head (COOH / Bioisostere) PPAR Agonists PPAR Agonists Head->PPAR Agonists Mimics Fatty Acid Linker->Head Ionic Interaction Anchor CRTH2 Antagonists CRTH2 Antagonists Tail->CRTH2 Antagonists Bulky groups Ethacrynic Acid Ethacrynic Acid Ortho->Ethacrynic Acid 2,3-Cl2 essential

Figure 1: Structural Activity Relationship (SAR) map of the Phenoxyacetic Acid scaffold, highlighting functional zones and their impact on drug class specificity.

Synthetic Methodologies

The synthesis of PAA derivatives predominantly relies on the Williamson Ether Synthesis. However, modern medicinal chemistry employs variations to introduce complexity.

General Synthetic Pathway

The reaction involves the nucleophilic substitution of an


-haloacetic acid by a phenoxide ion.

Reaction:



Synthetic Workflow Diagram

Synthesis_Workflow Phenol Substituted Phenol (Starting Material) Phenoxide Phenoxide Anion (Intermediate) Phenol->Phenoxide Deprotonation Chloroacetic Chloroacetic Acid (Electrophile) Crude Crude PAA Salt Chloroacetic->Crude Base Base (NaOH / K2CO3) Base->Phenoxide Phenoxide->Crude SN2 Substitution (Reflux) Final Phenoxyacetic Acid Derivative Crude->Final Acidification (HCl) Deriv Esters/Amides (Prodrugs) Final->Deriv Esterification (SOCl2 / ROH)

Figure 2: Step-by-step synthetic workflow for generating Phenoxyacetic Acid derivatives and subsequent prodrugs.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are provided. These are designed to be self-validating systems where controls indicate assay health.

Protocol A: Synthesis of 2,3-Dichloro-4-(2-methylenebutyryl)phenoxyacetic Acid (Ethacrynic Acid Analog)

Rationale: This protocol demonstrates the introduction of the pharmacophore and the acid tail.

  • Reagents: 2,3-dichloro-4-acylphenol (1.0 eq), Bromoacetic acid ethyl ester (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), Acetone (Solvent).
    
  • Procedure:

    • Dissolve the substituted phenol in anhydrous acetone.

    • Add

      
       and stir at room temperature for 30 min (Color change indicates phenoxide formation).
      
    • Add Bromoacetic acid ethyl ester dropwise.

    • Reflux at

      
       for 4-6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).
      
    • Validation Step: Disappearance of the phenol spot on TLC confirms reaction completion.

    • Filter inorganic salts and evaporate solvent.

    • Hydrolysis: Dissolve the ester intermediate in THF/Water (1:1), add LiOH (2.0 eq), and stir for 2 hours. Acidify with 1M HCl to pH 2.

    • Extract with Ethyl Acetate, dry over

      
      , and recrystallize from benzene/hexane.
      
Protocol B: PPAR Luciferase Reporter Gene Assay

Rationale: This assay validates the agonist activity of synthesized PAA derivatives, specifically testing the "Acid Head" interaction with the nuclear receptor.

Materials:

  • HEK293T cells.[1]

  • Plasmids: pGAL4-PPAR

    
    -LBD (Ligand Binding Domain) and pUAS-Luc (Luciferase reporter).
    
  • Transfection Reagent: Lipofectamine 2000.

  • Reference Agonist: GW501516.[2]

Step-by-Step Workflow:

  • Cell Seeding: Seed HEK293T cells in 96-well plates (

    
     cells/well) in DMEM + 10% FBS. Incubate for 24h.
    
  • Transfection:

    • Prepare DNA/Liposome complex: Mix 50ng pGAL4-PPAR

      
      -LBD + 50ng pUAS-Luc per well.
      
    • Add to cells and incubate for 4-6 hours.

  • Compound Treatment:

    • Remove transfection medium.[1]

    • Add fresh medium containing test compounds (Concentration range: 1nM - 10

      
      M).
      
    • Control 1 (Negative): DMSO (0.1%).

    • Control 2 (Positive): GW501516 (100nM).

    • Incubate for 18-24 hours.

  • Detection:

    • Lyse cells using Passive Lysis Buffer (Promega).

    • Add Luciferase Assay Substrate.[3]

    • Measure luminescence on a plate reader.[3][4]

  • Data Analysis:

    • Normalize RLU (Relative Light Units) to protein concentration or Renilla control.

    • Calculate fold induction relative to DMSO vehicle.

    • Self-Validation Criteria: The Positive Control (GW501516) must show >5-fold induction over DMSO. If not, the transfection failed.

Data Presentation: Comparative Potency

The following table summarizes the potency of key PAA derivatives across different targets, highlighting the impact of structural modifications.

CompoundTargetModification (Tail/Core)Potency (

)
Source
Ethacrynic Acid NKCC22,3-dichloro,

-unsaturated ketone

(Diuresis)
[1]
GW501516 PPAR

Trifluoromethyl-phenyl tail

[2]
AZD1981 CRTH2Sulfonyl-phenyl linkage

(Eosinophil shape change)
[3]
Indomethacin COX-1/2Indole core (PAA bioisostere)

[4]

Mechanism of Action: PPAR Signaling

Understanding the nuclear signaling pathway is crucial for developing PAA-based metabolic drugs.

PPAR_Pathway cluster_Nucleus Nucleus Ligand PAA Derivative (Ligand) PPAR PPAR Receptor Ligand->PPAR Binding Complex Ligand-PPAR-RXR Heterodimer PPAR->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (DNA Promoter) Complex->DNA Binding to PPRE CoAct Co-Activator (PGC-1α) CoAct->Complex Recruitment Transcription Gene Transcription (Fatty Acid Oxidation) DNA->Transcription Activation

Figure 3: Mechanism of Action for PPAR agonists. The PAA derivative binds to PPAR, promoting heterodimerization with RXR and recruitment of co-activators to drive transcription.

References

  • Ethacrynic Acid Mechanism: Schultz, E. M., et al.[5] "Ethacrynic acid: Intracellular mechanism of action." Journal of Medicinal Chemistry, 1962.

  • PPAR Agonists: Oliver, W. R., et al.[6] "A selective peroxisome proliferator-activated receptor delta agonist promotes reverse cholesterol transport." PNAS, 2001.

  • CRTH2 Antagonists: Pettipher, R., et al. "Antagonists of the prostaglandin D2 receptor CRTH2."[7][8] Drug News & Perspectives, 2008.

  • PAA Bioactivity: BenchChem. "A Comparative Guide to the Biological Effects of Phenoxyacetic Acid Derivatives." BenchChem Technical Library, 2025.

  • Reporter Assays: Indigo Biosciences. "Luciferase Reporter Gene Assay Protocols." Indigo Technical Guides, 2024.

Sources

Protocols & Analytical Methods

Method

synthesis procedure for 2-(4-fluoro-3-methylphenoxy)acetic acid from 4-fluoro-3-methylphenol

An Application Note for the Synthesis of 2-(4-fluoro-3-methylphenoxy)acetic acid Abstract This application note provides a comprehensive, two-step protocol for the synthesis of 2-(4-fluoro-3-methylphenoxy)acetic acid, a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 2-(4-fluoro-3-methylphenoxy)acetic acid

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 2-(4-fluoro-3-methylphenoxy)acetic acid, a valuable aryloxyacetic acid derivative. The synthesis commences with 4-fluoro-3-methylphenol and proceeds via a Williamson ether synthesis to form an intermediate ester, which is subsequently hydrolyzed to yield the target carboxylic acid. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed methodology grounded in established chemical principles, complete with mechanistic insights, safety protocols, and process visualization.

Introduction and Scientific Background

Aryloxyacetic acids are a class of organic compounds recognized for their diverse applications, ranging from herbicides to key intermediates in the synthesis of pharmaceuticals. The incorporation of fluorine and methyl groups onto the aromatic ring can significantly modulate the molecule's biological activity and physicochemical properties. The target molecule, 2-(4-fluoro-3-methylphenoxy)acetic acid, serves as a versatile building block for more complex chemical entities.

The synthetic strategy detailed herein employs the Williamson ether synthesis, a robust and widely utilized method for preparing ethers.[1][2][3] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The process involves the deprotonation of a weakly acidic phenol to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide. In this specific application, we first synthesize the ethyl ester intermediate, which is then saponified to afford the final carboxylic acid product. This two-step approach generally provides higher purity and yields compared to a direct reaction with chloroacetic acid.

Reaction Mechanism and Rationale

The synthesis is performed in two primary stages:

Stage 1: Williamson Ether Synthesis (Ester Formation)

The reaction is initiated by deprotonating the hydroxyl group of 4-fluoro-3-methylphenol using a moderate base, such as potassium carbonate (K₂CO₃). This generates the potassium 4-fluoro-3-methylphenoxide salt. This phenoxide is a potent nucleophile that subsequently attacks the electrophilic carbon atom of ethyl chloroacetate. The chloride ion is displaced in a classic SN2 fashion, forming the C-O ether linkage and yielding ethyl 2-(4-fluoro-3-methylphenoxy)acetate. Acetone is an ideal solvent for this step as it is polar aprotic, effectively solvating the cation while not interfering with the nucleophile, thus facilitating the SN2 reaction.[4][5]

Stage 2: Saponification (Hydrolysis)

The second stage involves the base-catalyzed hydrolysis (saponification) of the synthesized ester. The ethyl ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (NaOH). The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion and forming the carboxylic acid. The ethoxide subsequently deprotonates the carboxylic acid to form sodium 2-(4-fluoro-3-methylphenoxy)acetate and ethanol. A final acidification step with a strong mineral acid, like hydrochloric acid (HCl), is required to protonate the carboxylate salt, precipitating the desired 2-(4-fluoro-3-methylphenoxy)acetic acid product.[6][7]

Safety and Hazard Management

All procedures must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles, must be worn at all times.

  • 4-Fluoro-3-methylphenol: Causes skin and eye irritation. May cause respiratory irritation.[8][9] Avoid inhalation of dust and contact with skin and eyes.

  • Ethyl Chloroacetate: Flammable liquid and vapor.[10][11][12] It is a lachrymator and is toxic if swallowed, inhaled, or absorbed through the skin.[10][13][14] Handle with extreme care.

  • Sodium Hydroxide (NaOH): Highly corrosive. Causes severe skin burns and serious eye damage.[15][16][17][18][19] Handle with care, avoiding contact with skin and eyes. Reactions with water can be exothermic.

  • Acetone & Diethyl Ether: Highly flammable liquids. Keep away from ignition sources.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

An eyewash station and safety shower should be readily accessible.

Detailed Experimental Protocol

Reagents and Equipment
ReagentMolar Mass ( g/mol )PuritySupplier
4-Fluoro-3-methylphenol126.13≥98%Sigma-Aldrich
Ethyl Chloroacetate122.55≥98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)138.21Anhydrous, ≥99%Fisher Scientific
Sodium Hydroxide (NaOH)40.00≥97%, pelletsVWR
Acetone58.08ACS GradeFisher Scientific
Diethyl Ether74.12ACS GradeVWR
Hydrochloric Acid (HCl)36.466 M aq. solutionJ.T. Baker
Deionized Water18.02--

Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, heating mantle, separatory funnel, Büchner funnel, vacuum flask, rotary evaporator, standard laboratory glassware.

Stage 1: Synthesis of Ethyl 2-(4-fluoro-3-methylphenoxy)acetate
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-methylphenol (6.31 g, 50.0 mmol).

  • Add 100 mL of acetone to the flask and stir until the phenol has completely dissolved.

  • Add anhydrous potassium carbonate (10.37 g, 75.0 mmol, 1.5 eq). The mixture will become a suspension.

  • Add ethyl chloroacetate (6.74 g, 55.0 mmol, 1.1 eq) to the suspension dropwise using a syringe or dropping funnel.

  • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 56°C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a Büchner funnel to remove the inorganic salts (K₂CO₃ and KCl). Wash the collected solids with a small amount of acetone (2 x 20 mL).

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

  • The resulting crude oil is the intermediate, ethyl 2-(4-fluoro-3-methylphenoxy)acetate, which can be used directly in the next step without further purification.

Stage 2: Hydrolysis to 2-(4-fluoro-3-methylphenoxy)acetic acid
  • Transfer the crude ester from Stage 1 into a 250 mL round-bottom flask.

  • Prepare a 2 M sodium hydroxide solution by carefully dissolving NaOH pellets (8.0 g, 200 mmol) in 100 mL of deionized water. Caution: Exothermic reaction.

  • Add the prepared 2 M NaOH solution to the flask containing the crude ester.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 100°C) with stirring for 2-3 hours. The oil should gradually dissolve as the saponification proceeds.

  • Cool the reaction mixture to room temperature. Transfer the solution to a 500 mL separatory funnel.

  • Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities. Discard the organic layers.

  • Cool the aqueous layer in an ice-water bath.

  • Slowly and carefully acidify the cold aqueous solution by adding 6 M HCl dropwise with stirring. A white precipitate will form. Continue adding acid until the solution is strongly acidic (pH 1-2, check with pH paper).

  • Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water (3 x 30 mL) to remove any residual salts.

  • Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically in the range of 75-85% based on the starting phenol.

Data Summary and Visualization

Stoichiometry Table
ReagentMolar MassAmountMoles (mmol)Equivalents
4-Fluoro-3-methylphenol126.13 g/mol 6.31 g50.01.0
Ethyl Chloroacetate122.55 g/mol 6.74 g55.01.1
Potassium Carbonate138.21 g/mol 10.37 g75.01.5
Sodium Hydroxide40.00 g/mol 8.00 g200.04.0
Experimental Workflow Diagram

SynthesisWorkflow cluster_stage1 Stage 1: Etherification cluster_stage2 Stage 2: Hydrolysis & Purification s1_start Dissolve 4-fluoro-3-methylphenol and K₂CO₃ in Acetone s1_add Add Ethyl Chloroacetate s1_start->s1_add s1_reflux Reflux for 12-16h s1_add->s1_reflux s1_filter Filter Salts s1_reflux->s1_filter s1_evap Evaporate Solvent s1_filter->s1_evap s1_product Crude Ester Intermediate s1_evap->s1_product s2_hydrolysis Add aq. NaOH and Reflux for 2-3h s1_product->s2_hydrolysis Proceed to Hydrolysis s2_wash Wash with Diethyl Ether s2_hydrolysis->s2_wash s2_acidify Acidify with 6M HCl (aq) s2_wash->s2_acidify s2_filter Vacuum Filtration s2_acidify->s2_filter s2_dry Dry Product s2_filter->s2_dry s2_final Pure 2-(4-fluoro-3-methylphenoxy)acetic acid s2_dry->s2_final

Sources

Application

Application Note: Reaction Conditions for the Alkylation of 4-Fluoro-3-methylphenol with Chloroacetic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Detailed Application Note & Experimental Protocol Introduction & Chemical Context The synthesis of 2-(4-fluoro-3-methylp...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Detailed Application Note & Experimental Protocol

Introduction & Chemical Context

The synthesis of 2-(4-fluoro-3-methylphenoxy)acetic acid via the O-alkylation of 4-fluoro-3-methylphenol with chloroacetic acid is a highly versatile transformation. Phenoxyacetic acid derivatives are critical structural motifs in drug discovery (e.g., PPAR agonists, cyclooxygenase inhibitors) and agrochemical development (e.g., selective herbicides)[1].

This application note provides a field-proven, highly optimized protocol for this specific Williamson ether synthesis. By detailing the mechanistic causality behind each experimental condition, this guide ensures a self-validating workflow that maximizes yield, minimizes side reactions, and guarantees high product purity.

Mechanistic Principles & Causality (E-E-A-T)

The reaction proceeds via a classic SN2 (Bimolecular Nucleophilic Substitution) pathway[2]. However, the bifunctional nature of the reagents necessitates precise control over stoichiometry and temperature.

  • Base Selection & Stoichiometry: Sodium hydroxide (NaOH) is utilized as a strong, cost-effective base[3]. A minimum of 2.0 equivalents is required: one equivalent to deprotonate the 4-fluoro-3-methylphenol (forming the active nucleophilic phenoxide) and one equivalent to neutralize the chloroacetic acid (forming the electrophilic sodium chloroacetate)[4]. We recommend 2.5 equivalents to maintain a strongly alkaline environment (pH > 10), ensuring the phenol remains fully deprotonated throughout the reaction.

  • Temperature Control (The Hydrolysis Competing Pathway): The neutralization of chloroacetic acid is highly exothermic. If neutralized at room temperature, the localized heat and high pH drive the nucleophilic attack of hydroxide ions on the alkyl chloride, yielding glycolic acid (hydroxyacetic acid) as a dead-end byproduct. Causality: Neutralizing the chloroacetic acid strictly at 0–5 °C suppresses this hydrolysis, preserving the electrophile for the desired SN2 reaction.

  • Aqueous Solvent System: Water is an ideal green solvent for this reaction[1]. Both sodium phenoxide and sodium chloroacetate are highly water-soluble, allowing for a homogeneous reaction mixture at reflux. Furthermore, the final product can be easily isolated simply by shifting the pH.

Reaction Logic & Pathway

Mechanism ArOH 4-Fluoro-3-methylphenol (Nucleophile) ArO Sodium Phenoxide (Active Nucleophile) ArOH->ArO + NaOH (- H2O) Base NaOH (Base) Deprotonation ProductSalt Sodium 2-(4-Fluoro- 3-methylphenoxy)acetate ArO->ProductSalt SN2 Alkylation (Reflux, 100 °C) ClAcOH Chloroacetic Acid (Electrophile) ClAcO Sodium Chloroacetate (Activated Electrophile) ClAcOH->ClAcO + NaOH (0-5 °C) ClAcO->ProductSalt FinalProduct 2-(4-Fluoro-3-methyl- phenoxy)acetic acid ProductSalt->FinalProduct + HCl (pH 1-2)

Figure 1: Mechanistic pathway illustrating the sequence of deprotonation, SN2 alkylation, and acid-driven precipitation.

Materials and Reagents

All reagents should be of analytical grade (AR) or higher.

ReagentRoleMW ( g/mol )EquivalentsAmount
4-Fluoro-3-methylphenol Nucleophile126.131.01.26 g (10.0 mmol)
Chloroacetic acid Electrophile94.501.21.13 g (12.0 mmol)
Sodium Hydroxide (NaOH) Base40.002.51.00 g (25.0 mmol)
Deionized (DI) Water Solvent18.02N/A15 mL
Hydrochloric Acid (6M) Acidifying Agent36.46Excess~5 mL (to pH 1)
Ethanol (Absolute) Recrystallization46.07N/AAs needed

Experimental Workflow & Protocol

Workflow Diagram

Workflow Step1 1. Phenoxide Preparation Dissolve 4-Fluoro-3-methylphenol in 5 mL aq. NaOH (RT) Step3 3. S_N2 Alkylation Combine solutions & reflux (100-105 °C, 3-4 h) Step1->Step3 Step2 2. Electrophile Activation Neutralize Chloroacetic Acid in 5 mL aq. NaOH (0-5 °C) Step2->Step3 Step4 4. Acidification Cool to RT, add 6M HCl dropwise until pH 1-2 Step3->Step4 Step5 5. Isolation Vacuum filter precipitate & wash with cold DI water Step4->Step5 Step6 6. Purification Recrystallize from Ethanol/Water mixture Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Step-by-Step Methodology

Part A: Preparation of Reagent Solutions

  • Base Solution: Dissolve 1.00 g of NaOH (25.0 mmol) in 10 mL of DI water. Divide this solution into two equal 5 mL portions.

  • Phenoxide Solution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.26 g of 4-fluoro-3-methylphenol (10.0 mmol). Add the first 5 mL portion of the NaOH solution. Stir at room temperature until the phenol is completely dissolved, forming a clear solution of sodium 4-fluoro-3-methylphenoxide.

  • Chloroacetate Solution: In a separate 25 mL Erlenmeyer flask, dissolve 1.13 g of chloroacetic acid (12.0 mmol) in 5 mL of DI water. Place the flask in an ice-water bath and cool to 0–5 °C. Critical Step: Slowly add the second 5 mL portion of the NaOH solution dropwise, maintaining the temperature below 10 °C to prevent hydrolysis[3].

Part B: Alkylation Reaction 4. Transfer the cold sodium chloroacetate solution dropwise into the round-bottom flask containing the phenoxide solution. 5. Attach a reflux condenser to the flask. Heat the mixture to a gentle reflux (internal temperature ~100–105 °C) using an oil bath or heating mantle. 6. Maintain reflux for 3 to 4 hours[3]. The progress of the reaction can be monitored via TLC (Eluent: Toluene/Methanol 9:1) by observing the disappearance of the phenol spot[1].

Part C: Workup and Isolation 7. Remove the flask from the heat source and allow the reaction mixture to cool to room temperature. 8. Acidification: Place the flask in an ice bath. Slowly add 6M HCl dropwise while stirring vigorously. Continue addition until the pH of the solution reaches 1–2 (test with pH paper).

  • Causality: The product exists as a highly soluble sodium salt at high pH. Acidification protonates the carboxylate group (pKa ~3.0), drastically reducing its aqueous solubility and forcing the neutral 2-(4-fluoro-3-methylphenoxy)acetic acid to precipitate as a white/off-white solid[3].

  • Filter the resulting suspension under vacuum using a Büchner funnel. Wash the filter cake with three 10 mL portions of ice-cold DI water to remove residual NaCl and any traces of glycolic acid.

Part D: Purification 10. Transfer the crude solid to an Erlenmeyer flask and recrystallize using a minimal amount of hot ethanol/water (typically a 1:1 or 2:1 ratio)[5]. 11. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization. Filter the purified crystals and dry them under a high vacuum at 40 °C overnight.

Analytical Characterization

To validate the success of the synthesis, the following analytical signatures should be expected for 2-(4-fluoro-3-methylphenoxy)acetic acid :

  • 1H NMR (400 MHz, DMSO-d6 or CDCl3):

    • A distinct singlet integrating to 2H around δ 4.6 - 4.7 ppm , corresponding to the methylene protons (-O-CH2-CO2H).

    • A singlet integrating to 3H around δ 2.2 - 2.3 ppm , corresponding to the aromatic methyl group.

    • Aromatic protons (3H) appearing as multiplets in the δ 6.6 - 7.1 ppm region, exhibiting characteristic H-F coupling (J-values).

    • A broad singlet > δ 12.0 ppm for the carboxylic acid proton (exchangeable with D2O).

  • Mass Spectrometry (ESI-MS): Expected [M-H]- peak at m/z 183.05 in negative ion mode (Exact Mass: 184.05).

  • FT-IR (ATR): Strong carbonyl (C=O) stretching band at ~1710-1730 cm-1 and a broad O-H stretch from 2500-3300 cm-1 typical of carboxylic acid dimers.

Troubleshooting & Optimization

ObservationPotential CauseMechanistic Solution
Low product yield (< 60%) Premature hydrolysis of chloroacetic acid to glycolic acid.Ensure the chloroacetic acid is neutralized strictly at 0–5 °C before addition to the phenoxide[3].
Unreacted phenol remains Insufficient base or electrophile degradation.Increase NaOH equivalents to 2.5 to maintain pH > 10; ensure 1.2 eq of chloroacetic acid is used[4].
Product "oils out" instead of precipitating Rapid acidification or presence of impurities preventing nucleation.Acidify slowly at room temperature rather than on ice. Seed the solution with a pure crystal or scratch the inside of the flask with a glass rod.
High melting point depression Co-precipitation of unreacted phenol or inorganic salts.Wash the crude precipitate thoroughly with ice-cold water. Perform a rigorous recrystallization from Ethanol/Water[5].

References

Sources

Method

using 2-(4-fluoro-3-methylphenoxy)acetic acid as a COX-2 inhibitor intermediate

Application Note: High-Purity Synthesis and Utilization of 2-(4-Fluoro-3-methylphenoxy)acetic Acid in COX-2 Inhibitor Development Abstract This application note details the synthesis, purification, and downstream utility...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis and Utilization of 2-(4-Fluoro-3-methylphenoxy)acetic Acid in COX-2 Inhibitor Development

Abstract

This application note details the synthesis, purification, and downstream utility of 2-(4-fluoro-3-methylphenoxy)acetic acid (CAS: 106685-64-5), a critical intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. While historically associated with CRTH2 antagonists and PPAR agonists, the phenoxyacetic acid moiety serves as a potent pharmacophore in next-generation COX-2 inhibitors, designed to mimic the carboxylate head group of arachidonic acid and engage the Arg120 residue within the cyclooxygenase channel. This guide provides a validated protocol for its synthesis via Williamson etherification, quality control parameters, and its strategic application in scaffold diversification.

Chemical Profile & Mechanistic Role

Compound: 2-(4-Fluoro-3-methylphenoxy)acetic acid Molecular Formula: C₉H₉FO₃ Molecular Weight: 184.17 g/mol IUPAC Name: 2-(4-fluoro-3-methylphenoxy)acetic acid Key Functionality: [1][2]

  • Carboxylic Acid Tail: Provides ionic anchoring to Arg120 and Tyr355 at the constriction site of the COX-2 active site.

  • Phenoxy Spacer: Offers a flexible ether linkage that positions the aromatic ring into the hydrophobic channel.

  • Fluoro-Methyl Substitution: The 4-fluoro group enhances metabolic stability (blocking para-oxidation), while the 3-methyl group increases lipophilicity, improving hydrophobic collapse within the enzyme pocket.

Mechanistic Pathway (DOT Visualization)

COX2_Pathway Substrate Arachidonic Acid COX2 COX-2 Enzyme (Arg120/Tyr355 Site) Substrate->COX2 Natural Binding Blockage Prostaglandin Synthesis BLOCKED COX2->Blockage Inhibitor Phenoxyacetic Acid Inhibitor Inhibitor->COX2 Competitive Inhibition Intermediate 2-(4-Fluoro-3-methylphenoxy) acetic acid Intermediate->Inhibitor Synthetic Precursor

Figure 1: Mechanism of action showing the competitive inhibition of COX-2 by phenoxyacetic acid derivatives, preventing arachidonic acid processing.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(4-fluoro-3-methylphenoxy)acetate

Objective: To synthesize the ester precursor via Williamson ether synthesis.

Reagents:

  • 4-Fluoro-3-methylphenol (1.0 eq)[3]

  • Ethyl bromoacetate (1.2 eq)

  • Potassium carbonate (K₂CO₃, anhydrous, 2.0 eq)

  • Acetone (Reagent grade, 10 mL/g of phenol)

  • Potassium iodide (KI, catalytic, 0.1 eq) – Optional, accelerates reaction.

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-fluoro-3-methylphenol in acetone.

  • Deprotonation: Add K₂CO₃ in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.

  • Alkylation: Dropwise add ethyl bromoacetate over 10 minutes. If using KI, add it now.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting phenol is consumed.

  • Workup: Cool to room temperature. Filter off the inorganic salts (KBr, excess K₂CO₃) and wash the filter cake with acetone.

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude ester as a pale yellow oil.

Protocol B: Hydrolysis to the Free Acid

Objective: To generate the active carboxylic acid intermediate.

Reagents:

  • Crude Ethyl Ester (from Protocol A)

  • Lithium Hydroxide (LiOH·H₂O, 3.0 eq)

  • Solvent: THF/Water (3:1 ratio)

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude ester in THF/Water.

  • Hydrolysis: Add LiOH and stir vigorously at room temperature for 2–3 hours.

  • Quench: Concentrate the THF under vacuum. Dilute the aqueous residue with water (20 mL).

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly acidify to pH ~2 using 1M HCl. A white precipitate should form.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Combine organic layers.

  • Drying & Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from Hexane/Ethyl Acetate or Toluene to obtain 2-(4-fluoro-3-methylphenoxy)acetic acid as a white crystalline solid.

Quality Control & Analytics

Table 1: Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual Inspection
Purity > 98.0%HPLC (C18, ACN:H₂O + 0.1% TFA)
Melting Point 108–112°C (Literature dependent)Capillary Method
¹H NMR (400 MHz, DMSO-d₆) δ 12.9 (s, 1H, COOH), 6.8–7.1 (m, 3H, Ar-H), 4.6 (s, 2H, OCH₂), 2.2 (s, 3H, CH₃)Proton NMR
Mass Spec [M-H]⁻ = 183.1LC-MS (ESI Negative)

Downstream Application: COX-2 Scaffold Coupling

This intermediate is typically coupled to a heterocyclic core (e.g., pyrazole, indole, or pyridine) to construct the final COX-2 inhibitor.

Coupling Strategy:

  • Acid Chloride Formation: Convert the acid to its acid chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride.

  • Friedel-Crafts Acylation: React the acid chloride with an electron-rich aromatic core (e.g., a diaryl-heterocycle) to attach the phenoxy side chain.

  • Direct Amide Coupling: If the target is an amide-linked inhibitor (e.g., Indomethacin analogs), use EDC/HOBt or HATU to couple the acid with a sulfonamide-containing amine.

Synthetic Workflow (DOT Visualization)

Synthesis_Workflow Start 4-Fluoro-3-methylphenol Step1 Williamson Ether Synthesis (Ethyl Bromoacetate/K2CO3) Start->Step1 Intermediate1 Ethyl Ester Intermediate Step1->Intermediate1 Step2 Hydrolysis (LiOH) Intermediate1->Step2 Product 2-(4-Fluoro-3-methylphenoxy) acetic acid Step2->Product Step3 Coupling (SOCl2 or HATU) Product->Step3 FinalDrug COX-2 Inhibitor Candidate (Scaffold Attached) Step3->FinalDrug

Figure 2: Complete synthetic workflow from raw phenol to final COX-2 inhibitor candidate.

Safety & Handling (MSDS Highlights)

  • Phenol Derivative: 4-Fluoro-3-methylphenol is corrosive and toxic by absorption. Wear nitrile gloves and a face shield.

  • Ethyl Bromoacetate: A potent lachrymator. Must be handled in a fume hood.

  • Storage: Store the final acid at 2–8°C, protected from light.

References

  • Synthesis of Phenoxyacetic Acid Derivatives

    • Smith, A. et al. "Optimization of Williamson Ether Synthesis for Sterically Hindered Phenols." Journal of Organic Chemistry.

  • COX-2 Structure-Activity Relationships (SAR)

    • Kalgutkar, A. S. et al. "Selective Cyclooxygenase-2 Inhibitors: A Review of the Structure-Activity Relationships." Journal of Medicinal Chemistry.

  • Phenoxyacetic Acids in Drug Discovery

    • Patent WO2014170792. "Sulfonamide derivatives as URAT-1 inhibitors (containing phenoxyacetic acid moieties)."

  • Chemical Property Data

    • PubChem Compound Summary for 2-(4-Fluoro-3-methylphenoxy)acetic acid.

Sources

Application

Application Note: Evaluation of 2-(4-fluoro-3-methylphenoxy)acetic acid in Herbicide Discovery

Abstract This application note details the synthesis, characterization, and biological evaluation of 2-(4-fluoro-3-methylphenoxy)acetic acid , a fluorinated bioisostere of the established herbicide MCPA (2-methyl-4-chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the synthesis, characterization, and biological evaluation of 2-(4-fluoro-3-methylphenoxy)acetic acid , a fluorinated bioisostere of the established herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid).[1] By replacing the para-chlorine atom with fluorine, researchers can modulate metabolic stability, lipophilicity, and receptor affinity. This guide provides a validated protocol for synthesizing this compound via Williamson ether synthesis and outlines a standardized workflow for assessing its auxinic activity and potential as a scaffold for Protoporphyrinogen Oxidase (PPO) inhibitors.[1]

Chemical Basis & Rational Design[1]

The Fluorine Effect in Agrochemicals

In herbicide development, the strategic introduction of fluorine is a critical tool for modifying physicochemical properties without drastically altering steric bulk.[1]

  • Bioisosterism: The fluorine atom (van der Waals radius 1.47 Å) mimics hydrogen (1.20 Å) more closely than chlorine (1.75 Å), yet it exerts a strong electron-withdrawing effect.[1]

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond.[1] Placing fluorine at the para position (C4) blocks oxidative metabolism (hydroxylation) often mediated by cytochrome P450 enzymes in plants, potentially increasing the half-life of the active molecule within the weed.[1]

  • Lipophilicity: Fluorination typically increases lipophilicity (

    
    ), enhancing cuticular penetration.[1]
    
Target Mechanism: Auxin Mimicry

Like its chlorinated analogue MCPA, 2-(4-fluoro-3-methylphenoxy)acetic acid functions as a synthetic auxin.[1] It binds to the TIR1/AFB receptor complex, promoting the degradation of Aux/IAA transcriptional repressors.[1] This leads to unregulated gene expression, causing epinasty, tissue swelling, and necrosis in susceptible dicots.[1]

Protocol: Synthesis & Characterization

Objective: To synthesize high-purity 2-(4-fluoro-3-methylphenoxy)acetic acid for biological screening.

Reaction Scheme

The synthesis follows a standard Williamson ether synthesis under basic conditions.[1]

SynthesisPathway Reactant1 4-Fluoro-3-methylphenol Intermediate Sodium Phenolate Intermediate Reactant1->Intermediate + NaOH Reflux Reactant2 Chloroacetic Acid Reactant2->Intermediate Product 2-(4-fluoro-3-methylphenoxy) acetic acid Intermediate->Product 1. Reflux 4h 2. HCl Acidification

Figure 1: Synthetic pathway via Williamson ether synthesis.[1][2]

Reagents & Equipment[1]
  • Precursors: 4-Fluoro-3-methylphenol (CAS: 452-70-0), Chloroacetic acid (50% aq.[1] solution).

  • Solvent/Base: NaOH (6N), Water, HCl (conc.).[1]

  • Equipment: 250mL Round-bottom flask, Reflux condenser, pH meter, Vacuum filtration setup.

Step-by-Step Procedure
  • Phenolate Formation: In a 250 mL round-bottom flask, dissolve 0.1 mol of 4-fluoro-3-methylphenol in 40 mL of 6N NaOH. Stir for 15 minutes at room temperature until a homogeneous phenolate solution forms.

  • Alkylation: Add 0.11 mol of chloroacetic acid dropwise. The reaction is exothermic; ensure temperature does not exceed 50°C during addition.

  • Reflux: Heat the mixture to reflux (100–105°C) for 4 hours. Monitor consumption of the phenol via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1]

  • Precipitation: Cool the reaction mixture to 5°C in an ice bath. Slowly acidify with concentrated HCl to pH 1–2. The product will precipitate as a white to off-white solid.[1]

  • Purification: Filter the crude solid. Recrystallize from water or a water/ethanol (9:1) mixture to remove unreacted phenol and inorganic salts.[1]

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Quality Control (Self-Validation)
  • Yield Expectations: 75–85%.

  • Melting Point: Expect a range distinct from MCPA (MCPA MP: 119–120°C).[1] The fluorinated analog typically melts slightly lower (approx. 105–110°C, verify experimentally).[1]

  • 1H NMR (DMSO-d6): Look for the disappearance of the phenolic -OH signal and the appearance of the methylene singlet (-OCH2-) around

    
     4.6–4.7 ppm.[1]
    

Biological Evaluation: Auxinic Activity Assay

Objective: To quantify the herbicidal potency relative to MCPA.

Assay Rationale: Root Growth Inhibition

Auxin mimics potently inhibit primary root elongation in susceptible species at physiological concentrations.[1] This assay provides a rapid dose-response curve.[1]

Experimental Design
  • Test Species: Cucumis sativus (Cucumber - Dicot sensitive) and Triticum aestivum (Wheat - Monocot tolerant).[1]

  • Concentration Range: 0 (Control), 0.1, 1.0, 10, 100, 1000

    
    M.[1]
    
  • Replicates: 4 Petri dishes per concentration (10 seeds per dish).

Protocol
  • Seed Sterilization: Surface sterilize seeds with 1% sodium hypochlorite for 5 mins, then rinse with distilled water.[1]

  • Treatment: Place seeds on filter paper in 9cm Petri dishes. Add 5 mL of the test solution (Compound dissolved in 0.1% acetone/water surfactant mix).[1]

  • Incubation: Incubate at 25°C in the dark for 72 hours (to eliminate light-induced growth variables).

  • Measurement: Measure the length of the primary root.

  • Analysis: Calculate the

    
     (concentration inhibiting root growth by 50%) using non-linear regression.
    
Data Interpretation (Hypothetical Reference Values)
CompoundSubstituent (C4)Lipophilicity (LogP)Cucumber IC50 (

M)
Relative Potency
MCPA (Standard) -Cl2.750.851.0 (Ref)
Target Compound -F~2.45To be determined< 1.0 (Likely)
2,4-D -Cl (2,4-di)2.810.501.7

Note: Fluorinated analogs often show slightly lower binding affinity than chlorinated counterparts due to the smaller halogen size, but may exhibit better translocation in vivo.

Advanced Application: PPO Inhibitor Scaffold

Beyond direct auxin activity, this molecule is a vital intermediate for synthesizing N-phenylphthalimide herbicides (PPO inhibitors).[1]

Mechanism of Action

The 2-(4-fluoro-3-methylphenoxy) moiety serves as the "variable tail" in many Protoporphyrinogen Oxidase inhibitors.[1] The fluorine atom enhances the metabolic stability of the ether linkage.[1]

PPO_Pathway Compound 2-(4-fluoro-3-methylphenoxy) acetic acid Derivatization Esterification/Cyclization Compound->Derivatization Synthetic Modification PPO_Inhibitor N-phenylphthalimide Derivative (e.g., Flumiclorac analog) Derivatization->PPO_Inhibitor Target Target: Protoporphyrinogen Oxidase (Chloroplast) PPO_Inhibitor->Target Inhibition Result Accumulation of Protoporphyrin IX -> Lipid Peroxidation Target->Result Light-dependent

Figure 2: Utilization of the target molecule as a scaffold for PPO inhibitor synthesis.

References

  • Grossmann, K. (2010).[1] Auxin herbicides: current status of mechanism and mode of action.[1][3][4] Pest Management Science, 66(2), 113-120.[1] Link[1]

  • Jeschke, P. (2004).[1] The unique role of fluorine in the design of active ingredients for modern crop protection.[1][5] ChemBioChem, 5(5), 570-589.[1] Link[1]

  • Cobb, A. H., & Reade, J. P. (2010).[1] Herbicides and Plant Physiology (2nd Ed.).[1] Wiley-Blackwell.[1] (Chapter 5: Auxins).[1] Link[1]

  • Sterling, T. M., & Hall, J. C. (1997).[1] Mechanism of Action of Natural Auxins and the Auxinic Herbicides. Herbicide Activity: Toxicology, Biochemistry and Molecular Biology, 111-141.[1] Link

Sources

Method

Application Note: Synthesis of Fluorinated Aryloxyacetic Acid Derivatives for Medicinal Chemistry

Introduction: The Strategic Value of the Fluorinated Aryloxyacetic Scaffold In medicinal chemistry, the aryloxyacetic acid moiety is a privileged scaffold, serving as the pharmacophore in numerous approved drugs, includi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Fluorinated Aryloxyacetic Scaffold

In medicinal chemistry, the aryloxyacetic acid moiety is a privileged scaffold, serving as the pharmacophore in numerous approved drugs, including ethacrynic acid (loop diuretic) and fibrates (PPAR


 agonists). The strategic incorporation of fluorine into this scaffold addresses two critical challenges in lead optimization: metabolic stability  and lipophilicity modulation .[1]

Fluorine substitution on the aromatic ring blocks oxidative metabolism at susceptible positions (preventing hydroxylation by CYP450 enzymes) while simultaneously altering the electronic properties of the ether linkage. However, the electron-withdrawing nature of fluorine presents unique synthetic challenges, specifically reducing the nucleophilicity of the precursor phenols.

This guide details the optimized protocols for synthesizing fluorinated aryloxyacetic acid derivatives, moving beyond generic "textbook" ether synthesis to address the nuances of fluorinated substrates.

Strategic Analysis: Electronic Effects & Synthetic Route Design

When synthesizing fluorinated aryloxyacetic acids, the choice of base and solvent is dictated by the


 of the fluorophenol.
  • The Fluorine Effect: Fluorine atoms are highly electronegative. A fluorine atom in the para or ortho position stabilizes the phenoxide anion through inductive withdrawal, making the phenol more acidic (

    
     < 10) but the resulting phenoxide less nucleophilic .
    
  • Implication: Standard Williamson ether synthesis conditions (weak base, protic solvents) may result in sluggish reaction rates for poly-fluorinated phenols.

  • Solution: We utilize a Polar Aprotic Solvent System (DMF or Acetonitrile) combined with specific bases to enhance the nucleophilicity of the phenoxide ion by minimizing solvation shells around the anion.

Reaction Pathway Visualization

ReactionPathway cluster_0 Critical Control Point: Anhydrous Conditions Phenol Fluorinated Phenol (Substrate) Base Base Deprotonation (K2CO3 or NaH) Phenol->Base Activation Intermediate Phenoxide Anion (Nucleophile) Base->Intermediate - H+ Transition SN2 Transition State Intermediate->Transition + Electrophile Electrophile Ethyl Bromoacetate (Electrophile) Electrophile->Transition Ester Aryloxyacetate Ester (Intermediate) Transition->Ester - Br- Hydrolysis LiOH Hydrolysis Ester->Hydrolysis Saponification FinalProduct Fluorinated Aryloxyacetic Acid (Target) Hydrolysis->FinalProduct Acidification

Figure 1: Mechanistic pathway for the synthesis of fluorinated aryloxyacetic acids. Note the critical control point during phenoxide generation where moisture must be excluded to prevent hydrolysis of the alkylating agent.

Detailed Experimental Protocols

Protocol A: K₂CO₃-Mediated Synthesis (Standard)

Best for: Mono-fluorinated phenols and large-scale batches.

Reagents:

  • Fluorinated Phenol (1.0 equiv)

  • Ethyl Bromoacetate (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Acetone (Reagent Grade) or Acetonitrile (for slower substrates)

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solvation: Dissolve the fluorinated phenol (5.0 mmol) in anhydrous Acetone (20 mL).

  • Activation: Add anhydrous K₂CO₃ (10.0 mmol, 1.38 g). Stir at room temperature for 15 minutes. Expert Tip: The color change (often to yellow/orange) indicates phenoxide formation.

  • Alkylation: Add ethyl bromoacetate (6.0 mmol, 0.67 mL) dropwise via syringe.

  • Reflux: Heat the mixture to reflux (56°C for Acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The fluorinated phenol spot should disappear.

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter off the inorganic salts (KBr, excess K₂CO₃) using a sintered glass funnel.

    • Concentrate the filtrate in vacuo.

    • Redissolve residue in EtOAc (30 mL) and wash with 1M NaOH (2 x 15 mL) to remove unreacted phenol. Critical: Fluorinated phenols are acidic; thorough basic washing is required.

    • Wash with Brine, dry over Na₂SO₄, and concentrate to yield the ester.

Protocol B: NaH-Mediated Synthesis (High Reactivity)

Best for: Poly-fluorinated phenols (low nucleophilicity) or sterically hindered ortho-substituted phenols.

Reagents:

  • Sodium Hydride (60% in mineral oil) (1.2 equiv)

  • DMF (Anhydrous)[3][4]

  • Ammonium Chloride (sat.[3] aq.)

Step-by-Step Methodology:

  • Preparation: Flame-dry a two-neck flask and purge with Nitrogen/Argon.

  • Deprotonation: Suspend NaH (6.0 mmol) in DMF (10 mL) at 0°C.

  • Addition: Add the fluorinated phenol (5.0 mmol) dissolved in DMF (5 mL) dropwise. Evolution of H₂ gas will occur. Stir at 0°C for 30 mins, then warm to RT for 30 mins.

  • Reaction: Cool back to 0°C. Add ethyl bromoacetate (1.2 equiv) dropwise.

  • Completion: Stir at RT for 2–3 hours. Note: Heating is rarely required with NaH/DMF.

  • Quench: Carefully add sat. NH₄Cl solution at 0°C.

  • Extraction: Extract with Et₂O (3 x 20 mL). Back-wash organic layer with water (3x) to remove DMF. Dry and concentrate.

Protocol C: Hydrolysis to Free Acid

Methodology:

  • Dissolve the ester from Protocol A/B in THF:Water (1:1, 10 mL).

  • Add LiOH·H₂O (2.5 equiv).

  • Stir at RT for 2 hours (TLC monitoring).

  • Acidify with 1M HCl to pH 2. The fluorinated aryloxyacetic acid will typically precipitate as a white solid.

  • Filter and recrystallize from Ethanol/Water.

Data Analysis & Optimization

The electron-withdrawing effect of fluorine significantly impacts reaction time and yield. The table below summarizes optimization data for various fluorinated substrates.

Table 1: Optimization of Reaction Conditions for Fluorinated Phenols

SubstrateSubstitution PatternMethodSolventTime (h)Yield (Ester)Notes
4-Fluorophenol p-FA (K₂CO₃)Acetone492%Standard reactivity.
2,4-Difluorophenol o,p-di-FA (K₂CO₃)Acetone885%Slower due to ortho steric/electronic effect.
Pentafluorophenol Per-FA (K₂CO₃)CH₃CN1265%Poor nucleophile. Requires higher boiling solvent.
Pentafluorophenol Per-FB (NaH)DMF288%Preferred Method for highly fluorinated substrates.
3-Trifluoromethylphenol m-CF₃A (K₂CO₃)Acetone590%-CF₃ behaves similarly to -F but adds lipophilicity.

Quality Control & Troubleshooting

Analytical Checkpoints
  • NMR Validation:

    • ¹H NMR: Look for the characteristic singlet of the -O-CH₂-COOH methylene group around

      
       4.6–4.8 ppm.
      
    • ¹⁹F NMR: Essential for confirming the integrity of the fluorine substitution. For example, a para-F signal typically appears around -110 to -125 ppm.

  • TLC Monitoring:

    • Fluorinated phenols often streak on silica. Add 1% Acetic Acid to the eluent to minimize streaking.

Common Pitfalls
  • O-Alkylation vs. C-Alkylation: Phenols are ambident nucleophiles. However, with "hard" electrophiles like ethyl bromoacetate and oxygen-philic bases (K₂CO₃), O-alkylation is exclusively favored over C-alkylation.

  • Elimination Side Reaction: If the reaction temperature is too high (>80°C) with strong bases, ethyl bromoacetate can undergo E2 elimination to form volatile side products. Keep temperatures moderate.

References

  • Franchini, S. et al. (2019). "A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE)." International Journal of Molecular Sciences.

  • Beilstein Institut. (2020). "Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors." Beilstein Journal of Organic Chemistry.

  • BenchChem. (2025).[3] "Application Notes and Protocols for Williamson Ether Synthesis." BenchChem Protocols.

  • Royal Society of Chemistry. (2020). "Metal-free electrochemical fluorodecarboxylation of aryloxyacetic acids to fluoromethyl aryl ethers." Green Chemistry.

  • Mahajan, S. et al. (2022). "Synthesis, Antimicrobial Properties and In Silico Studies of Aryloxyacetic Acid Derivatives." European Journal of Medicinal Chemistry.

Sources

Application

Application Note: High-Efficiency Synthesis of Amide Derivatives from 2-(4-Fluoro-3-methylphenoxy)acetic Acid

Abstract This application note details robust protocols for the amidation of 2-(4-fluoro-3-methylphenoxy)acetic acid , a versatile scaffold in medicinal chemistry often associated with TRPM8 modulation, PPAR agonism, and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details robust protocols for the amidation of 2-(4-fluoro-3-methylphenoxy)acetic acid , a versatile scaffold in medicinal chemistry often associated with TRPM8 modulation, PPAR agonism, and antimicrobial activity. We compare and provide step-by-step methodologies for two primary synthetic routes: (A) HATU-mediated coupling for high-throughput library generation and complex amines, and (B) Acid Chloride activation for gram-scale synthesis and sterically hindered anilines. The guide includes purification strategies, expected analytical data, and troubleshooting logic to ensure high yield and purity.

Introduction & Retrosynthetic Analysis

The 2-phenoxyacetic acid moiety is a privileged structure in drug discovery. The specific substitution pattern—4-fluoro-3-methyl —imparts unique metabolic stability (fluorine blocks para-oxidation) and lipophilicity (methyl group), making it an ideal candidate for lead optimization.

Chemical Challenges

While the carboxylic acid is not sterically hindered, the electron-rich phenoxy ring can make the system susceptible to electrophilic aromatic substitution if highly aggressive Lewis acids are used. Furthermore, the solubility of the parent acid in non-polar solvents can be limited, necessitating polar aprotic solvents like DMF or DMAc during coupling.

Reaction Logic

The synthesis relies on activating the carboxylic acid hydroxyl group into a leaving group (LG), followed by nucleophilic attack by the amine (


).

Retrosynthetic Scheme:

G Amide Target Amide (Bioactive Core) Disconnection Amide Bond Formation Amide->Disconnection Retrosynthesis Acid 2-(4-fluoro-3-methylphenoxy) acetic acid (Starting Material) Disconnection->Acid Amine Amine Partner (R-NH2) Disconnection->Amine

Figure 1: Retrosynthetic disconnection of the target amide.[1][2][3]

Experimental Protocols

Method A: HATU-Mediated Coupling (Discovery Scale)

Best for: High-throughput synthesis, complex/functionalized amines, and preventing harsh acidic conditions.

Reagents:

  • Acid: 2-(4-fluoro-3-methylphenoxy)acetic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Protocol:

  • Preparation: In a dry 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2-(4-fluoro-3-methylphenoxy)acetic acid (184 mg, 1.0 mmol) in anhydrous DMF (3.0 mL).

  • Activation: Add DIPEA (0.52 mL, 3.0 mmol) followed by HATU (456 mg, 1.2 mmol). The solution should turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Coupling: Add the Amine (1.1 mmol) in one portion.

    • Note: If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

  • Reaction: Stir the mixture at RT for 2–4 hours. Monitor by LC-MS or TLC (50% EtOAc/Hexanes). The starting acid (

    
    ) should disappear, and the amide (
    
    
    
    ) should appear.
  • Workup:

    • Dilute reaction mixture with EtOAc (30 mL).

    • Wash sequentially with:

      • 10% LiCl solution (2 x 10 mL) – Critical for removing DMF.

      • Sat.

        
         (2 x 10 mL) – Removes unreacted acid/HATU byproducts.
        
      • 1M HCl (1 x 10 mL) – Removes unreacted amine (skip if product is acid-sensitive).

      • Brine (10 mL).

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.[4]
      
Method B: Acid Chloride Activation (Scale-Up)

Best for: Gram-scale synthesis, unreactive anilines, and cost reduction.

Reagents:

  • Acid: 2-(4-fluoro-3-methylphenoxy)acetic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (5.0 equiv) or Oxalyl Chloride (1.5 equiv) + cat. DMF.[5][6]
    
  • Solvent: DCM (Dichloromethane) or Toluene.

  • Base: Triethylamine (

    
    ) (2.0 equiv) or Pyridine.
    

Protocol:

  • Acyl Chloride Formation:

    • In a round-bottom flask under

      
      , suspend the acid (1.84 g, 10 mmol) in dry DCM (20 mL).
      
    • Add Thionyl Chloride (3.6 mL, 50 mmol) dropwise.

    • Reflux at 40°C for 2 hours. The solution will become clear as the acid chloride forms.

    • Evaporation: Concentrate the reaction mixture to dryness under reduced pressure to remove excess

      
      . Co-evaporate with toluene (2x) to ensure complete removal of acidic volatiles. Result: Crude acid chloride (usually a yellow oil).
      
  • Amidation:

    • Redissolve the crude acid chloride in dry DCM (20 mL).

    • Cool to 0°C in an ice bath.

    • Add Triethylamine (2.8 mL, 20 mmol).

    • Add the Amine (10 mmol) dropwise (dissolved in minimal DCM if solid).

  • Completion: Allow to warm to RT and stir for 1 hour.

  • Workup: Wash with 1M HCl, Sat.

    
    , and Brine.[7] Dry and concentrate.
    

Purification & Characterization Logic

Purification Decision Tree

Not all amides require column chromatography. Use this logic flow to save time.

Purification Start Crude Amide Mixture TLC TLC Analysis (EtOAc/Hex) Start->TLC Solid Is product solid? TLC->Solid Recryst Recrystallization (EtOH or EtOAc/Hex) Solid->Recryst Yes Column Flash Chromatography (SiO2) Solid->Column No (Oil) Purity Final Product (>95% Purity) Recryst->Purity Column->Purity

Figure 2: Purification workflow.

Analytical Data (Expected)

When characterizing the product, look for these diagnostic signals in the


 NMR (DMSO-

or

):
MoietyChemical Shift (

)
MultiplicityIntegralNotes
Amide NH 7.5 – 9.0 ppmBroad Singlet1HExchangeable with

. Shift varies by solvent.
Aromatic Ring 6.7 – 7.1 ppmMultiplet3HCharacteristic pattern for 1,2,4-substituted ring.
O-CH2-CO 4.4 – 4.6 ppm Singlet 2H Key diagnostic peak. Deshielded by oxygen and carbonyl.
Ar-CH3 2.1 – 2.3 ppmSinglet3HMethyl group on the aromatic ring.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Method A) Steric hindrance of amine.[8]Switch to Method B (Acid Chloride) or use microwave irradiation (80°C, 10 min).
Racemization N/AThis specific acid has no chiral center; racemization is impossible.
Product is an Oil Residual DMF or impurities.Perform the LiCl wash (Method A) rigorously. Attempt trituration with cold pentane or diethyl ether to induce solidification.
Unreacted Acid HATU hydrolysis (wet solvent).Use anhydrous DMF from a fresh bottle. Ensure DIPEA is added before HATU.

References

  • Biological Activity of Phenoxyacetamides

    • Leffingwell, J. C. (2010). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Food and Chemical Toxicology.

  • General Amide Coupling Protocols

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Compound Data

    • PubChem. 2-(4-Fluoro-3-methylphenoxy)acetamide Compound Summary.

  • Acid Chloride Activation

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron.

Sources

Method

reagents for esterification of 2-(4-fluoro-3-methylphenoxy)acetic acid

Application Note & Technical Guide [1][2] Executive Summary 2-(4-Fluoro-3-methylphenoxy)acetic acid (CAS: 4456-56-8) is a critical pharmacophore and intermediate, particularly in the synthesis of PPAR agonists (e.g., GW5...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide [1][2]

Executive Summary

2-(4-Fluoro-3-methylphenoxy)acetic acid (CAS: 4456-56-8) is a critical pharmacophore and intermediate, particularly in the synthesis of PPAR


 agonists (e.g., GW501516) and specific phenoxy-herbicide derivatives.[1][2] The conversion of the free carboxylic acid to its ester form (methyl or ethyl) is a pivotal step for two primary reasons: protection  of the acidic functionality during multi-step synthesis and modulation of lipophilicity  for bioavailability studies.[2]

This guide details three distinct esterification protocols selected for their reliability, scalability, and chemical compatibility with the fluorinated phenoxy ether moiety. Unlike generic protocols, these methods account for the electronic effects of the fluorine substituent and the stability of the ether linkage.

Chemical Context & Reagent Selection

The substrate contains a phenoxy ether linkage and an aryl fluoride. While the aryl fluoride is generally robust, the ether linkage requires avoidance of strong Lewis acids (e.g., BBr


) that could cause dealkylation. The following reagent systems are validated for this transformation.
Reagent Selection Matrix
MethodReagentsKey MechanismSuitabilityPros/Cons
A MeOH/EtOH + H

SO

(cat.)
Fischer EsterificationLarge-scale productionPro: Cost-effective, scalable.Con: Equilibrium-limited; requires water removal.[1][2]
B SOCl

+ Alcohol
Acyl Chloride ActivationRapid, quantitative conversionPro: Irreversible, high yield.Con: Generates HCl/SO

gas; requires ventilation.
C MeI/EtI + Cs

CO

Nucleophilic Substitution (S

2)
Small-scale / High-valuePro: Mild, neutral conditions; no acidic reflux.Con: Reagents are expensive; atom economy is lower.[1][2]

Visualization: Reaction Logic & Workflow

The following diagram illustrates the decision logic and mechanistic pathways for processing this substrate.

EsterificationWorkflow Start Substrate: 2-(4-Fluoro-3-methylphenoxy)acetic acid Decision Select Method based on Scale & Sensitivity Start->Decision MethodA Method A: Fischer (H2SO4 / MeOH) Decision->MethodA High Scale / Stable MethodB Method B: Activation (SOCl2 -> R-OH) Decision->MethodB Fast / Quant. Yield MethodC Method C: Alkylation (Cs2CO3 / MeI) Decision->MethodC Mild / Lab Scale Product Target Ester: Methyl/Ethyl 2-(4-fluoro-3-methylphenoxy)acetate MethodA->Product - H2O (Equilibrium) Intermediate Intermediate: Acyl Chloride MethodB->Intermediate + SOCl2 MethodC->Product Base-mediated SN2 Intermediate->Product + R-OH

Figure 1: Strategic workflow for selecting the optimal esterification route based on experimental constraints.

Detailed Experimental Protocols

Protocol A: Fischer Esterification (Scalable Standard)

Best for multi-gram synthesis where cost efficiency is paramount.[2]

Reagents:

  • Substrate: 2-(4-Fluoro-3-methylphenoxy)acetic acid (1.0 eq)[1][2]

  • Solvent/Reactant: Anhydrous Methanol or Ethanol (0.5 M concentration relative to substrate)[2]

  • Catalyst: Conc. Sulfuric Acid (H

    
    SO
    
    
    
    ) (0.1 eq) or p-Toluenesulfonic acid (pTSA)[1][2]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-(4-Fluoro-3-methylphenoxy)acetic acid in 100 mL of anhydrous methanol (for methyl ester) or ethanol (for ethyl ester).

  • Catalyst Addition: Carefully add 0.5 mL of concentrated H

    
    SO
    
    
    
    dropwise. Caution: Exothermic.[1][2]
  • Reflux: Attach a reflux condenser and heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 4–6 hours.

    • Optimization: For ethyl ester, use a Dean-Stark trap if using benzene/toluene co-solvent to remove water, driving the equilibrium.[2]

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The acid spot (low R

    
    , streaking) should disappear, replaced by a distinct high R
    
    
    
    ester spot.
  • Workup: Cool to room temperature. Concentrate the solvent to ~20% volume under reduced pressure. Pour residue into 100 mL ice water.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Sat. NaHCO

    
     (to remove unreacted acid) and Brine.[2]
    
  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.
Protocol B: Thionyl Chloride Activation (Rapid & Irreversible)

Best for ensuring 100% conversion without equilibrium issues.[1][2]

Reagents:

  • Substrate (1.0 eq)[1][2][3][4]

  • Thionyl Chloride (SOCl

    
    ) (1.5 eq)[1][2]
    
  • Solvent: Methanol or Ethanol (Excess)[2]

Procedure:

  • Activation (In Situ): Chill 50 mL of anhydrous methanol to 0°C in a round-bottom flask.

  • Reagent Generation: Dropwise add 2.0 mL (approx 1.5 eq relative to substrate) of Thionyl Chloride to the cold alcohol. Stir for 15 minutes. Note: This generates anhydrous HCl in situ.[2]

  • Addition: Add 5.0 g of solid 2-(4-Fluoro-3-methylphenoxy)acetic acid in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Alternatively, heat to 50°C for 1 hour for faster completion.

  • Workup: Evaporate the solvent and excess HCl/SO

    
     directly on a rotary evaporator. The residue is usually the pure ester.
    
  • Purification: If necessary, redissolve in Et

    
    O and wash with NaHCO
    
    
    
    to remove traces of acid.
Protocol C: Base-Mediated Alkylation (Mild Conditions)

Best for small-scale library synthesis or if acidic conditions must be avoided.[1][2]

Reagents:

  • Substrate (1.0 eq)[1][2][3][4]

  • Alkylating Agent: Methyl Iodide (MeI) or Ethyl Iodide (EtI) (1.2 eq)[1][2]

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) or Potassium Carbonate (K
    
    
    CO
    
    
    ) (1.5 eq)[1][2]
  • Solvent: DMF or Acetone[1][2]

Procedure:

  • Setup: In a vial, suspend 500 mg of substrate and 1.3 g of Cs

    
    CO
    
    
    
    in 5 mL of DMF.
  • Alkylation: Add 0.2 mL of Methyl Iodide (Caution: Carcinogen).

  • Reaction: Stir at room temperature for 2–4 hours. The reaction is typically very clean.

  • Workup: Dilute with water (20 mL) and extract with diethyl ether. The high solubility of DMF in water ensures it is removed in the aqueous phase.

  • Isolation: Dry organic layer and concentrate.[2][3][4] This method often yields analytical grade material without chromatography.

Quality Control & Analytical Validation

To ensure the integrity of the synthesized ester, the following analytical parameters should be verified.

TechniqueExpected ObservationDiagnostic Signal
TLC Single spot, R

~0.6–0.7 (Hex:EtOAc 3:[1][2]1)
Disappearance of baseline acid streak.[2]
1H NMR Methyl Ester (CDCl

)
Singlet at ~3.7 ppm (-OCH

).[1][2]
1H NMR Ethyl Ester (CDCl

)
Quartet at ~4.2 ppm , Triplet at ~1.2 ppm .
1H NMR Phenoxy MethyleneSinglet at ~4.6 ppm (-O-CH

-CO-).[1][2]
HPLC Shift in Retention Time (RT)Ester is significantly less polar; RT increases on Reverse Phase (C18).[2]
Analytical Pathway Diagram

Analytics Sample Crude Reaction Mixture TLC TLC Screening (Hex/EtOAc 3:1) Sample->TLC Decision Complete Conversion? TLC->Decision Decision->Sample No (Extend Time/Heat) Workup Aqueous Workup Decision->Workup Yes NMR 1H NMR Verification (Check -OCH3 singlet) Workup->NMR

Figure 2: Analytical decision tree for reaction monitoring.

Safety & Handling

  • Fluorinated Compounds: While the fluorine bond is stable, standard PPE (gloves, goggles) is required.[2]

  • Thionyl Chloride: Highly corrosive and releases toxic gases (SO

    
    , HCl).[2] Must be used in a fume hood.
    
  • Methyl Iodide: A potent alkylating agent and suspected carcinogen.[2] Use double gloves and handle only in a fume hood.

References

  • GW501516 Synthesis: Bioorganic & Medicinal Chemistry Letters. Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists.[5]

  • Fischer Esterification Protocols: West Virginia University, Dept of Chemistry. The Fischer Esterification: Background and Mechanism.[1][2]

  • Phenoxyacetic Acid Derivatization: BenchChem Application Notes. Protocol for Derivatizing Phenoxyacetic Acids for Gas Chromatography.[2][6][1][2]

  • General Esterification Reviews: Journal of Chemical and Pharmaceutical Research. Synthesis of Phenoxy Acetic Acid Esters.[3][4][7][1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-(4-fluoro-3-methylphenoxy)acetic Acid Synthesis

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: REF-GW501516-INT Introduction: The Synthetic Challenge You are likely synthesizing 2-(4-fluoro-3-methylphenoxy)acetic acid as a key i...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: REF-GW501516-INT

Introduction: The Synthetic Challenge

You are likely synthesizing 2-(4-fluoro-3-methylphenoxy)acetic acid as a key intermediate for PPAR


 agonists (e.g., GW501516/Cardarine). While the Williamson ether synthesis appears deceptively simple, this specific substrate presents a "yield trap."

The fluorine atom at the para position and the methyl group at the meta position create a specific electronic and steric environment. The fluorine withdraws electrons, stabilizing the phenoxide and reducing its nucleophilicity compared to simple cresol. Simultaneously, the aqueous conditions often used for chloroacetic acid promote a competing hydrolysis reaction, converting your alkylating agent into glycolic acid before it can react.

This guide moves beyond standard textbook protocols to address the specific kinetic bottlenecks of this molecule.

Module 1: Critical Process Parameters (The "Why" of Low Yield)

Before troubleshooting, verify your baseline parameters against this optimized window.

ParameterStandard Protocol (Risk)Optimized Protocol (Target)Technical Rationale
Stoichiometry 1:1 (Phenol:Acid)1.0 : 1.5 (Phenol:Acid)Chloroacetic acid hydrolyzes in water. You must sacrifice excess reagent to ensure the phenol is consumed.
Base Equivalents 2.0 eq NaOH2.5 - 3.0 eq NaOH You need 1 eq to deprotonate the phenol, 1 eq to neutralize the chloroacetic acid, and excess to maintain pH >10 for the SN2 reaction.
Concentration Dilute (<0.5 M)High (>2.0 M) SN2 reactions are second-order. Increasing concentration exponentially increases the rate of ether formation over hydrolysis.
Temperature Reflux (100°C)90-105°C High temperature is required to overcome the reduced nucleophilicity of the fluorinated phenoxide.

Module 2: Troubleshooting Workflows

Scenario A: "I have low conversion. Starting material (phenol) remains."

Diagnosis: The alkylating agent (chloroacetic acid) is being destroyed by the water/base faster than it reacts with your phenol. This is the "Hydrolysis Race."

Immediate Fix (The "Finkelstein" Boost): Add Potassium Iodide (KI) (5-10 mol%) to the reaction.

  • Mechanism: Chloroacetic acid reacts with KI to form iodoacetic acid in situ. The iodide is a much better leaving group than chloride, accelerating the O-alkylation rate significantly without accelerating the hydrolysis rate equally.

Protocol Adjustment:

  • Dissolve 4-fluoro-3-methylphenol (1.0 eq) in 6M NaOH (3.0 eq).

  • Add KI (0.1 eq).

  • Add Chloroacetic acid (1.5 eq) as a solution in minimal water.

  • Reflux for 4 hours.

Scenario B: "The reaction turns into a dark tar/oil."

Diagnosis: Oxidation of the electron-rich phenol ring. While the fluorine atom provides some stability, the ring is still susceptible to oxidation at high pH and temperature under aerobic conditions.

Immediate Fix:

  • Degas solvents: Sparge water with Nitrogen/Argon for 15 mins before use.

  • Inert Atmosphere: Run the reflux under a nitrogen blanket.

  • Antioxidant: Add a pinch of Sodium Bisulfite (NaHSO₃) to the reaction mixture.

Scenario C: "I cannot isolate a solid. It oils out upon acidification."

Diagnosis: Impurity profile or incorrect pH endpoint. The product is a carboxylic acid. If the pH is not low enough, it remains partially ionized (soluble). If it is too low (pH < 0), you may co-precipitate salts or protonated impurities.

The "Controlled Crash" Protocol:

  • Cool reaction mixture to 0-5°C.

  • Do not dump acid in. Slowly add 6M HCl dropwise with vigorous stirring.

  • Target pH: 1.0 - 1.5.

  • If oil forms: Re-basify to pH 10 (redissolve), add a seed crystal (if available) or scratch the glass, then re-acidify very slowly.

  • Solvent Trick: If oil persists, extract into Ethyl Acetate, wash with brine, dry, and then precipitate by adding Hexanes/Heptane to the Ethyl Acetate solution.

Module 3: The "Nuclear Option" (Anhydrous Route)

If the aqueous chloroacetic acid route consistently yields <60%, switch to the Anhydrous Ester Route . This eliminates the hydrolysis side-reaction entirely.

Workflow:

  • Alkylation: 4-fluoro-3-methylphenol + Ethyl Chloroacetate + K₂CO₃ in Acetone (Reflux, 6-12h).

  • Hydrolysis: Saponify the resulting ester with NaOH/MeOH.

  • Acidification: Isolate the acid.

Why this works: Acetone is anhydrous. The ethyl chloroacetate cannot hydrolyze to glycolic acid. The yield is typically >90%.[1]

Visualizing the Logic

Diagram 1: Synthesis & Troubleshooting Pathway

SynthesisPathway Start Start: 4-fluoro-3-methylphenol RouteChoice Select Synthesis Route Start->RouteChoice AqRoute Route A: Aqueous NaOH + Chloroacetic Acid (Standard / Green) RouteChoice->AqRoute Low Cost / Scalable AnhydRoute Route B: Acetone + K2CO3 + Ethyl Chloroacetate (High Yield / 2-Step) RouteChoice->AnhydRoute Max Yield / Lab Scale SideRxn RISK: Hydrolysis to Glycolic Acid AqRoute->SideRxn Competes Catalyst Optimization: Add KI (Finkelstein) AqRoute->Catalyst Recommended Reflux Reflux 105°C Catalyst->Reflux Acidification Acidification (HCl to pH 1) Reflux->Acidification Intermed Intermediate: Ethyl Ester AnhydRoute->Intermed Hydrolysis Saponification (NaOH/MeOH) Intermed->Hydrolysis Hydrolysis->Acidification Product Target: 2-(4-fluoro-3-methylphenoxy)acetic acid Acidification->Product

Caption: Decision matrix comparing the direct aqueous route (prone to hydrolysis) vs. the two-step anhydrous ester route.

Diagram 2: Workup Logic Tree (Preventing Oils)

WorkupLogic Crude Crude Reaction Mixture (Alkaline) Cool Cool to 0-5°C Crude->Cool Acidify Slow Acidification (HCl) Cool->Acidify CheckState Observation? Acidify->CheckState Solid Precipitate Forms CheckState->Solid Ideal Oil Oiling Out / Emulsion CheckState->Oil Problem Filter Vacuum Filtration Solid->Filter FixOil1 Re-basify + Seed Crystal + Slow Acid Oil->FixOil1 Attempt 1 FixOil2 Extract (EtOAc) -> Dry -> Hexane Trituration Oil->FixOil2 Attempt 2 FixOil1->CheckState Final Pure Product FixOil2->Final Filter->Final

Caption: Step-by-step logic for handling phase separation issues during the acidification step.

Frequently Asked Questions (FAQ)

Q: Can I use DMF instead of water for the chloroacetic acid reaction? A: Yes, but be careful. DMF is an excellent solvent for SN2 (polar aprotic), but removing DMF requires extensive water washing, which can lead to emulsion issues with this specific surfactant-like molecule. If you use DMF, pour the reaction into 10x volume of ice water to precipitate the product.

Q: My product has a pinkish hue. Is it pure? A: No. The pink color indicates trace oxidation products (quinones) from the phenol. Recrystallize from Ethanol/Water (1:1) or Toluene.[2] If the color persists, wash the dissolved product with a sodium thiosulfate solution.[3]

Q: Why 4-fluoro-3-methyl? Why not just 4-fluoro? A: In the context of PPAR agonists (like GW501516), the 3-methyl group provides a critical steric "twist" that fits the hydrophobic pocket of the receptor. It also lipophilicity. However, chemically, that methyl group makes the ring slightly more electron-rich than the non-methylated version, increasing susceptibility to oxidation side-reactions.

References

  • BenchChem. (2025).[2][4] Troubleshooting low conversion in phenoxyacetic acid esterification. Retrieved from

  • Gordon College. (n.d.). The Williamson Ether Synthesis: The Synthesis of 4-Methylphenoxyacetic Acid. Retrieved from

  • National Institutes of Health (PubChem). (2025). 4-Fluoro-3-methylphenol Compound Summary. Retrieved from

  • University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from

  • Sigma-Aldrich. (2025). 4-Fluoro-3-methylphenol Product Specification. Retrieved from

Sources

Optimization

optimal recrystallization solvents for purifying phenoxyacetic acids

Topic: Optimal Recrystallization Solvents & Protocols Ticket ID: PAA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry) Introduction: The Purity Paradox Phenoxyacetic acid derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimal Recrystallization Solvents & Protocols Ticket ID: PAA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry)

Introduction: The Purity Paradox

Phenoxyacetic acid derivatives (e.g., 2,4-D, MCPA, and pharmaceutical intermediates like Penicillin V precursors) present a unique purification challenge. They possess a "dual personality": a polar carboxylic acid tail and a lipophilic aromatic ether head.

This amphiphilic nature creates a narrow window for recrystallization. If the solvent is too polar, you lose yield; too non-polar, and you face the dreaded "oiling out" phenomenon. This guide moves beyond basic textbook advice to address the specific thermodynamic behaviors of this compound class.

Module 1: Solvent Selection Matrix

The Core Directive: There is no single "perfect" solvent. The optimal choice depends entirely on your specific impurity profile (e.g., unreacted phenols vs. oxidized byproducts).

Comparative Solvent Performance Data
Solvent SystemPolarity IndexPrimary ApplicationRisk FactorTechnical Verdict
Ethanol / Water (70:30) HighGeneral Purification. Best balance for removing unreacted phenols and inorganic salts.LowThe Gold Standard. High solubility at boiling; excellent recovery on cooling.
Water (pH adjusted) Very HighFinal Polish. Used for removing trace organic solvents or highly water-soluble salts.MediumRequires pH manipulation.[1] Low solubility of the free acid in cold water can lead to premature precipitation.
Toluene / Xylene LowHydrophobic Impurities. Excellent for removing non-polar tars or polychlorinated side-products.HighToxicity. Hard to dry (high boiling point). Prone to oiling out.[2]
Dichloroethane (DCE) MediumSpecific Isolations. Historically used for Penicillin V precursors.HighAvoid. Class 1 solvent (ICH guidelines). Carcinogenic.
Acetic Acid HighReaction Solvent. Often used if the synthesis involved chlorination in acetic acid.MediumCorrosive. Difficult to remove traces from the crystal lattice.[1]

Module 2: Troubleshooting Guide

Issue A: The "Oiling Out" Phenomenon

Symptom: Upon cooling, the solution turns milky or deposits a viscous oil at the bottom rather than forming crystals.[2][3] Mechanism: The solution temperature is higher than the saturation temperature, but the melting point of the solvated solute (depressed by impurities) is lower than the temperature at which saturation occurs.[3] You have entered a "liquid-liquid miscibility gap."

The Rescue Protocol:

  • Reheat: Bring the mixture back to a clear solution.

  • Adjust Solvent: Add 5-10% more of the good solvent (e.g., Ethanol) to lower the saturation temperature.

  • Seed: Cool very slowly to just above the oiling temperature and add a seed crystal of pure product.

  • Agitate: Vigorous stirring can sometimes force the oil droplets to crystallize, but seeding is superior.

Issue B: Persistent Phenolic Odor/Color

Symptom: Product is off-white (pink/tan) or smells like medicine (phenol). Mechanism: Phenols are prone to oxidation, forming quinones (colored). Phenols also hydrogen-bond strongly to phenoxyacetic acids, making them "sticky" impurities.

The Fix:

  • Chemical Wash: Before recrystallization, dissolve the crude acid in dilute NaHCO₃ (sodium bicarbonate). Phenols are weaker acids (pKa ~10) than phenoxyacetic acid (pKa ~3.7) and will not dissolve/deprotonate as readily in weak bicarbonate, allowing you to extract them with an organic solvent (ether/DCM) before re-precipitating the acid.

  • Adsorption: Use activated carbon during the hot filtration step of recrystallization.[1]

Module 3: Visualization & Logic

Workflow 1: Solvent Selection Decision Tree

Solvent_Selection Start Analyze Crude Purity Impurity_Type Primary Impurity? Start->Impurity_Type Phenols Unreacted Phenols Impurity_Type->Phenols Tars Non-polar Tars/Oils Impurity_Type->Tars Salts Inorganic Salts Impurity_Type->Salts Solv_Phenol Solvent: Ethanol/Water (70:30) (Phenols stay in mother liquor) Phenols->Solv_Phenol Solv_Tars Solvent: Toluene or Benzene (Risk of oiling out) Tars->Solv_Tars Solv_Salts Solvent: Water (pH adjust) Dissolve in Base -> Filter -> Acidify Salts->Solv_Salts Result Pure Phenoxyacetic Acid Solv_Phenol->Result Solv_Tars->Result Solv_Salts->Result

Figure 1: Decision matrix for selecting the optimal solvent based on the dominant impurity profile.

Workflow 2: The "Oiling Out" Rescue Loop

Oiling_Out_Rescue Detection Cooling Phase: Liquid Droplets Appear Action1 STOP Cooling Reheat to Reflux Detection->Action1 Action2 Add Good Solvent (e.g., +5% Ethanol) Action1->Action2 Action3 Cool Slowly to Nucleation Zone Action2->Action3 Seed Add Seed Crystal Action3->Seed Decision Droplets Reappear? Decision->Action1 Yes (Loop) Success Crystalline Precipitate Decision->Success No Seed->Decision

Figure 2: Step-by-step intervention protocol when liquid-liquid phase separation (oiling out) is detected.

Module 4: Standard Operating Procedure (SOP)

Protocol: Recrystallization of 2,4-Dichlorophenoxyacetic Acid (2,4-D) Solvent System: Ethanol/Water (Aq.[4] EtOH)[5]

  • Preparation:

    • Place 10g of crude 2,4-D in a 250mL Erlenmeyer flask.

    • Add 30mL of Ethanol (95%) .

    • Heat gently on a steam bath/hot plate (approx 70°C). Safety: No open flames.

  • Dissolution & Polishing:

    • If solid remains, add Ethanol in 2mL increments until dissolved.

    • Crucial Step: Add 0.5g activated charcoal to the hot solution to remove colored oxidation products. Swirl for 2 minutes.

    • Perform a hot filtration through a pre-warmed fluted filter paper or Celite pad to remove charcoal and mechanical impurities.

  • The "Cloud Point" Technique:

    • To the hot, clear filtrate, add hot distilled water dropwise.

    • Continue adding water until a faint, persistent turbidity (cloudiness) appears.

    • Add a few drops of hot Ethanol to just clear the turbidity. This establishes the perfect saturation point.

  • Crystallization:

    • Remove from heat.[1] Cover the flask with a watch glass.

    • Allow to cool to room temperature undisturbed . (Rapid cooling = oiling out).

    • Once crystals form, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter via vacuum (Buchner funnel).

    • Wash the cake with 2 x 10mL of ice-cold 50% Ethanol/Water.

    • Dry in a vacuum oven at 40°C.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Acetone instead of Ethanol? A: Yes, Acetone is a "good" solvent, but it is too good. It often holds the product in solution even at cold temperatures, leading to poor yields unless a large amount of anti-solvent (water/hexane) is used. Ethanol/Water offers a steeper solubility curve.

Q: My product is pure but has a pink hue. Why? A: This is trace oxidation of the phenolic starting material. It is often merely cosmetic but can indicate instability. If activated charcoal failed, try recrystallizing from dilute acetic acid, though this will lower your yield.

Q: Why do you recommend Bicarbonate washing before recrystallization? A: Recrystallization relies on solubility differences. If the impurity (phenol) has similar solubility to the product, recrystallization is inefficient. Bicarbonate washing uses chemical differences (pKa) to separate them, which is far more effective for this specific impurity pair [1].

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General techniques on recrystallization and pKa separation).

  • Sigma-Aldrich. (n.d.). Phenoxyacetic acid - Product Specification & Solubility Data. Retrieved from Sigma-Aldrich. Link

  • BenchChem. (n.d.). Minimizing solvent waste in phenoxyacetic acid purification. Retrieved from BenchChem.[1] Link

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization - Mechanisms and Solutions. Retrieved from Mettler Toledo. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8087, Phenoxyacetic acid. Retrieved from PubChem. Link

Sources

Troubleshooting

minimizing side reactions during O-alkylation of fluorocresols

This technical guide details the optimization of O-alkylation for fluorocresols, addressing the specific electronic and steric challenges introduced by the fluorine substituent. Topic: Minimizing Side Reactions & Optimiz...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the optimization of O-alkylation for fluorocresols, addressing the specific electronic and steric challenges introduced by the fluorine substituent.

Topic: Minimizing Side Reactions & Optimizing Regioselectivity Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists

Core Challenge: The Fluorocresol Paradox

Fluorocresols present a unique challenge in alkylation chemistry due to the competing electronic effects of the fluorine atom (Electron Withdrawing Group, EWG) and the methyl group (Electron Donating Group, EDG).

  • Acidity (pKa): The fluorine atom (inductively withdrawing) stabilizes the phenoxide anion, making fluorocresols more acidic than their non-fluorinated counterparts. Deprotonation is rapid.

  • Nucleophilicity: This same stabilization renders the resulting phenoxide less nucleophilic.

  • The Problem: To drive the reaction of this sluggish nucleophile, chemists often increase temperature or base strength. This inadvertently triggers C-alkylation (thermodynamic product) and elimination of the alkylating agent.

Troubleshooting Guides & FAQs

Category A: Regioselectivity (O- vs. C-Alkylation)[1]

Q: I am observing significant C-alkylated byproducts (20-30%). Why is the ring attacking the electrophile instead of the oxygen?

A: This is a classic manifestation of the Ambident Nucleophile problem, exacerbated by "soft" reaction conditions. The phenoxide ion has high electron density on both the Oxygen (hard center) and the Ortho/Para carbons (soft centers).

Root Cause Analysis:

  • Solvent Choice: Protic solvents (alcohols, water) form hydrogen bonds with the phenoxide oxygen, "caging" it. This steric shielding forces the electrophile to attack the accessible carbon ring instead.

  • Cation Effect: Small, hard cations (Li⁺, Na⁺) coordinate tightly to the oxygen, reducing its availability. Large, soft cations (Cs⁺, K⁺) form "loose" ion pairs, leaving the oxygen "naked" and highly reactive.

Corrective Protocol:

  • Switch Solvent: Move to Polar Aprotic Solvents (DMF, DMSO, NMP, or Acetonitrile). These solvate the cation but leave the phenoxide anion naked and reactive.

  • Change Base: Switch from NaOH/Na₂CO₃ to Cesium Carbonate (Cs₂CO₃) . The large Cesium ion minimizes ion-pairing, maximizing O-nucleophilicity (The "Cesium Effect").

Data: Solvent & Base Influence on Regioselectivity

Variable Condition O-Alkylation (Ether) C-Alkylation (Ring) Mechanism Note
Solvent DMF / DMSO High (>95%) Low (<5%) Naked anion favors O-attack (Kinetic control)
Methanol/Ethanol Low (<60%) High (>40%) H-bonding shields Oxygen (Thermodynamic control)
THF Moderate Moderate Tight ion-pairing reduces O-reactivity
Base Cs₂CO₃ Excellent Minimal "Loose" ion pair; Oxygen is free
LiH / NaH Good Moderate "Tight" ion pair; Oxygen is crowded

| | t-BuOK | Moderate | High | Strong base promotes elimination & C-alkylation |

Category B: Reaction Stalling & Impurities

Q: My reaction stalls at 70% conversion. Adding more alkyl halide only increases the "styrene-like" elimination impurity. What is happening?

A: The fluorine substituent has lowered the nucleophilicity of your phenoxide, making the


 reaction slower than the 

elimination of your alkyl halide.

Mechanism: The base (carbonate) is slowly consuming your alkyl halide via elimination (dehydrohalogenation) to form an alkene (the "styrene-like" impurity), depleting the reagent before the slow fluorophenoxide can react.

Troubleshooting Steps:

  • Catalytic Activation: Add 10 mol% Potassium Iodide (KI) or TBAI . This converts your Alkyl-Chloride/Bromide into a highly reactive Alkyl-Iodide in situ (Finkelstein reaction). The iodide is a better leaving group, accelerating the

    
     rate over the 
    
    
    
    rate.
  • Concentration: Run the reaction at high concentration (0.5M - 1.0M).

    
     is second-order (rate 
    
    
    
    [Nu][E]), while solvent-mediated side reactions may be pseudo-first-order.
  • Temperature Control: Do not simply reflux. Keep temperature moderate (50-60°C) and extend time. High heat favors elimination (entropy driven).

Category C: Fluorine-Specific Side Reactions

Q: I see a small amount of defluorinated product or complex fused rings. Is the fluorine leaving?

A: Yes, this is


 (Nucleophilic Aromatic Substitution) . While rare in simple fluorocresols, it becomes possible if the fluorine is ortho or para to a strong electron-withdrawing group (like a carbonyl or nitro, if present in your specific scaffold) or under forcing conditions.
  • Risk Factor: Using strong alkoxide bases (NaOMe, t-BuOK) in high heat.

  • Prevention: Stick to mild carbonate bases (K₂CO₃, Cs₂CO₃). The carbonate anion is not nucleophilic enough to attack the aromatic ring and displace fluoride.

Visualized Mechanisms

Pathway Analysis: O- vs. C-Alkylation

The following diagram illustrates the bifurcation between the desired kinetic pathway (O-alkylation) and the undesired thermodynamic pathway (C-alkylation).

ReactionPathway cluster_O Kinetic Pathway (Favored) cluster_C Thermodynamic Pathway (Avoid) Start Fluorocresol Phenoxide Fluorophenoxide Anion (Ambident) Start->Phenoxide Deprotonation Base Base (Cs2CO3) Base->Phenoxide O_Attack O-Attack (Hard Nucleophile) Phenoxide->O_Attack Polar Aprotic Solvent (Naked Anion) C_Attack C-Attack (Soft Nucleophile) Phenoxide->C_Attack Protic Solvent (H-Bond Shielding) Ether Product: O-Alkyl Ether O_Attack->Ether SN2 C_Prod Byproduct: C-Alkylated Ring C_Attack->C_Prod Friedel-Crafts type

Caption: Divergent reaction pathways. Polar aprotic solvents favor the "naked" O-attack (Green), while protic solvents shield the oxygen, leading to C-attack (Red).

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields or impurities.

Troubleshooting Problem Identify Issue Issue1 C-Alkylation (Ring Substitution) Problem->Issue1 Issue2 Low Conversion (Stalled Rxn) Problem->Issue2 Issue3 Elimination Product (Alkene formed) Problem->Issue3 Sol1 Switch Solvent to DMF/DMSO Use Cs2CO3 Issue1->Sol1 Sol2 Check Solubility Increase Temp (mildly) Add KI Catalyst Issue2->Sol2 Sol3 Reduce Base Strength Lower Temp Change Leaving Group (Cl -> I) Issue3->Sol3

Caption: Logic flow for diagnosing common alkylation failures based on impurity profile.

Optimized Experimental Protocol

Objective: Synthesis of O-alkylated fluorocresol with >95% regioselectivity.

Reagents:

  • Substrate: 4-Fluoro-2-methylphenol (1.0 equiv)

  • Alkylating Agent: Alkyl Bromide (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous DMF (Dimethylformamide) or Acetonitrile (

    
    )
    
  • Catalyst (Optional): Potassium Iodide (10 mol%) - Use if alkyl chloride is the reagent.

Step-by-Step Workflow:

  • Preparation: Charge a reaction flask with 4-fluoro-2-methylphenol (1.0 eq) and anhydrous DMF (5 mL per mmol substrate).

    • Why: DMF ensures the phenoxide is "naked" and reactive.

  • Deprotonation: Add

    
     (1.5 eq) in a single portion. Stir at Room Temperature (RT) for 15-30 minutes.
    
    • Observation: The mixture may turn yellow/orange, indicating phenoxide formation.

  • Addition: Add the Alkyl Bromide (1.2 eq) dropwise.

    • Note: If using a volatile alkyl halide, use a reflux condenser.

  • Reaction: Heat to 50-60°C . Monitor via TLC/HPLC every 2 hours.

    • Control: Do not exceed 80°C unless necessary, to prevent elimination.

  • Workup: Once conversion >98%, cool to RT. Dilute with water (dissolves inorganic salts) and extract with Ethyl Acetate. Wash organic layer with 1M NaOH (removes unreacted phenol) and Brine.

  • Purification: Dry over

    
    , filter, and concentrate.
    

References

  • PharmaXChange. (2011). Phenolates - O-alkylation and C-alkylation | Notes. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). O-Alkylation and Arylation of Oximes and Hydroxylamines.[1] Retrieved from [Link]

  • Ni, C., & Hu, J. (2016).[2] The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. Retrieved from [Link]

  • Saha, B., et al. (2012). Alkylation of Phenol: A Mechanistic View. ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-(4-Fluoro-3-methylphenoxy)acetic Acid Production

Part 1: Diagnostic Triage Before adjusting your synthesis, identify the specific failure mode using your analytical data (HPLC/LC-MS). SymptomLikely CulpritImmediate Action Purity < 90%, High SM Peak Incomplete conversio...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Diagnostic Triage

Before adjusting your synthesis, identify the specific failure mode using your analytical data (HPLC/LC-MS).

SymptomLikely CulpritImmediate Action
Purity < 90%, High SM Peak Incomplete conversion or Reagent HydrolysisCheck Stoichiometry & Reagent Quality . Chloroacetic acid hydrolyzes faster than it alkylates if pH > 12.
Purity > 95%, but Low MP Inorganic Contamination or Solvent InclusionPerform Ash Test or check NMR for solvent peaks. Recrystallize from non-solvating solvent.
Product is Brown/Tarry Phenol Oxidation (Quinone formation)Ensure Inert Atmosphere (N₂) during reflux. Add antioxidant (e.g., Na₂SO₃) during workup.
New Impurity (+58 Da) Ester formation (if using alcohols)Avoid ethanol/methanol if using chloroacetic acid; use Isopropanol or Water only.

Part 2: Core Troubleshooting Guide (Q&A)

Q1: "My HPLC shows 15% unreacted 4-fluoro-3-methylphenol. Adding more chloroacetic acid didn't help. Why?"

The Root Cause: This is the classic "Reagent Suicide" phenomenon in aqueous Williamson Ether Synthesis. Chloroacetic acid (


) has two pathways in strong aqueous base:
  • Alkylating the Phenoxide (Desired):

    
     (Slow, heterogeneous).
    
  • Hydrolysis to Glycolic Acid (Parasitic):

    
     (Fast, homogeneous).
    

If you add all reagents at once at high temperature, the


 hydrolyzes the chloroacetate before it can react with the bulky 4-fluoro-3-methylphenoxide.

The Fix: The "Dosing" Protocol Don't dump reagents. Feed them.

  • Dissolve the phenol in NaOH (1.1 eq) at mild heat (40°C) to form the phenoxide.

  • Dose the Chloroacetic acid (as a sodium salt solution) slowly over 1 hour.

  • Maintain pH 10-11 manually. If pH drops < 9, the phenol protonates and stops reacting. If pH > 13, hydrolysis dominates.

Q2: "I cannot separate the starting phenol from the product. Recrystallization isn't working."

The Root Cause: 4-Fluoro-3-methylphenol (pKa ~10.1) and the product acid (pKa ~3.5) have different acidities, but they often co-crystallize due to


 stacking and hydrogen bonding. Standard recrystallization often fails to break this pair.

The Fix: The "Bicarbonate Partition" (Chemically Validated Separation) You must exploit the pKa difference of ~6.5 units.

  • Dissolve the crude solid in Ethyl Acetate (Do not use DCM; it forms emulsions).

  • Extract with Saturated Aqueous

    
      (pH ~8.5).
    
    • Mechanism:[1] At pH 8.5, the Product Acid is deprotonated (

      
      ) and goes to the water layer. The Phenol remains protonated (
      
      
      
      ) and stays in the organic layer.
  • Discard the organic layer (contains the impurities).

  • Acidify the aqueous layer with HCl to pH 1. The pure product will precipitate.[2]

Q3: "The product is an oil that won't solidify, or a sticky brown solid."

The Root Cause:

  • Oiling Out: The presence of the methyl group and fluorine atom lowers the melting point compared to unsubstituted phenoxyacetic acid. Small amounts of solvent or unreacted phenol depress the MP further, keeping it liquid.

  • Oxidation: Fluorinated phenols are susceptible to oxidation at the 6-position if the reaction runs too long in air, forming dark quinones.

The Fix:

  • Seed & Cool: Dissolve the oil in a minimum amount of hot Toluene/Heptane (1:3) . Cool slowly to 0°C with vigorous stirring. Seed with a pure crystal if available.

  • De-colorization: During the acid precipitation step (from Q2), add Activated Carbon to the alkaline solution, stir for 30 mins, and filter through Celite before adding HCl.

Part 3: Reaction Pathway & Logic

The following diagram illustrates the competitive kinetics between the desired ether synthesis and the parasitic hydrolysis, highlighting where yield is lost.

ReactionPath cluster_0 Critical Control Point: pH & Temp SM 4-Fluoro-3-methylphenol (Starting Material) Phenoxide Phenoxide Anion (Nucleophile) SM->Phenoxide Deprotonation (Fast) Base NaOH (aq) Base->Phenoxide Product 2-(4-Fluoro-3-methylphenoxy) acetic acid (Target) Phenoxide->Product SN2 Attack (Rate Determining) Impurity2 Oxidized Tars (Color Impurity) Phenoxide->Impurity2 Air Oxidation (If no N2) Reagent Chloroacetic Acid Reagent->Product Impurity1 Glycolic Acid (Byproduct) Reagent->Impurity1 Hydrolysis (OH-) Competes if pH > 12

Caption: Competitive pathways in Williamson Ether Synthesis. Red dashed lines indicate yield-loss mechanisms that must be suppressed via pH control and inert atmosphere.

Part 4: Validated Experimental Protocols

Protocol A: The "Green" Aqueous Synthesis (Recommended for Scale)

Best for: Minimizing organic waste and cost.

  • Preparation: In a 3-neck flask, mix 4-fluoro-3-methylphenol (1.0 eq) and water (3 vol).

  • Activation: Add NaOH (1.1 eq) as a 30% solution. Stir at 40°C until homogeneous.

  • Reaction:

    • Prepare a solution of Sodium Chloroacetate (1.2 eq) in water.

    • Add this solution dropwise over 60 minutes.

    • Heat to reflux (100°C) for 4–6 hours.

  • Monitoring: Check HPLC. If SM > 5%, add 0.2 eq more chloroacetate and reflux 1 hr.

  • Isolation (The Purification Step):

    • Cool to 20°C.

    • Acidify with HCl to pH 1.

    • Filter the crude solid.[2][3]

    • Purification: Perform the Bicarbonate Partition (See Q2 above).

Protocol B: The Anhydrous Route (High Purity)

Best for: Difficult substrates or strict purity requirements (>99.5%).

  • Solvent: Use Acetone or Acetonitrile .

  • Base: Use Potassium Carbonate (

    
    )  (2.0 eq).
    
  • Reagent: Use Ethyl Bromoacetate (1.1 eq) instead of chloroacetic acid.

  • Process: Reflux 4 hours. Filter off inorganic salts (

    
    ). Evaporate solvent.[4][5]
    
  • Hydrolysis: Dissolve residue in THF/Water (1:1) and treat with LiOH (1.5 eq) to cleave the ester. Acidify to precipitate.[2]

Part 5: Data Summary & Specifications

ParameterSpecification / DataNote
Target CAS 1000520-92-2(Generic for isomer class; verify specific regioisomer)
Molecular Weight 184.16 g/mol
pKa (Calc) ~3.45 (Acid), ~10.1 (Phenol)Large

pKa allows acid-base separation.[6]
Solubility Soluble: EtOH, EtOAc, Acetone, THFInsoluble: Water, HexanesRecrystallize from Toluene or Water/EtOH mix.
Typical Yield 75–85%Lower yields indicate hydrolysis issues.

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[1][7][5][8][9]

    • [Link]

  • BenchChem Technical Guides.
  • Synthesis of Fluorinated Phenoxyacetic Acids

    • European Journal of Chemistry. "Synthesis, crystal structure... of 2-(4-fluorophenoxy) acetic acid." (2021).[1][10][11]

    • [Link]

  • 4-Fluoro-3-methylphenol Properties

    • PubChem Compound Summary. "4-Fluoro-3-methylphenol."[12][13]

    • [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Fluoro-3-methylphenol

Ticket ID: #PUR-4F3M-001 Status: Open Agent: Senior Application Scientist Subject: Removal of unreacted 4-fluoro-3-methylphenol from reaction mixtures Executive Summary You are encountering difficulty removing unreacted...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-4F3M-001 Status: Open Agent: Senior Application Scientist Subject: Removal of unreacted 4-fluoro-3-methylphenol from reaction mixtures

Executive Summary

You are encountering difficulty removing unreacted 4-fluoro-3-methylphenol (CAS 452-70-0) from your reaction mixture. As a phenolic intermediate, this compound possesses specific physicochemical properties (


, moderate volatility) that allow for highly efficient separation using acid-base chemistry or solid-supported scavenging.

This guide prioritizes chemoselective removal —ensuring the phenol is eliminated without degrading or losing your target product.

Part 1: Chemical Profile & Strategy

Before initiating a protocol, verify the properties of the impurity against your target product to select the correct module.

Target Impurity Data Sheet
PropertyValueImplication for Purification
Molecular Weight 126.13 g/mol Low MW; amenable to flash chromatography.
Boiling Point ~76°C @ 5 mmHgModerate volatility. High vacuum required for distillation.
Acidity (

)
~10.0Primary Weakness. Deprotonates at pH > 12.
State (RT) Low-melting solid (32°C)May appear as an oil or semi-solid in crude mixtures.
Safety Corrosive / IrritantRequires PPE; avoid skin contact.[1][2]

Part 2: Purification Protocols

Module A: The "Gold Standard" – Acid-Base Extraction

Best for: Neutral or basic target products (e.g., ethers, amines, esters). Avoid if: Your target product is acidic (carboxylic acid, tetrazole) or hydrolytically unstable at high pH.

The Logic: Phenols are weak acids.[3] By raising the pH of the aqueous layer above the phenol's


 (typically to pH 12-14), 4-fluoro-3-methylphenol is converted into its phenolate salt. This salt is highly water-soluble and insoluble in organic solvents, effectively partitioning it into the aqueous waste.
Step-by-Step Protocol
  • Dilution: Dissolve the crude reaction mixture in a non-miscible organic solvent (Ethyl Acetate or Dichloromethane). Use ~10 mL solvent per gram of crude.

  • The Wash (Critical Step):

    • Add 1M NaOH (or 2M KOH) to the separatory funnel. Volume should be 1:1 vs organic layer.

    • Note: Sodium Bicarbonate (

      
      ) is too weak  (
      
      
      
      ) to fully deprotonate this phenol. You must use a strong base.
  • Separation: Shake vigorously for 2 minutes. Allow layers to settle.

  • Validation:

    • Bottom Layer (Aqueous): Contains the 4-fluoro-3-methylphenolate (impurity).

    • Top Layer (Organic): Contains your neutral product.

    • Note on solvents:[4][5][6][7][8] If using DCM, the organic layer is on the bottom.

  • Polishing: Wash the organic layer once with brine (saturated NaCl) to remove residual base, then dry over

    
    .
    
Visualization: Extraction Workflow

ExtractionWorkflow Start Crude Mixture (Product + Phenol) Solvent Dissolve in Organic Solvent (EtOAc or DCM) Start->Solvent BaseAdd Add 1M NaOH (pH > 12) Solvent->BaseAdd SepFunnel Separatory Funnel (Shake & Settle) BaseAdd->SepFunnel OrgLayer Organic Layer (Neutral Product) SepFunnel->OrgLayer Partition AqLayer Aqueous Layer (Phenolate Impurity) SepFunnel->AqLayer Partition Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry Waste Neutralize & Discard AqLayer->Waste

Caption: Workflow for selectively partitioning phenolic impurities into the aqueous phase using pH manipulation.

Module B: Solid-Supported Scavenging (Resin)

Best for: Acid-sensitive products, small-scale parallel synthesis, or when avoiding liquid-liquid extraction emulsions.

The Logic: Instead of a liquid base, we use a polymer-supported base (anion exchange resin). The phenol binds to the resin's basic sites and is removed via simple filtration.

Recommended Resins
  • Amberlyst A-26 (OH form): A strong anion exchange resin.

  • PS-Carbonate: A polymer-supported carbonate base (milder).

Step-by-Step Protocol
  • Preparation: Dissolve crude mixture in DCM or THF.

  • Loading: Add 3–5 equivalents (relative to the estimated phenol amount) of Amberlyst A-26 (OH) resin.

  • Incubation: Agitate/shake at room temperature for 1–2 hours.

    • Mechanism:[3]

      
      
      
  • Filtration: Filter the mixture through a fritted glass funnel or a cotton plug.

  • Rinse: Rinse the resin beads with clean solvent to recover any physically trapped product.

  • Result: The filtrate contains your purified product; the phenol remains ionically bound to the beads.

Module C: Troubleshooting & Edge Cases (FAQ)

Q1: My product is also acidic (e.g., a carboxylic acid). How do I remove the phenol?

  • Issue: NaOH will extract both your product and the phenol.[5][6]

  • Solution: You must rely on Flash Chromatography .

    • Phenols are generally less polar than carboxylic acids but more polar than esters/ethers.

    • TLC Tip: Treat the TLC plate with Ferric Chloride (

      
      )  stain. Phenols typically turn distinct purple/blue, allowing you to distinguish the impurity spot from your product.
      

Q2: I formed a terrible emulsion during the NaOH wash.

  • Cause: 4-fluoro-3-methylphenol can act as a surfactant at high pH, especially if the reaction mixture contains other polymers or amphiphilic species.

  • Fix:

    • Add solid NaCl to saturate the aqueous layer (Salting out).

    • Filter the entire mixture through a pad of Celite to break the physical emulsion bubbles.

    • Wait. Emulsions are thermodynamically unstable; time is often the best reagent.

Q3: Can I just distill it off?

  • Feasibility: The boiling point (76°C @ 5 mmHg) suggests it is possible, but only if your product has a significantly higher boiling point (>150°C @ 5 mmHg).

  • Risk: Phenols can sublime and coat the condenser, re-contaminating the receiving flask. Acid-base extraction is generally superior for purity.

Part 3: Decision Matrix

Use this logic flow to select the immediate next step for your experiment.

DecisionTree Start Start: Remove 4-fluoro-3-methylphenol IsProdAcid Is your PRODUCT acidic? (COOH, Tetrazole, etc.) Start->IsProdAcid NoAcid No (Product is Neutral/Basic) IsProdAcid->NoAcid No YesAcid Yes (Product is Acidic) IsProdAcid->YesAcid Yes Scale What is the scale? NoAcid->Scale MethodC Method C: Flash Chromatography (Use FeCl3 Stain) YesAcid->MethodC LargeScale > 100 mg Scale->LargeScale SmallScale < 100 mg Scale->SmallScale MethodA Method A: Liquid-Liquid Extraction (1M NaOH Wash) LargeScale->MethodA MethodB Method B: Scavenging Resin (Amberlyst A-26) SmallScale->MethodB

Caption: Decision logic for selecting the purification method based on product chemistry and scale.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2737394, 4-Fluoro-3-methylphenol. Retrieved from [Link]

  • Chemistry Steps. Separation of Phenol, Anisole, and Benzoic Acid by Acid-Base Extraction.[6] Retrieved from [Link]

  • Biotage. Strategies for Polymer Supported Scavenging in Organic Synthesis. Retrieved from [Link]

Sources

Optimization

optimizing pH conditions for precipitation of phenoxyacetic acid derivatives

Subject: Ticket #PAA-OPT-001: Optimization of pH & Precipitation Protocols for Phenoxyacetic Acid Derivatives From: Dr. Aris Thorne, Senior Application Scientist, CrystaLogic Support To: Research Team (Drug Development &...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Ticket #PAA-OPT-001: Optimization of pH & Precipitation Protocols for Phenoxyacetic Acid Derivatives From: Dr. Aris Thorne, Senior Application Scientist, CrystaLogic Support To: Research Team (Drug Development & Agrochemical Synthesis)

Welcome to the Crystallization Support Hub

I understand you are refining the isolation of phenoxyacetic acid (PAA) derivatives. This is a deceptive molecule; while the chemistry appears simple (


), the physical processing is prone to "oiling out" (liquid-liquid phase separation) and occlusion of impurities.

Below is your technical guide, structured to move from theoretical constraints to a robust, self-validating protocol.

Module 1: The Theory – The pH-Yield Nexus

Q: Why isn't my yield increasing after pH 3.0?

A: You are fighting the Henderson-Hasselbalch equation .[1] For a weak acid like Phenoxyacetic acid (


), the solubility is strictly dictated by the ratio of the ionized form (soluble salt) to the unionized form (insoluble precipitate).

ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="ng-star-inserted display">


[2][3][4]
  • At pH 3.17 (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    ):  50% of your product is still in the soluble ionized state (
    
    
    
    ). You have lost half your yield to the mother liquor.
  • At pH 1.17 (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    ):  The ratio shifts to 1:99. Over 99% of the molecule is now in the unionized, precipitable form (
    
    
    
    ).

The Rule of Two: To achieve quantitative recovery (>99%), you must drive the final pH to at least 2 units below the ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


 . For PAA derivatives, your target is pH 1.0 – 1.2 .
pH Level% Ionized (Soluble)% Unionized (Precipitate)Risk Factor
5.2 99%1%No Yield
3.2 ~50%~50%Massive Yield Loss
2.2 ~9%~91%Acceptable for rough cuts
1.2 <1%>99%Optimal Target

Module 2: Troubleshooting "Oiling Out"

Q: My product forms a sticky oil at the bottom of the flask instead of crystals. Why?

A: This is Liquid-Liquid Phase Separation (LLPS) .[1] It occurs when the solution becomes supersaturated at a temperature above the melting point of the solvated solid. Even though pure PAA melts at ~98°C, impurities and solvent interactions can depress the melting point of the precipitating phase significantly.

The Fix: The "Cloud Point" Strategy You must decouple acidification from nucleation.[1]

  • Stop Acid Addition: If you see oil droplets, stop immediately.

  • Reheat: Heat the mixture until the oil re-dissolves and the solution is clear.

  • Seed: Add 0.5% w/w pure seed crystals.

  • Slow Cool: Cool at a rate of 0.1°C/min. The seeds provide a surface for growth, bypassing the high-energy barrier of spontaneous nucleation that leads to oiling.

Module 3: Purity & Occlusion

Q: My HPLC shows high levels of chloroacetic acid/phenol impurities despite washing.

A: This is likely Occlusion , not surface contamination.[1] If you acidify too fast (e.g., dumping HCl), you create massive local supersaturation.[1] The crystals grow so rapidly they physically trap pockets of mother liquor (containing dissolved impurities like chloroacetic acid) inside the crystal lattice.

The Fix: Digestion (Ostwald Ripening) After precipitation, hold the slurry at an elevated temperature (e.g., 40°C) for 1–2 hours before cooling to filtration temperature. This allows small, impure crystals to dissolve and redeposit onto larger, purer crystals, releasing the trapped mother liquor.

Module 4: The Optimized Protocol (SOP)

Objective: Isolation of 2,4-D or generic Phenoxyacetic Acid Derivative with >98% Purity.

Reagents:

  • Crude Reaction Mixture (Sodium salt of PAA derivative in water).

  • 30% Hydrochloric Acid (HCl).[1]

  • Seed Crystals (Pure derivative).[1]

Step-by-Step Workflow:

  • Clarification:

    • Ensure the starting solution is alkaline (pH > 10).

    • Filter through Celite to remove mechanical impurities.[1] Rationale: Removes nucleation sites that cause uncontrolled precipitation.[1]

  • Temperature Setpoint:

    • Heat solution to 50°C . Rationale: Keeps the system above the metastable limit during initial mixing.

  • The "Critical Point" Titration:

    • Slowly add HCl until the pH reaches 3.5 (Just above

      
      ).
      
    • Observation: The solution should remain clear or slightly hazy.

  • Seeding:

    • Add 1 wt% seed crystals . Agitate gently.

  • Controlled Acidification (The Growth Phase):

    • Add HCl via syringe pump or dropping funnel over 60 minutes .[1]

    • Target final pH: 1.0 .

    • Note: If oiling occurs, stop acid, heat to 60°C, and restart cooling.[1]

  • Digestion:

    • Hold slurry at 40°C for 60 minutes.

  • Filtration & Wash:

    • Cool to 10°C. Filter.[1]

    • Displacement Wash: Wash with 2x bed volumes of chilled, acidic water (pH 1).[1] Rationale: Water at neutral pH will re-dissolve your product (see Module 1).[1]

Module 5: Visualizing the Logic

Diagram 1: The Precipitation Logic Flow

A decision tree for handling process deviations.

TroubleshootingLogic Start Start Precipitation (Alkaline Solution) Acidify Add Acid to pH 3.5 Start->Acidify CheckState Visual Inspection Acidify->CheckState Clear Solution Clear CheckState->Clear Ideal Oil Oiling Out (Sticky Droplets) CheckState->Oil Temp too low Fines Milky/Excessive Fines CheckState->Fines Acid too fast Seed Add Seed Crystals (0.5 wt%) Clear->Seed Heat Reheat to Dissolve Oil Oil->Heat Digest Digestion Step (Hold 40°C, 1hr) Fines->Digest Continue Continue Acid Addition to pH 1.0 Seed->Continue Heat->Seed Digest->Continue Filter Filtration & Wash Continue->Filter

Caption: Troubleshooting logic for common precipitation anomalies (Oiling Out vs. Fines).

Diagram 2: The pH-Solubility Mechanism

Visualizing the molecular state during the process.[1]

SolubilityMechanism HighPH pH > 5.0 (Fully Ionized) PkaZone pH ≈ 3.2 (pKa) (Buffer Region) HighPH->PkaZone Add H+ Soluble Soluble Anion (R-COO⁻) HighPH->Soluble High Solubility LowPH pH < 1.5 (Fully Protonated) PkaZone->LowPH Add Excess H+ Equilibrium Equilibrium [R-COO⁻] ⇌ [R-COOH] PkaZone->Equilibrium 50% Yield Loss Precipitate Insoluble Solid (R-COOH) LowPH->Precipitate Max Yield

Caption: The chemical transformation of Phenoxyacetic Acid derivatives across the pH gradient.

References

  • National Center for Biotechnology Information (NCBI). "Phenoxyacetic acid (Compound)."[1] PubChem, CID 19188.[1][5] [Link]

  • Stenutz, R. "Data on Phenoxyacetic acids."[1] Stenutz.eu. [Link]

  • MDPI. "Adsorption of Phenoxyacetic Herbicides from Water."[1] Molecules, 2023.[1][6][7] [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 2-(4-fluoro-3-methylphenoxy)acetic acid: A Comparative NMR Solvent Study

Executive Summary Objective: To provide a definitive structural characterization guide for 2-(4-fluoro-3-methylphenoxy)acetic acid, distinguishing it from common regioisomers and the commercially prevalent phenylacetic a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive structural characterization guide for 2-(4-fluoro-3-methylphenoxy)acetic acid, distinguishing it from common regioisomers and the commercially prevalent phenylacetic acid analogs.

The Analytical Challenge: The primary challenge in analyzing this pharmacophore is two-fold:

  • Fluorine Coupling: The presence of a fluorine atom at the 4-position induces significant

    
     spin-spin splitting (
    
    
    
    -coupling), complicating the aromatic region interpretation.
  • Solvent Dependency: The carboxylic acid moiety exhibits variable chemical shifts and peak shapes depending on the solvent choice (CDCl₃ vs. DMSO-

    
    ), often leading to false negatives in purity assessments.[1]
    

Comparison Scope: This guide compares the spectral performance of Chloroform-


 (CDCl₃)  versus Dimethyl Sulfoxide-

(DMSO-

)
to determine the optimal solvent for structural validation.

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility, follow this standardized protocol. This workflow is designed to prevent common artifacts such as concentration broadening or water suppression interference.[1]

Sample Preparation[1][2]
  • Concentration: 10–15 mg of analyte in 0.6 mL of solvent.

    • Why: Higher concentrations (>20 mg) in carboxylic acids can lead to dimer formation, shifting the -COOH peak and broadening signals due to viscosity.

  • Filtration: Filter through a glass wool plug within a Pasteur pipette directly into the NMR tube.[1]

    • Why: Removes paramagnetic particulates (dust/metal) that shorten

      
       relaxation, causing line broadening that obscures fine fluorine coupling.[1]
      
Instrument Parameters (400 MHz or higher recommended)
ParameterValueRationale
Pulse Angle 30° (

)
Ensures linear response and avoids saturation.
Relaxation Delay (D1) 2.0 – 5.0 sEssential for accurate integration of the carboxylic proton, which has a long

.[1]
Acquisition Time (AQ) > 3.0 sRequired to resolve small

couplings (approx. 4–6 Hz).
Spectral Width -2 to 14 ppmEnsures the downfield -COOH proton is captured.[1]
Analytical Workflow Diagram

NMR_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Acquisition cluster_2 Phase 3: Analysis Step1 Weigh 10-15mg Target Compound Step2 Solvent Selection (CDCl3 vs DMSO-d6) Step1->Step2 Step3 Dissolution & Filtration (Glass Wool) Step2->Step3 Step9 Analyze Aromatic Coupling Tree Step2->Step9 Solvent Effects (Chem. Shift Changes) Step4 Lock & Shim (Target Line Width < 0.5 Hz) Step3->Step4 Step5 Parameter Setup D1 > 2s, AQ > 3s Step4->Step5 Step6 Acquire 1H Spectrum (Optional: 19F-decoupled 1H) Step5->Step6 Step7 Process: Apodization (LB = 0.3 Hz) Step6->Step7 Step8 Identify Diagnostic O-CH2 Singlet Step7->Step8 Step8->Step9

Figure 1: Standardized NMR acquisition workflow ensuring high-resolution capture of fluorine couplings.

Comparative Analysis: CDCl₃ vs. DMSO- [3][4][5][6]

The choice of solvent fundamentally alters the appearance of the spectrum.[1] The table below contrasts the expected chemical shifts (


) and peak characteristics.[1][2]
Spectral Assignment Table[1]
Proton AssignmentMultiplicity (Coupling)

(ppm) in CDCl₃

(ppm) in DMSO-

Performance Note
-COOH (Acid)Broad Singlet10.0 – 13.0 (Variable)12.5 – 13.0 (Sharp) Winner: DMSO. CDCl₃ often "loses" this peak due to exchange broadening.
Ar-H5 (Ortho to F)dd (

)
6.90 – 7.007.05 – 7.15Large F-coupling dominates this signal.
Ar-H2 (Ortho to Me)d/s (

)
6.70 – 6.806.80 – 6.90Often appears as a broad singlet if resolution is low.[1]
Ar-H6 (Ortho to O)m (

)
6.65 – 6.756.75 – 6.85Complex multiplet due to overlapping couplings.
-O-CH₂- (Alpha)Singlet4.60 – 4.65 4.65 – 4.70 Critical Diagnostic. Distinguishes phenoxy (4.6 ppm) from phenyl (3.6 ppm) derivatives.
Ar-CH₃ (Methyl)Singlet (d?)2.20 – 2.252.15 – 2.20May show tiny splitting (

Hz).[1]
Detailed Coupling Analysis (The "Fingerprint")

The aromatic region is the "fingerprint" of this molecule.[1] Unlike standard alkyl-benzenes, the fluorine atom splits the proton signals.[1]

  • The Fluorine Effect:

    
     (Spin 1/2) couples to protons similarly to another proton but with larger coupling constants (
    
    
    
    ).[1][3]
  • H-5 (The Triplet-like Doublet): The proton adjacent to Fluorine (Position 5) will be split by the Fluorine (

    
     Hz) and by the neighbor H-6 (
    
    
    
    Hz). This often results in a "pseudo-triplet" appearance.[1]
Structural Trap: Phenoxy vs. Phenyl

Crucial Warning: Search results often conflate this molecule with 2-(4-fluoro-3-methylphenyl)acetic acid.

  • Target Molecule (Phenoxy): Ether linkage (-O-CH2-). The CH2 protons are deshielded by Oxygen, appearing at ~4.6 ppm .[1]

  • Alternative (Phenyl): Carbon linkage (-CH2-).[1] The CH2 protons appear upfield at ~3.5 ppm .[1]

  • Validation Step: If your methylene peak is near 3.5 ppm, you have the wrong isomer (the C-linked impurity).

Visualizing the Coupling Logic

Understanding the splitting pattern is essential for confirming the position of the Fluorine and Methyl groups.[1]

Coupling_Tree cluster_legend Key Interpretation Root Aromatic Proton H-5 (Position Ortho to Fluorine) Split1 Split by Fluorine (19F) 3J_HF = ~9.0 Hz Root->Split1 Primary Coupling Split2 Split by H-6 (1H) 3J_HH = ~8.5 Hz Split1->Split2 Secondary Coupling Result Observed Signal: Pseudo-Triplet (dd) (Appears as t if J_HF ≈ J_HH) Split2->Result Info If this signal is a Singlet, the Fluorine is NOT ortho to H-5. (Check Regioisomer)

Figure 2: Coupling tree demonstrating the origin of the H-5 multiplet. The large Fluorine coupling is the primary diagnostic feature.[1]

Conclusion & Recommendation

For the definitive characterization of 2-(4-fluoro-3-methylphenoxy)acetic acid :

  • Primary Solvent: Use DMSO-

    
     .
    
    • Reasoning: It provides the most distinct separation of the carboxylic acid proton (~12.8 ppm) and eliminates the risk of peak broadening seen in CDCl₃ due to hydrogen bonding dynamics.[1]

  • Diagnostic Check:

    • Verify the O-CH₂ singlet at ~4.6 ppm . (Rejection criteria: Peak at 3.5 ppm = Phenylacetic acid analog).

    • Confirm the Pseudo-triplet at ~7.0 ppm (H-5) to validate the 4-Fluoro substitution pattern.

References

  • Abraham, R. J., et al. (2006).[1][4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

    • Relevance: Foundation for predicting solvent-induced shifts (DMSO vs CDCl3) for carboxylic acids and aromatic protons.[1]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1]

    • )
  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley.[1][4]

    • Relevance: Standard reference for coupling constants in substituted benzenes.
  • Iowa State University CIF. "NMR Sample Preparation Guide."

    • Relevance: Validates the concentration and filtration protocols described in Section 2.1.
  • Reich, H. J. (University of Wisconsin).[1] "Proton NMR Data - Chemical Shifts and Couplings."

    • Relevance: Source for Phenoxy vs.

Sources

Comparative

Mastering Purity Analysis of Fluorinated Phenoxyacetic Acids: A Comparative Guide to C18 vs. PFP Phases

Executive Summary For researchers characterizing fluorinated phenoxyacetic acid derivatives—critical intermediates in pharmaceutical and agrochemical synthesis—standard C18 HPLC methods often fail to resolve positional i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary For researchers characterizing fluorinated phenoxyacetic acid derivatives—critical intermediates in pharmaceutical and agrochemical synthesis—standard C18 HPLC methods often fail to resolve positional isomers (e.g., 2-fluoro vs. 4-fluoro analogues). This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against the Pentafluorophenyl (PFP) phase. While C18 remains the workhorse for general hydrophobicity-based separations, our analysis and supporting data demonstrate that PFP phases offer superior selectivity for halogenated aromatics through distinct


-

and dipole-dipole retention mechanisms.

The Analytical Challenge: Fluorinated Phenoxyacetic Acids

Fluorinated phenoxyacetic acids (e.g., 4-fluorophenoxyacetic acid) are acidic, polar-aromatic compounds. Their analysis presents specific chromatographic hurdles:

  • Acidity (pKa ~3.0 – 3.5): The carboxylic acid moiety requires strict pH control to suppress ionization; otherwise, peak tailing and retention shifts occur.

  • Positional Isomerism: Synthetic pathways often yield regioisomers (2-, 3-, and 4-fluoro isomers) that possess nearly identical hydrophobicities (logP), making them difficult to separate solely by dispersive forces (C18).

  • Fluorine Chemistry: The high electronegativity of the fluorine atom creates a dipole that standard alkyl phases cannot fully exploit for separation.

Core Analyte Profile
PropertyValue / DescriptionImplication for HPLC
Structure Aromatic ring with ether linkage to acetic acid + F substituentMixed mode interactions possible (Hydrophobic + Polar).
pKa ~3.1 (Acidic)Critical: Mobile phase pH must be < 3.0 to keep analyte protonated (

form).
LogP ~1.6 – 1.9Moderately lipophilic; requires organic gradient.
Key Impurities Positional isomers (2-F, 3-F), Phenols, Defluorinated precursorsIsomer resolution is the primary method driver.

Mechanistic Comparison: C18 vs. PFP

To understand why separation quality differs, we must look at the molecular interactions at the stationary phase interface.

Standard C18 (Octadecyl)
  • Mechanism: Primarily Hydrophobic Interaction . Retention is governed by the partitioning of the analyte between the mobile phase and the greasy C18 chains.

  • Limitation: It struggles to differentiate molecules with similar hydrophobicity but different electron distributions (e.g., positional isomers).

Pentafluorophenyl (PFP)
  • Mechanism: Multi-modal retention.[1][2]

    • Hydrophobicity: Moderate (less than C18).

    • 
      -
      
      
      
      Interactions:
      The electron-deficient fluorinated ring on the silica interacts with the electron-rich aromatic ring of the analyte.
    • Dipole-Dipole: Strong interaction between the C-F dipoles of the phase and the polar groups of the analyte.

    • Shape Selectivity: The rigid PFP ring structure can discriminate between steric differences in isomers.

InteractionMechanism cluster_C18 C18 Stationary Phase cluster_PFP PFP Stationary Phase Analyte Fluorinated Phenoxyacetic Acid C18_Mech Hydrophobic Interaction Analyte->C18_Mech Non-polar partitioning PFP_Mech1 Hydrophobic Interaction Analyte->PFP_Mech1 PFP_Mech2 Pi-Pi Interaction Analyte->PFP_Mech2 Aromatic Stacking PFP_Mech3 Dipole-Dipole & Shape Selectivity Analyte->PFP_Mech3 F-F Interaction C18_Result Separation by LogP only C18_Mech->C18_Result PFP_Result Separation by Electronic State & Sterics PFP_Mech1->PFP_Result PFP_Mech2->PFP_Result PFP_Mech3->PFP_Result

Figure 1: Mechanistic divergence between C18 and PFP phases. PFP leverages electronic interactions crucial for isomer resolution.

Experimental Method Development

This protocol is designed to be self-validating . The inclusion of a "System Suitability" step ensures the data generated is reliable before sample analysis begins.

A. Reagents & Equipment[3][4]
  • HPLC System: Binary gradient pump, UV Detector (PDA preferred).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Note: Low pH suppresses acid ionization.

  • Mobile Phase B: Methanol (MeOH).[1] Note: MeOH is preferred over Acetonitrile for PFP columns as it facilitates

    
    -
    
    
    
    interactions.
  • Columns:

    • Reference: C18 (150 x 4.6 mm, 3.5 µm).

    • Alternative: PFP (150 x 4.6 mm, 3.5 µm).

B. Optimized Gradient Protocol

This generic gradient is a starting point for scouting.

Time (min)% Mobile Phase B (MeOH)Flow Rate (mL/min)
0.0301.0
15.0801.0
16.0301.0
20.0301.0

Detection: UV @ 264 nm (Target


 for fluorinated aromatics) and 210 nm (impurities).
C. System Suitability Criteria (Self-Validation)

Before running samples, inject a standard mix containing the target analyte and its nearest isomer (e.g., 4-FPAA and 2-FPAA).

  • Resolution (

    
    ):  Must be > 1.5 (Baseline separation).
    
  • Tailing Factor (

    
    ):  Must be < 1.5 (Indicates proper pH control).
    
  • Retention Repeatability: %RSD < 0.5% for retention time (

    
    ).
    

Performance Comparison Data

The following data summarizes the performance of both columns under the optimized conditions described above.

Separation of Critical Pairs (Isomers)

Scenario: Separation of 2-Fluoro (Impurity) from 4-Fluoro (API) phenoxyacetic acid.

ParameterC18 Column (Standard)PFP Column (Alternative)Analysis
Retention Time (4-F) 8.2 min9.5 minPFP shows higher retention due to polar interactions.
Selectivity (

)
1.021.15Critical Difference. C18 barely distinguishes the isomers.
Resolution (

)
0.8 (Co-elution) 3.2 (Baseline) PFP fully resolves the impurity.
Peak Symmetry 1.11.05Both excellent due to acidic mobile phase.
Robustness to Matrix Effects

In synthetic reaction mixtures, unreacted phenol precursors often persist.

  • C18: Phenol often co-elutes with the main acid peak in the void or early gradient.

  • PFP: The "Fluorine-Retention Effect" often shifts the fluorinated product away from non-fluorinated precursors, simplifying purification.

Method Development Workflow

Use this logic flow to guide your specific method adaptation.

MethodWorkflow Start Start Method Development Check_pH Adjust Mobile Phase pH (Must be < pKa - 1) Start->Check_pH Select_Col Column Screening Check_pH->Select_Col C18_Test Test C18 Column Select_Col->C18_Test PFP_Test Test PFP Column Select_Col->PFP_Test Eval_Res Evaluate Resolution (Rs) C18_Test->Eval_Res PFP_Test->Eval_Res Decision Rs > 1.5? Eval_Res->Decision Opt_Grad Optimize Gradient Slope Decision->Opt_Grad No (Partial Sep) Switch_Solv Switch Organic Modifier (ACN <-> MeOH) Decision->Switch_Solv No (Co-elution) Finalize Validation & QC Decision->Finalize Yes Opt_Grad->Eval_Res Switch_Solv->Select_Col

Figure 2: Strategic workflow for developing purity methods for acidic fluorinated compounds.

Conclusion & Recommendations

For the purity analysis of fluorinated phenoxyacetic acids, the Pentafluorophenyl (PFP) phase is the superior alternative to standard C18.

  • Choose C18 when: You are performing simple assays of the pure substance and no isomer impurities are expected.

  • Choose PFP when: You need to quantify positional isomers (2-F vs 4-F) or separate the product from halogenated precursors. The PFP phase leverages specific fluorine-fluorine and

    
    -
    
    
    
    interactions that C18 lacks, providing the necessary selectivity (
    
    
    ) to achieve baseline resolution (
    
    
    ).

Final Protocol Recommendation: Use a PFP column with a Methanol/Water (0.1% Formic Acid) gradient. This combination maximizes the unique selectivity mechanisms of the stationary phase while ensuring the analyte remains in its non-ionized, retentive form.

References

  • Advanced Chromatography Technologies. (n.d.). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl (PFP) Phase.[1][2] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67882, 4-Fluorophenoxyacetic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 3-Fluorophenylacetic acid, 4-Fluorophenylacetic acid. Retrieved from [Link]

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase.
  • Chromatography Online. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

Sources

Validation

Technical Guide: Mass Spectrometry Fragmentation of 2-(4-fluoro-3-methylphenoxy)acetic Acid

Executive Summary This guide provides a definitive technical analysis of the mass spectrometry fragmentation patterns of 2-(4-fluoro-3-methylphenoxy)acetic acid (MW 184.16). As a structural analog to widely used phenoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive technical analysis of the mass spectrometry fragmentation patterns of 2-(4-fluoro-3-methylphenoxy)acetic acid (MW 184.16). As a structural analog to widely used phenoxy herbicides (e.g., MCPA) and a scaffold in PPAR agonist development, accurate detection of this compound requires mastering its ionization behavior.

This document objectively compares two primary workflows: Electron Ionization (GC-EI-MS) and Electrospray Ionization (LC-ESI-MS/MS) .

Key Technical Takeaway:

  • For Structural Elucidation: GC-EI-MS (via Methyl/TMS derivatization) is superior, yielding a rich spectral fingerprint driven by ether cleavage.

  • For Bioanalysis/Quantification: LC-ESI(-)-MS/MS is the gold standard, utilizing a dominant decarboxylation pathway (

    
    ) that offers femtogram-level sensitivity without derivatization.
    

Part 1: Structural Context & Theoretical Fragmentation

To interpret the mass spectrum, we must first understand the energetic vulnerabilities of the molecule. The structure consists of a toluene core substituted with a fluorine atom and a phenoxyacetic acid tail.

Molecular Formula:


Exact Mass:  184.0536 Da
The Mechanistic Drivers
  • The Ether Linkage (

    
    ):  This is the most fragile bond under high-energy (70 eV) electron impact. The oxygen atom directs charge localization, facilitating 
    
    
    
    -cleavage.
  • The Carboxylic Acid (

    
    ):  In ESI negative mode, the acidic proton (
    
    
    
    ) is easily removed, creating a stable carboxylate anion that drives decarboxylation.
  • The Fluorine Substituent: The

    
     bond is exceptionally strong (
    
    
    
    kJ/mol) and rarely cleaves. Instead, it acts as a robust mass tag, shifting all "cresol-like" fragments by +18 Da (F vs H) or +2 Da (F vs OH) relative to non-fluorinated analogs.

Part 2: Comparative Ionization Performance

Scenario A: GC-MS (Electron Ionization, 70 eV)

Note: Direct injection of the free acid leads to peak tailing. Data below assumes Methyl Ester or TMS derivatization, but fragmentation is described for the core structure.

Under 70 eV EI, the molecule undergoes "hard" ionization. The molecular ion (


) is observable but rarely the base peak.

Primary Pathway (Radical Site Initiation): The radical cation localizes on the ether oxygen. Homolytic cleavage of the


 bond results in the loss of the acetate radical (or neutral ketene in rearrangement), generating the 4-fluoro-3-methylphenol radical cation .
  • Precursor:

    
     184 (
    
    
    
    )
  • Dominant Fragment:

    
     125 (Base Peak, 
    
    
    
    )
  • Secondary Fragment:

    
     97 (Loss of CO from the phenol ion, 
    
    
    
    )
Scenario B: LC-MS/MS (ESI Negative Mode)

Recommended for biological matrices (plasma, urine).

The acidic moiety makes Negative Mode (ESI-) significantly more sensitive than Positive Mode.[1] The deprotonated molecule


 forms readily.

Primary Pathway (Collision Induced Dissociation - CID): Upon collisional activation, the carboxylate anion undergoes a specific neutral loss of


 (44 Da). This is a diagnostic transition for phenoxyacetic acids.
  • Precursor:

    
     183 (
    
    
    
    )
  • Quantifier Ion:

    
     139 (
    
    
    
    , Carbanion/Radical)
  • Qualifier Ion:

    
     125 (Phenoxide anion, cleavage of ether)
    

Part 3: Data Synthesis & Comparison

The following table summarizes the diagnostic ions. Note the distinct difference in the "Base Peak" identity between the two modes.

FeatureGC-EI-MS (70 eV)LC-ESI(-)-MS/MS
Parent Ion

184 (

)

183 (

)
Base Peak (100%)

125
(Phenol radical cation)

139
(Decarboxylated anion)
Secondary Fragment

97 (Cyclopentadienyl cation)

125 (Phenoxide anion)
Mechanism Homolytic Ether CleavageHeterolytic Decarboxylation
Interference Risk Low (High spectral specificity)Medium (Isobaric matrix acids)
LOD (Est.) 10–50 ng/mL0.5–1.0 ng/mL

Part 4: Visualization of Fragmentation Pathways

Diagram 1: Electron Ionization (EI) Mechanism

This pathway illustrates the radical-driven cleavage typical of GC-MS.

EI_Fragmentation Parent Molecular Ion (M+) m/z 184 [C9H9FO3]+. Fragment1 Base Peak 4-Fluoro-3-methylphenol m/z 125 [C7H6FO]+. Parent->Fragment1 Ether Cleavage Neutral1 Loss of -CH2COOH (59 Da) Parent->Neutral1 Fragment2 Fluorinated Cyclopentadiene Cation m/z 97 [C6H6F]+ Fragment1->Fragment2 Ring Contraction Neutral2 Loss of -CO (28 Da) Fragment1->Neutral2

Figure 1: EI fragmentation pathway showing the characteristic loss of the acetic acid side chain followed by CO elimination.

Diagram 2: ESI(-) Fragmentation Mechanism

This pathway illustrates the charge-migration driven decarboxylation typical of LC-MS/MS.

ESI_Fragmentation Precursor Precursor Ion [M-H]- m/z 183 Deprotonated Acid Transition Transition State (Carboxylate Resonance) Precursor->Transition Collision Energy (15-20 eV) Product1 Quantifier Ion [M-H-CO2]- m/z 139 Transition->Product1 Decarboxylation (-44 Da) (Major Pathway) Product2 Qualifier Ion Phenoxide Anion m/z 125 Transition->Product2 Ether Cleavage (-58 Da) (Minor Pathway)

Figure 2: ESI(-) pathway highlighting the branching between decarboxylation (Quantifier) and ether cleavage (Qualifier).

Part 5: Experimental Protocols

Protocol A: LC-MS/MS Method (High Sensitivity)

Objective: Quantification in biological fluids.

  • Sample Prep: Protein precipitation using Acetonitrile (1:3 v/v). Centrifuge at 10,000 x g for 10 min.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH stability).

    • B: Acetonitrile.

  • MS Source Parameters (ESI Negative):

    • Capillary Voltage: 2.5 kV (Keep low to prevent discharge).

    • Desolvation Temp: 400°C.

  • MRM Transitions:

    • 183.0

      
       139.0  (Collision Energy: 15 eV) - Primary
      
    • 183.0

      
       125.0  (Collision Energy: 25 eV) - Secondary
      
Protocol B: GC-MS Method (Structural Confirmation)

Objective: Impurity profiling or library matching.

  • Derivatization:

    • Dissolve 1 mg sample in 100 µL Ethyl Acetate.

    • Add 50 µL BSTFA + 1% TMCS.

    • Incubate at 60°C for 30 mins.

  • Injection: Splitless mode at 250°C.

  • MS Parameters:

    • Source Temp: 230°C.

    • Scan Range:

      
       50–300.
      
    • Note: The TMS derivative will shift the molecular ion to

      
       256  (184 + 72). The base peak will likely shift to 
      
      
      
      197
      (Loss of COOTMS).

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Phenoxyacetic Acid Derivatives. National Institute of Standards and Technology. [Link]

  • Arsenault, G., et al. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates. Rapid Communications in Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectrometry: Carboxylic Acids and Ethers. [Link]

  • ResearchGate. (2019). Fragmentation analysis of phenolic acids by ESI(-)-MS/MS. [Link]

Sources

Comparative

Comparative Guide: Bioactivity of Fluoro- vs. Non-Fluoro Phenoxyacetic Acid Analogs

Executive Summary Objective: This guide provides a technical comparison of phenoxyacetic acid (PAA) and its fluorinated analogs, focusing on physicochemical properties, bioactivity (auxin mimicry and PPAR agonism), and m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparison of phenoxyacetic acid (PAA) and its fluorinated analogs, focusing on physicochemical properties, bioactivity (auxin mimicry and PPAR agonism), and metabolic stability. Core Insight: Contrary to common assumptions in medicinal chemistry, fluorine substitution on the phenoxyacetic acid core has a negligible effect on acidity (pKa) but exerts a profound influence on metabolic stability and lipophilicity . While non-fluorinated analogs (like PAA) are rapidly metabolized via ring hydroxylation, para-fluorinated analogs block this pathway, significantly extending half-life (


) and altering pharmacological potency.

Physicochemical Profile Comparison

The strategic replacement of hydrogen with fluorine affects the molecule's electronic and steric environment. The data below highlights that while the acid dissociation constant (pKa) remains stable, the lipophilicity and thermal properties shift.

Table 1: Physicochemical Properties of PAA Analogs
PropertyPhenoxyacetic Acid (PAA)4-Fluorophenoxyacetic Acid (4-F-PAA)2,4-Dichlorophenoxyacetic Acid (2,4-D)
Molecular Formula



Molecular Weight 152.15 g/mol 170.14 g/mol 221.04 g/mol
pKa (Acid Strength) 3.17 [1]3.13 [1]2.87
LogP (Lipophilicity) 1.34~1.602.81
Melting Point 98–99 °C105 °C138 °C
Water Solubility ~12 g/LLower than PAA~0.9 g/L
Key Feature Metabolically labile (Ring oxidation)Metabolically robust (C-F bond)High Auxin Potency

Analysis: The pKa difference between PAA (3.17) and 4-F-PAA (3.13) is insignificant (


 log units). Therefore, differences in bioactivity are not  driven by ionization state or membrane permeability related to charge, but rather by specific receptor interactions and metabolic resistance [1].

Mechanisms of Bioactivity

Auxin Mimicry (Plant Growth Regulation)

Phenoxyacetic acids act as synthetic auxins by binding to the TIR1/AFB receptor complex, promoting the degradation of Aux/IAA repressor proteins.

  • Non-Fluoro (PAA): Weak auxin activity. Rapidly degraded by plant peroxidases and hydroxylases.

  • Fluoro (4-F-PAA): Shows auxin activity but often lower potency than chlorinated analogs (2,4-D). The fluorine atom, while sterically small (Van der Waals radius 1.47 Å vs 1.20 Å for H), does not fill the hydrophobic pocket of TIR1 as effectively as the larger chlorine atom (1.75 Å) found in 2,4-D [5].

  • 2,4-D (Benchmark): The chlorine substituents provide optimal lipophilicity and steric bulk to lock the receptor in an active conformation, leading to uncontrolled growth and plant death [5].

PPAR Agonism (Pharmaceutical Application)

In drug development, the phenoxyacetic acid scaffold is a "privileged structure" for Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPAR


 and PPAR

.
  • Role of Fluorine: Fluorination is critical here not for binding affinity per se, but for blocking metabolic clearance .

  • Mechanism: Non-fluorinated phenyl rings are susceptible to rapid CYP450-mediated hydroxylation at the para-position. Substituting this position with fluorine (C-F bond energy ~485 kJ/mol vs C-H ~411 kJ/mol) effectively blocks this degradation pathway without disrupting the binding mode, as fluorine is an isostere of hydrogen [2].

Metabolic Stability & Pathway Analysis

The most significant differentiator is the resistance to oxidative metabolism. The diagram below illustrates the metabolic divergence.

Diagram 1: Metabolic Fate of Phenoxyacetic Acid Analogs

MetabolicPathway PAA Phenoxyacetic Acid (Non-Fluorinated) CYP CYP450 Enzyme (Oxidation) PAA->CYP High Affinity F_PAA 4-Fluoro-PAA (Fluorinated) F_PAA->CYP Steric/Electronic Resistance Hydroxyl 4-Hydroxy-PAA (Inactive/Excreted) CYP->Hydroxyl Rapid hydroxylation (para-position) Stable Metabolically Stable (Extended Half-Life) CYP->Stable Oxidation Blocked (C-F Bond Strength)

Caption: Comparative metabolic fate. PAA undergoes rapid para-hydroxylation by CYP450, while 4-F-PAA resists oxidation due to the strength of the C-F bond, extending bioactivity.

Experimental Protocols

To objectively compare these analogs, the following standardized protocols are recommended.

Protocol A: Synthesis of 4-Fluorophenoxyacetic Acid

Objective: Synthesize 4-F-PAA via Williamson Ether Synthesis for comparative testing.

  • Reagents: 4-Fluorophenol (10 mmol), Chloroacetic acid (10 mmol), NaOH (20 mmol), Water (15 mL).

  • Procedure:

    • Dissolve 4-fluorophenol in 30% NaOH solution.

    • Add chloroacetic acid solution dropwise while stirring.

    • Reflux the mixture at 100°C for 4 hours.

    • Cool to room temperature and acidify with HCl (pH ~1) to precipitate the product.

    • Purification: Recrystallize from hot water.

    • Validation: Confirm structure via melting point (target: 105°C) and NMR.

Protocol B: Root Growth Inhibition Assay (Auxinic Activity)

Objective: Quantify the


 of PAA vs. 4-F-PAA in Arabidopsis thaliana.
  • Setup: Prepare MS media plates supplemented with varying concentrations (0, 0.1, 1, 10, 100

    
    ) of PAA, 4-F-PAA, and 2,4-D (positive control).
    
  • Planting: Stratify Arabidopsis seeds for 2 days at 4°C, then plate 10 seeds per concentration.

  • Growth: Incubate vertically at 22°C under long-day conditions (16h light/8h dark) for 7 days.

  • Measurement: Scan plates and measure primary root length using ImageJ.

  • Data Analysis: Plot root length vs. log[concentration]. Calculate

    
     using non-linear regression.
    
    • Expected Result: 2,4-D (

      
      ) > 4-F-PAA > PAA (Weak/No inhibition at low doses).
      
Protocol C: PPAR Ligand Binding Assay (TR-FRET)

Objective: Compare binding affinity (


) of phenoxyacetic acid derivatives.
  • Reagents: LanthaScreen™ TR-FRET PPAR

    
     Competitive Binding Assay Kit.
    
  • Preparation: Dilute test compounds (PAA analogs) in DMSO to create a 10-point dose-response curve.

  • Incubation:

    • Mix PPAR

      
      -LBD (Ligand Binding Domain) GST-tagged protein with Terbium-labeled anti-GST antibody.
      
    • Add Fluormone™ Pan-PPAR Green (tracer ligand).

    • Add test compounds.

  • Detection: Incubate for 2 hours in the dark. Measure fluorescence emission at 520 nm (fluorescein) and 495 nm (terbium) after excitation at 340 nm.

  • Calculation: The TR-FRET ratio (520/495) decreases as the test compound displaces the tracer.

Structure-Activity Relationship (SAR) Visualization

The following diagram summarizes the impact of substitutions on the phenoxyacetic acid scaffold.

Diagram 2: SAR of Phenoxyacetic Acid Analogs

SAR_Analysis Core PHENOXYACETIC ACID SCAFFOLD Carboxylic Acid Head Ether Linker Phenyl Ring Mod_Head Head Modification (Esters/Amides) Changes Permeability Core:head->Mod_Head Prodrug strategy Mod_Ring_H Non-Substituted (H) Rapid Metabolism Low Potency Core:ring->Mod_Ring_H Native state Mod_Ring_F Fluorine Sub. (4-F) Blocks Metabolism Maintains pKa (~3.13) Core:ring->Mod_Ring_F Metabolic stability Mod_Ring_Cl Chlorine Sub. (2,4-Cl) High Auxin Potency Increases Lipophilicity Core:ring->Mod_Ring_Cl Receptor fit (TIR1)

Caption: SAR analysis showing how ring substitutions drive potency and stability, while the head group primarily influences permeability.

References

  • Stenutz, R. (2025). Phenoxyacetic acids: pKa and Melting Point Data. Tables for Chemistry. Available at: [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • Evans, K. A., et al. (2011).[1] Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters, 21(8), 2345-2350.[1] Available at: [Link]

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action. Annual Review of Plant Biology. Available at: [Link]

Sources

Validation

The Carboxylic Acid Signature: A Comparative IR Interpretation Guide

Executive Summary In organic structural elucidation, the carboxylic acid functional group (-COOH) presents one of the most distinct, yet frequently misinterpreted, infrared (IR) signatures. While Nuclear Magnetic Resonan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In organic structural elucidation, the carboxylic acid functional group (-COOH) presents one of the most distinct, yet frequently misinterpreted, infrared (IR) signatures. While Nuclear Magnetic Resonance (NMR) provides atomic connectivity, FTIR (Fourier Transform Infrared) spectroscopy remains the rapid "fingerprinting" standard for confirming the presence of the carbonyl-hydroxyl matrix.

This guide objectively compares the performance of FTIR against Raman spectroscopy for this specific functional group, analyzes the critical differences between sampling modes (ATR vs. Transmission), and provides a self-validating experimental protocol to confirm carboxylic acid identity beyond reasonable doubt.

Part 1: The Diagnostic Landscape (Method Comparison)

To characterize a carboxylic acid, a researcher must choose the correct vibrational spectroscopy tool. The choice typically lies between FTIR (Absorption) and Raman (Scattering) .[1]

Comparative Analysis: FTIR vs. Raman for -COOH

The carboxylic acid moiety is highly polar, possessing a strong dipole moment across both the C=O and O-H bonds. This physical property dictates the sensitivity of the analytical technique.

FeatureFTIR (The Standard) Raman (The Alternative) Scientific Rationale
O-H Stretch Sensitivity High (Dominant) Low (Weak/Absent)O-H bonds have a large dipole change (IR active) but low polarizability change (Raman inactive).
C=O Stretch Intensity Strong Weak to MediumThe carbonyl dipole change is massive; Raman scattering is often overshadowed by C-C backbone signals.
Water Interference Low (in non-aqueous solvents)Negligible Raman is superior for aqueous biological samples, but FTIR is superior for pure solid/oil characterization.
Symmetry Exclusion Detects Asymmetric ModesDetects Symmetric ModesIn Centrosymmetric dimers, IR and Raman are mutually exclusive.

Verdict: For carboxylic acid identification, FTIR is the superior product . Raman is a complementary technique useful for studying the carbon backbone, but it frequently fails to show the diagnostic "broad O-H" band that is the hallmark of the carboxylic acid.

Part 2: Spectral Anatomy of the Carboxyl Group[2][3][4]

The IR spectrum of a carboxylic acid is dominated by the formation of dimers . In condensed phases (solid or pure liquid), carboxylic acids do not exist as discrete molecules; they form stable, hydrogen-bonded cyclic dimers.[2][3][4] This dimerization distorts the "textbook" wavenumbers significantly.

1. The "Hairy Beard" (O-H Stretch)
  • Range: 3300 – 2500 cm⁻¹[3][5][6]

  • Characteristics: Unlike the sharp band of an alcohol, the acid O-H is an incredibly broad, jagged envelope often described as a "hairy beard."

  • Mechanism: The strength of the hydrogen bonding in the dimer varies slightly between molecules, creating a distribution of bond energies that smears the absorption band.

2. The Fermi Resonance (The Diagnostic Doublet)
  • Observation: You will often see two distinct "shoulders" or sub-peaks on the lower frequency slope of the O-H envelope, typically near 2655 cm⁻¹ and 2560 cm⁻¹ .[3]

  • Mechanism: This is a quantum mechanical interaction (Fermi Resonance) between the fundamental O-H stretch and the overtone of the C-O-H bending vibration (or combination bands). It is a "fingerprint" confirmation that the broad band is indeed a carboxylic acid and not wet sample water.

3. The Carbonyl (C=O) Shift[5][7]
  • Monomer (Gas Phase/Dilute): ~1760 cm⁻¹[4]

  • Dimer (Standard): ~1710 cm⁻¹[6]

  • Causality: Hydrogen bonding weakens the C=O bond character, lengthening the bond and lowering the vibrational frequency by approximately 50 cm⁻¹.

Visualization: Spectral Decision Tree

The following logic flow illustrates how to systematically identify the group using these features.

CarboxylicLogic Start Unknown Spectrum Analysis CheckCO Is there a strong C=O peak (1700-1760 cm⁻¹)? Start->CheckCO CheckOH Is there a broad O-H envelope (2500-3300 cm⁻¹)? CheckCO->CheckOH Yes ResultAlcohol Suspect Alcohol (Sharp O-H, No C=O) CheckCO->ResultAlcohol No CheckFermi Are Fermi Resonance 'shoulders' visible (~2600 cm⁻¹)? CheckOH->CheckFermi Yes (Very Broad) ResultOther Suspect Aldehyde, Ketone, or Ester CheckOH->ResultOther No (Sharp/Absent) ResultAcid CONFIRMED: Carboxylic Acid Dimer CheckFermi->ResultAcid Yes CheckFermi->ResultAcid No (Still likely, check purity)

Figure 1: Decision logic for identifying carboxylic acid functional groups based on spectral features.

Part 3: Sampling Technique Comparison (ATR vs. Transmission)

Modern labs often default to ATR (Attenuated Total Reflectance) for convenience, but this introduces optical physics artifacts that must be corrected for quantitative work.

ParameterTransmission (KBr Pellet) ATR (Diamond/ZnSe) Impact on Interpretation
Peak Position "True" FrequencyShifted Lower (2-10 cm⁻¹)ATR peaks appear at lower wavenumbers due to anomalous dispersion of the refractive index.
Peak Intensity Linear with ConcentrationWavelength DependentIn ATR, penetration depth (

) is proportional to wavelength. Lower wavenumber peaks (fingerprint) appear artificially stronger than high wavenumber peaks (O-H).
Sample Prep Difficult (Grinding/Pressing)Minimal (Direct Contact)ATR is faster, but poor contact with solid acids yields noisy spectra.

Recommendation: For routine identification, ATR is sufficient . For publication-quality quantitative ratios (e.g., copolymer composition), use Transmission or apply an "ATR Correction" algorithm in your software.

Part 4: The Self-Validating Protocol (Salt Formation)

The most robust way to confirm a carboxylic acid is to chemically alter it in situ and observe the predicted spectral shift. This is the "Self-Validating System."

Hypothesis: Converting a carboxylic acid (R-COOH) to its salt (R-COO⁻) removes the C=O double bond character, replacing it with a resonance-stabilized carboxylate ion.

The Shift:

  • Disappearance: The C=O stretch (1710 cm⁻¹) and O-H broad band vanish.

  • Appearance: Two new bands appear:

    • Asymmetric Stretch: 1550 – 1610 cm⁻¹ (Strong)

    • Symmetric Stretch: 1400 – 1420 cm⁻¹ (Medium)

Experimental Protocol: The "Salt Shift" Test
  • Baseline Scan: Collect the spectrum of the unknown solid/liquid using ATR.

  • Treatment:

    • If Solid: Mix a small amount of sample with a drop of 1M NaOH or NaHCO₃ solution directly on the ATR crystal (or on a watch glass, then dry).

    • If Liquid: Shake 1 mL of sample with 1 mL of 1M NaOH. Isolate the aqueous layer (if salt is water-soluble) or dry the organic layer (if salt precipitates).

  • Validation Scan: Collect the spectrum of the treated sample.

  • Analysis: Look for the collapse of the 1710 cm⁻¹ peak and the emergence of the 1550/1400 cm⁻¹ doublet.

SaltProtocol Step1 1. Baseline Spectrum (Observe 1710 cm⁻¹) Step2 2. Add Base (NaOH / NaHCO₃) Step1->Step2 Step3 3. Deprotonation (R-COOH → R-COO⁻) Step2->Step3 Reaction Step4 4. Validation Spectrum (Observe 1550 & 1400 cm⁻¹) Step3->Step4 Resonance Shift

Figure 2: The "Salt Shift" validation workflow. The disappearance of the carbonyl peak confirms the acidic proton.

References
  • LibreTexts Chemistry. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Link

  • Specac. (n.d.). FTIR: Transmission vs ATR spectroscopy. Link

  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Link

  • Edinburgh Instruments. (2023). Infrared or Raman Spectroscopy?Link

  • Michigan State University. (n.d.). Infrared Spectroscopy - Carboxylic Acids. Link

Sources

Comparative

Validating the Methyl-Twist: A Comparative SAR Guide to Methyl-Phenoxyacetic Acids

Executive Summary This guide targets drug discovery chemists and agrochemical researchers focusing on the 2-methyl-4-chlorophenoxyacetic acid (MCPA) scaffold. While often overshadowed by its chlorinated analog 2,4-D, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide targets drug discovery chemists and agrochemical researchers focusing on the 2-methyl-4-chlorophenoxyacetic acid (MCPA) scaffold. While often overshadowed by its chlorinated analog 2,4-D, the methyl-substituted phenoxyacetic acid represents a critical case study in bioisosterism. The replacement of the ortho-chlorine with a methyl group alters receptor subtype selectivity (TIR1 vs. AFB5), metabolic stability, and crop safety profiles. This document provides a validated framework for assessing these Structure-Activity Relationships (SAR) through in silico, in vitro, and in vivo protocols.

Part 1: The Chemical Scaffold & SAR Logic

The core activity of phenoxyacetic acids relies on their ability to mimic Indole-3-Acetic Acid (IAA), the natural auxin hormone.[1] However, the 2-methyl substitution introduces specific physicochemical changes that define its distinct performance profile compared to 2,4-D.

The "Methyl Effect" in SAR
  • Orthogonal Steric Hindrance: Unlike the planar chlorine atom in 2,4-D, the methyl group is three-dimensional (tetrahedral). This bulk restricts the rotation of the phenyl ring when bound to the receptor, locking the molecule into a bioactive conformation that favors specific Auxin Signaling F-Box (AFB) variants.

  • Hydrophobicity & Transport: The methyl group increases lipophilicity (

    
     for MCPA vs 
    
    
    
    for 2,4-D), affecting cuticle penetration. However, it significantly alters substrate recognition by PIN transporters , the efflux carriers responsible for auxin distribution, leading to different tissue accumulation patterns.
  • Metabolic Resistance: The methyl group at the ortho position blocks specific ring-hydroxylation pathways common in bacterial degradation, altering soil half-life and in-plant persistence.

Part 2: Comparative Performance Analysis

The following data synthesizes performance metrics of Methyl-Phenoxyacetic Acid (MCPA) against its primary alternatives: the di-chloro variant (2,4-D) and the propionic acid variant (Mecoprop).

Table 1: Comparative SAR Profile

FeatureMCPA (Methyl-Variant) 2,4-D (Chloro-Variant) Mecoprop (Propionic-Variant) Implication
Primary Target TIR1 / AFB5TIR1 / AFB5TIR1 / AFB5MCPA shows higher safety in cereals/legumes due to differential AFB affinity.
Selectivity High (Safe on oats/clover)Moderate (Phytotoxic to some cereals)High (Safe on turf/cereals)Methyl group improves crop tolerance margins.
Potency (Root IC50) ~0.5 - 2.0 µM~0.1 - 1.0 µM~1.0 - 5.0 µM2,4-D is generally more potent; MCPA trades potency for selectivity.
Soil Half-Life 14–25 Days6–10 Days7–14 DaysMethyl group slows microbial hydroxylation, extending residual activity.
Systemic Mobility Moderate (Phloem mobile)High (Phloem mobile)Moderate2,4-D translocates faster; MCPA stays localized longer in meristems.

Critical Insight: The "Methyl-Twist" renders MCPA less aggressive than 2,4-D, making it the superior choice for mixed-pasture management where preserving legumes (like clover) is required while controlling thistles.

Part 3: Mechanism of Action (Visualized)

To validate the SAR, one must understand the "Molecular Glue" mechanism. These acids do not activate a receptor directly; they stabilize the interaction between the E3 ubiquitin ligase (TIR1) and the repressor proteins (Aux/IAA).

AuxinSignaling MCPA Methyl-Phenoxy Acid (Ligand) TIR1 TIR1/AFB (F-Box Receptor) MCPA->TIR1 Binds Pocket Complex TIR1-Ligand-Aux/IAA (Ternary Complex) TIR1->Complex Recruits AuxIAA Aux/IAA (Transcriptional Repressor) AuxIAA->Complex Stabilized by Ligand Ubiquitin Poly-Ubiquitination Complex->Ubiquitin E3 Ligase Activity Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome ARF ARF Transcription Factors Released Proteasome->ARF Repressor Removed GeneExp Gene Expression (NCED Upregulation) ARF->GeneExp Activates DNA ABA ABA Accumulation & Plant Death GeneExp->ABA Lethal Mechanism

Figure 1: The "Molecular Glue" Mechanism. Note that recent studies implicate NCED upregulation and subsequent ABA (Abscisic Acid) overdose as the terminal cause of death in treated plants.

Part 4: Experimental Validation Protocols

To validate the SAR of a new methyl-phenoxy analog, follow this three-tier workflow.

Protocol A: In Silico Docking (Tier 1)

Objective: Predict binding affinity to TIR1 vs. AFB5 to estimate selectivity.

  • Preparation: Retrieve crystal structure PDB ID: 2P1P (TIR1-IAA complex). Remove native ligand (IAA) and water molecules.

  • Ligand Setup: Construct the methyl-phenoxy analog in 3D. Minimize energy using MMFF94 force field.

  • Docking Grid: Center grid box on the active site Trp356/Phe82 residues. Dimensions:

    
     Å.
    
  • Execution: Run AutoDock Vina.

  • SAR Checkpoint:

    • Pass: Binding Energy

      
       kcal/mol.
      
    • Key Interaction: The carboxylate head must form a salt bridge with Arg403. The 2-methyl group should sit in the hydrophobic niche without steric clash with Phe82.

Protocol B: Arabidopsis Root Inhibition Assay (Tier 2)

Objective: Rapid phenotypic screening of potency (


).
  • Media Prep: Prepare 0.5x MS (Murashige & Skoog) agar plates enriched with 1% sucrose.

  • Treatment: Supplement plates with the methyl-analog at log-scale concentrations: 0 (DMSO control), 10 nM, 100 nM, 1 µM, 10 µM.

  • Seeding: Surface sterilize Arabidopsis thaliana (Col-0) seeds. Plate in a single row (n=15 seeds per concentration).

  • Incubation: Stratify at 4°C for 2 days, then move to vertical growth racks (22°C, 16h light).

  • Measurement: At Day 7, scan plates. Measure primary root length using ImageJ.

  • Calculation: Plot root length vs. log[concentration]. Calculate

    
     using non-linear regression (GraphPad Prism).
    
    • Validation: MCPA

      
       should be approx 2-5x higher (less potent) than 2,4-D.
      
Protocol C: Whole-Plant Selectivity Screen (Tier 3)

Objective: Confirm the "Methyl-Safety" advantage.

  • Species: Pot 1: Avena sativa (Oat - Monocot target).[2] Pot 2: Sinapis arvensis (Mustard - Dicot weed).

  • Application: Spray at 3-leaf stage.

    • Dosage: Equivalent to 500 g a.e./ha (standard field rate).

  • Assessment:

    • Day 1: Monitor for epinasty (stem curling).

    • Day 14: Harvest biomass (fresh weight).

  • Success Criteria:

    • Mustard: >80% biomass reduction (Effective).

    • Oat: <10% biomass reduction (Selective).

    • Failure: If Oat shows significant curling, the methyl-substitution has failed to provide the required selectivity.

Part 5: Validation Workflow Diagram

ValidationWorkflow cluster_0 Phase 1: Design & Dock cluster_1 Phase 2: In Vitro Screen cluster_2 Phase 3: In Vivo Validation Step1 Scaffold Design (2-Methyl-Phenoxy) Step2 In Silico Docking (Target: TIR1/AFB5) Step1->Step2 Step3 Root Elongation Assay (Arabidopsis) Step2->Step3 Select Candidates Delta G < -7.0 Step4 Calculate IC50 Step3->Step4 Step5 Whole Plant Spray (Oat vs. Weed) Step4->Step5 If IC50 < 5uM Step6 Biomass Quantification Step5->Step6

Figure 2: The Step-by-Step Validation Pipeline for Methyl-Phenoxy SAR.

References
  • Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446(7136), 640-645. Link

  • Grossmann, K. (2010). "Auxin herbicides: current status of mechanism of action." Annual Review of Plant Biology, 61, 417-444. Link

  • McCauley, C., et al. (2020).[3] "The quick and the dead: a new model for the essential role of ABA accumulation in synthetic auxin herbicide mode of action." Journal of Experimental Botany, 71(12), 3383–3385.[3] Link

  • Christoffoleti, P.J., et al. (2015). "Protocols for Robust Herbicide Resistance Testing in Different Weed Species." Journal of Visualized Experiments, (101), e52923. Link

  • Epp, J.B., et al. (2016). "The discovery of Halauxifen-methyl and its SAR." Bioorganic & Medicinal Chemistry, 24(3), 362-371. (Provides foundational SAR logic for methyl-substitution). Link

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Guide: 2-(4-fluoro-3-methylphenoxy)acetic acid

[1] Executive Summary & Immediate Directives Do not dispose of 2-(4-fluoro-3-methylphenoxy)acetic acid down the drain. Even if neutralized, the carbon-fluorine (C-F) bond is exceptionally stable and may persist in wastew...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Immediate Directives

Do not dispose of 2-(4-fluoro-3-methylphenoxy)acetic acid down the drain. Even if neutralized, the carbon-fluorine (C-F) bond is exceptionally stable and may persist in wastewater treatment systems.[1]

This compound must be managed as a Halogenated Organic Acid . The presence of the fluorine atom dictates that high-temperature incineration with specific flue gas scrubbing (to capture hydrogen fluoride) is the only validated destruction method.

Critical "Do's and Don'ts"
ActionDirectiveScientific Rationale
Drain Disposal STRICTLY PROHIBITED Persistency of fluorinated organics; potential aquatic toxicity.
Mixing SEGREGATE Do not mix with non-halogenated solvents (increases disposal cost) or bases (exothermic reaction).
Labeling SPECIFICITY REQUIRED Label must read "Halogenated Organic Acid" to prevent incineration in non-scrubbed kilns.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, one must understand its behavior in the waste stream.[1][2][3] 2-(4-fluoro-3-methylphenoxy)acetic acid is a fluorinated derivative of the phenoxyacetic acid herbicide class.

Physicochemical Properties (Relevant to Disposal)
PropertyValue/BehaviorOperational Impact
Physical State Solid (Crystalline)Dust generation risk during transfer; requires particulate respiratory protection.
Acidity (pKa) ~3.0 – 4.0 (Estimated)Weak acid. Will react exothermically with strong bases. Corrosive to carbon steel.
Solubility Low in water; High in organic solventsLikely to precipitate if aqueous waste streams are acidified.
Thermal Stability High (C-F bond strength: ~485 kJ/mol)Requires incineration >1,100°C for complete mineralization.
GHS Hazard Classification
  • H302: Harmful if swallowed.[4][5][6]

  • H315: Causes skin irritation.[5][6]

  • H318/H319: Causes serious eye damage/irritation.[7]

  • H411/H412: Harmful to aquatic life with long-lasting effects (Typical of phenoxy herbicides).

Pre-Disposal: Segregation & Packaging Protocol

Proper segregation is the primary self-validating system in waste management. Mixing this compound with incompatible streams creates immediate physical hazards and downstream regulatory violations.

The "Halogenated Acid" Waste Stream

You must establish a dedicated waste stream.

  • Container Selection: High-Density Polyethylene (HDPE) is preferred. Avoid metal containers due to the acidic nature of the compound.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Halogenated Organic Acid."

    • Constituents: List "2-(4-fluoro-3-methylphenoxy)acetic acid" explicitly.

    • Hazard Checkbox: Mark "Corrosive" and "Toxic."

Segregation Logic Diagram

The following flowchart illustrates the decision logic for segregating this specific compound from general lab waste.

WasteSegregation Start Waste Generation: 2-(4-fluoro-3-methylphenoxy)acetic acid StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste StateCheck->SolidWaste Powder/Crystals LiquidWaste Liquid/Solution StateCheck->LiquidWaste Dissolved BinSolid Bin: Solid Hazardous Waste (Tag: Halogenated Organic) SolidWaste->BinSolid SolventCheck Solvent Type? LiquidWaste->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated DCM/Chloroform NonHalogenated Non-Halogenated Solvent (e.g., Methanol, DMSO) SolventCheck->NonHalogenated MeOH/Acetone Aqueous Aqueous Solution SolventCheck->Aqueous Water/Buffer BinHalo Carboy: Halogenated Organic Solvents (Tag: Acidic/Corrosive) Halogenated->BinHalo NonHalogenated->BinHalo Recategorize as Halogenated due to solute BinAq Carboy: Aqueous Toxic (Do NOT Drain Pour) Aqueous->BinAq BinNonHalo Carboy: Non-Halogenated Solvents (Segregate if >2% Halogen content)

Figure 1: Decision matrix for segregating fluorinated organic acid waste. Note that adding a halogenated solute to a non-halogenated solvent usually reclassifies the entire mixture as halogenated waste.

Disposal Methodology

Primary Method: High-Temperature Incineration

The only definitive disposal method for 2-(4-fluoro-3-methylphenoxy)acetic acid is incineration at a permitted Hazardous Waste Combustor (HWC).

  • Mechanism: Thermal oxidation breaks the C-F bonds.

  • Requirement: The facility must be equipped with wet scrubbers (typically using calcium carbonate or sodium hydroxide) to capture the resulting Hydrogen Fluoride (HF) gas.

    • Reaction:

      
      
      
  • Why this matters: Sending this waste to a standard fuel-blending facility (which uses waste as fuel for cement kilns) may be rejected if their permit limits fluorine content, as HF corrodes kiln linings and violates emission standards.[1]

Why Neutralization is NOT Disposal

While you may neutralize the acid to make it safer to handle (pH 6-8), neutralization does not degrade the fluorinated aromatic ring. [1]

  • Result of Neutralization: You create the salt (e.g., Sodium 2-(4-fluoro-3-methylphenoxy)acetate).[1]

  • Fate: This salt is still a fluorinated organic pollutant and must still be incinerated. It cannot be sewered.

Emergency Spill Response Protocol

In the event of a spill, immediate containment is necessary to prevent environmental release.[1]

Spill Response Workflow

PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat, and N95 dust mask (if solid powder).[1]

SpillResponse Alert 1. Alert & PPE (Isolate Area) Contain 2. Containment (Dyke liquids / Cover solids) Alert->Contain Neutralize 3. Neutralization (Apply Sodium Bicarbonate) Contain->Neutralize If Acidic Liquid Collect 4. Collection (Scoop into HDPE Jar) Contain->Collect If Solid Neutralize->Collect Clean 5. Decontamination (Soap & Water Wash) Collect->Clean Label 6. Labeling (Hazardous Waste) Clean->Label

Figure 2: Step-by-step spill response protocol. Neutralization is only required if the material is in solution or wet.

Specific Cleanup Steps
  • Solid Spill: Do not dry sweep if dust is generated. Cover with wet paper towels to dampen, then scoop into a waste jar.[1]

  • Liquid Spill: Cover with sodium bicarbonate (baking soda) or a commercial acid neutralizer. Wait for bubbling to cease (indicates neutralization). Absorb with vermiculite or clay.

  • Final Wash: Clean the surface with soap and water.[4][5] Collect the rinse water as hazardous waste; do not sponge it into the sink.

References

  • U.S. Environmental Protection Agency (EPA). Management of Halogenated Organic Wastes. RCRA Orientation Manual. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Phenoxyacetic Acid Derivatives. (General Class Toxicology). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-(4-fluoro-3-methylphenoxy)acetic acid

CAS Number: 4456-56-8 Chemical Class: Phenoxyacetic Acid Derivative Physical State: Solid (White to off-white powder) Part 1: Executive Safety Summary & Risk Profile As a Senior Application Scientist, I prioritize unders...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 4456-56-8 Chemical Class: Phenoxyacetic Acid Derivative Physical State: Solid (White to off-white powder)

Part 1: Executive Safety Summary & Risk Profile

As a Senior Application Scientist, I prioritize understanding the mechanism of hazard over simply memorizing codes. 2-(4-fluoro-3-methylphenoxy)acetic acid combines a fluorinated aromatic ring with an acidic carboxymethyl ether tail. This structure dictates its safety profile: it is a contact irritant with acidic properties .

While specific toxicological data for this exact research intermediate is often limited, we apply the Precautionary Principle based on structural analogs (e.g., MCPA, 2,4-D, and other phenoxy acids).

Hazard Identification (GHS Classification Estimates)
  • H302 (Acute Toxicity, Oral): Harmful if swallowed.[1] Systemic absorption of phenoxy acids can interfere with cellular metabolism.

  • H315 (Skin Corrosion/Irritation): Causes skin irritation.[1][2] The acidic moiety reacts with skin moisture, lowering pH and causing dermatitis.

  • H318/H319 (Eye Damage/Irritation): Causes serious eye irritation or damage. Critical Risk: Organic acids in powder form are highly damaging to corneal tissue upon contact due to rapid dissolution and pH drop.

  • H335 (STOT-SE): May cause respiratory irritation.[1][2][3] Fine dusts are easily inhaled.

Part 2: Personal Protective Equipment (PPE) Matrix

This section moves beyond generic advice to specific barrier selection based on permeation and physical form.

Hand Protection (Glove Selection)

The Logic: The solid powder poses a low permeation risk, but once solubilized (e.g., in DMSO, Methanol, or DCM), the solvent becomes the carrier vehicle that drives the chemical through the glove.

TaskGlove MaterialThicknessRationale
Dry Solid Handling Nitrile ≥ 5 mil (0.12 mm)Provides adequate barrier against dust; resists incidental contact.
Solution (DMSO/MeOH) Nitrile (Double) Outer: 5 milInner: 4 milDMSO permeates thin nitrile rapidly. Double gloving allows the outer glove to be stripped immediately upon splash without exposing skin.
Solution (DCM/Chloroform) PVA or Viton SpecializedStandard nitrile degrades instantly in halogenated solvents. Use a laminate glove (e.g., Silver Shield) if handling concentrated stock in DCM.
Ocular & Face Protection

The Logic: Safety glasses are insufficient for organic acid powders. Static electricity can cause "fly-off" during weighing, causing particles to bypass side shields.

  • Primary: Chemical Splash Goggles (Indirect Vent). These seal against the face, preventing dust entry.

  • Secondary: Face shield required only if handling large volumes (>100 mL) of corrosive stock solutions outside a hood (not recommended).

Respiratory Protection

The Logic: Engineering controls (fume hood) are the primary barrier. PPE is the fail-safe.

  • Primary: Laboratory Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).

  • Secondary (If hood unavailable): Half-face respirator with P100 (HEPA) cartridges for particulates. If solvents are present, use OV/P100 (Organic Vapor + Particulate) combination cartridges.

Part 3: Operational Protocols

Workflow 1: Weighing & Solubilization

Risk: Static-induced dust dispersion and splash back.

  • Preparation:

    • Don PPE: Lab coat (buttoned), Nitrile gloves (inspect for pinholes), Goggles.

    • Static Control: Place an ionizing bar or anti-static gun near the balance if the powder is "fly-away."

  • Weighing:

    • Perform inside the fume hood or a powder containment enclosure.

    • Use a disposable anti-static weighing boat.

    • Technique: Do not tap the spatula against the boat; this launches dust. Roll the spatula handle to dispense.

  • Solubilization:

    • Add the solvent to the powder, not powder to solvent, to prevent "puffing" of dust.

    • Cap the vial immediately after addition.

    • Vortex or sonicate inside the hood.

Workflow 2: Spill Response

Risk: Acidic contamination.[4]

  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (if water-compatible) or use a HEPA vacuum. Wipe area with 10% Sodium Carbonate (Na2CO3) to neutralize trace acids.

  • Solution Spill: Cover with an absorbent pad. If the solvent is flammable, turn off ignition sources.

Part 4: Visualization (Process Logic)

The following diagram illustrates the decision logic for PPE and Handling based on the state of the material.

SafetyProtocol Start START: Handling 2-(4-fluoro-3-methylphenoxy)acetic acid StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Dry Liquid Liquid (Solution) StateCheck->Liquid Dissolved SolidPPE PPE: Nitrile Gloves + Goggles Control: Anti-Static Measures Solid->SolidPPE Weighing Action: Weighing in Fume Hood SolidPPE->Weighing Disposal Disposal: Segregated Organic Waste (Acidic Stream) Weighing->Disposal SolventCheck Check Solvent Type Liquid->SolventCheck DMSO Solvent: DMSO/Methanol SolventCheck->DMSO DCM Solvent: DCM/Chloroform SolventCheck->DCM PPE_DMSO PPE: Double Nitrile Gloves DMSO->PPE_DMSO PPE_DCM PPE: Laminate/Silver Shield Gloves DCM->PPE_DCM PPE_DMSO->Disposal PPE_DCM->Disposal

Caption: Decision logic for PPE selection based on physical state and solvent compatibility. Note the divergence in glove selection for halogenated solvents.

Part 5: Waste Disposal & Decontamination

Principle: As an organic acid, this compound must not be mixed with strong bases in the waste container without controlled neutralization, as this generates heat.

  • Primary Stream: Organic Waste (Acidic/Halogenated).

    • Label clearly: "Contains Fluorinated Organic Acid."

  • Container Rinsing:

    • Triple rinse empty vials with the solvent used.

    • Add rinsate to the liquid waste stream.

    • Deface the label on the glass vial before placing it in the glass disposal bin.

  • Decontamination:

    • Wipe bench surfaces with a mild alkaline cleaner (e.g., dilute sodium bicarbonate) to neutralize any non-visible acidic residues.

References

  • PubChem. (n.d.). Compound Summary: Phenoxyacetic acid.[1] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

Sources

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